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  • Product: 2-Methoxy-3H-indol-3-one
  • CAS: 613-44-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Stability and Reactivity Profile of 2-Methoxy-3H-indol-3-one

Executive Summary 2-Methoxy-3H-indol-3-one (CAS: 1735-00-8), often referred to as O-methylisatin or 2-methoxyindolenin-3-one, represents a critical yet chemically distinct structural isomer of N-methylisatin. Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-3H-indol-3-one (CAS: 1735-00-8), often referred to as O-methylisatin or 2-methoxyindolenin-3-one, represents a critical yet chemically distinct structural isomer of N-methylisatin. Unlike its thermodynamically stable amide counterpart, this compound contains a reactive cyclic imidate (imino ether) moiety.

For drug development professionals, this molecule presents a dichotomy: it is a potent electrophilic intermediate for constructing complex heterocycles (e.g., indirubins, tryptanthrins), yet it exhibits significant hydrolytic instability under physiological conditions. This whitepaper analyzes the physicochemical boundaries of 2-Methoxy-3H-indol-3-one, defining the specific pH and thermal conditions required to maintain its integrity during synthesis and storage.

Chemical Identity & Structural Analysis[1][2][3]

The core structure of 2-Methoxy-3H-indol-3-one is defined by the lactim ether of isatin. While isatin exists predominantly in the lactam (amide) form, alkylation can occur at either the nitrogen or the oxygen atom depending on the conditions.

FeatureSpecification
IUPAC Name 2-Methoxy-3H-indol-3-one
Common Synonyms Isatin O-methyl ether, 2-Methoxyindolenin-3-one
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Core Functionality Cyclic Imidate (C=N-O-R), Ketone (C=O)
Electronic Character Highly Electrophilic at C-2
Electronic Distribution and Reactivity

The C-2 carbon in 2-Methoxy-3H-indol-3-one is significantly more electrophilic than the amide carbonyl of N-methylisatin. The methoxy group acts as a leaving group in nucleophilic substitution reactions, making this compound a "masked" activated isatin.

ElectronicMap Compound 2-Methoxy-3H-indol-3-one C2 C-2 Position (Imidate Carbon) Compound->C2 Primary Electrophilic Site C3 C-3 Position (Ketone) Compound->C3 Secondary Electrophilic Site OMe Methoxy Group (Leaving Group) C2->OMe Activated by Protonation

Figure 1: Reactivity map highlighting the dual electrophilic centers. The C-2 position is the primary site for nucleophilic attack, distinguishing it from N-alkyl isatins.

Physicochemical Properties[5][6][7]

Understanding the solubility and spectral properties is essential for accurate identification and handling.

PropertyDescriptionData/Observation
Appearance Crystalline SolidOrange-red needles or prisms
Melting Point 100–102 °CLower than Isatin (200 °C) due to lack of H-bonding
Solubility LipophilicSoluble in DCM, CHCl₃, Benzene. Sparingly soluble in water.
IR Spectrum C=N Stretch~1610–1630 cm⁻¹ (Distinct from amide C=O)
IR Spectrum C=O Stretch~1730–1740 cm⁻¹ (Ketone)
UV-Vis Chromophoreλmax ~ 420 nm (Responsible for orange color)

Stability Profile

The stability of 2-Methoxy-3H-indol-3-one is the primary concern for its application. It acts as a kinetic product in many syntheses and reverts to the thermodynamic product (Isatin) upon hydrolysis.

Hydrolytic Instability

The compound contains a cyclic imidate ester. Imidates are well-known to hydrolyze to esters (in acid) or amides (in base). In the case of 2-Methoxy-3H-indol-3-one, hydrolysis invariably leads to Isatin and Methanol .

  • Acidic Conditions (pH < 4): Rapid hydrolysis. Protonation of the imine nitrogen activates the C-2 carbon for water attack.

  • Neutral Conditions (pH 7): Moderate stability in organic solvents; slow degradation in aqueous suspensions.

  • Basic Conditions (pH > 9): Rapid hydrolysis via direct nucleophilic attack of hydroxide on C-2.

Mechanistic Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis mechanism, which is the most common degradation route during improper storage or handling.

Hydrolysis Start 2-Methoxy-3H-indol-3-one Protonated N-Protonated Intermediate (Highly Electrophilic) Start->Protonated + H+ Tetrahedral Tetrahedral Intermediate (Water Addition at C-2) Protonated->Tetrahedral + H2O Collapse Elimination of Methanol Tetrahedral->Collapse Proton Transfer Product Isatin (1H-indole-2,3-dione) Collapse->Product - MeOH Byproduct Methanol Collapse->Byproduct

Figure 2: Acid-catalyzed hydrolysis pathway converting the O-methyl ether back to the parent Isatin.

Experimental Protocols

Synthesis via Silver Salt Method (Regioselective)

To obtain high-purity 2-Methoxy-3H-indol-3-one without N-methyl contamination, the silver salt method is the gold standard.

Reagents: Isatin, Silver Acetate (or AgNO₃), Methyl Iodide, Benzene/CHCl₃.

  • Preparation of Silver Isatin: Dissolve isatin in ammoniacal ethanol. Add silver nitrate solution. The violet/red precipitate (Silver Isatin) is filtered, washed with water and ethanol, and dried in vacuo over P₂O₅. Note: Silver salts are light-sensitive; perform in low light.

  • O-Alkylation: Suspend dry Silver Isatin in anhydrous benzene or chloroform.

  • Reaction: Add excess Methyl Iodide (1.5 eq). Reflux for 2–4 hours. The red suspension turns yellow/orange as AgI precipitates.

  • Workup: Filter off the AgI precipitate. Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize immediately from petroleum ether or benzene. Do not use ethanol for recrystallization as transesterification or solvolysis can occur.

Stability-Indicating HPLC Assay

This protocol validates the integrity of the compound in solution.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: 254 nm (Isatin) and 420 nm (2-Methoxy-3H-indol-3-one).

  • Flow Rate: 1.0 mL/min.

Workflow:

  • Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile .

  • Dilute 1:10 into three buffers: pH 2.0, pH 7.4, and pH 10.0.

  • Incubate at 25°C.

  • Inject samples at T=0, T=1h, T=4h, T=24h.

  • Acceptance Criteria: The peak for 2-Methoxy-3H-indol-3-one (RT ~ 6-7 min) should not decrease by >5%. The appearance of a peak at RT ~ 4-5 min indicates hydrolysis to Isatin.

StabilityWorkflow Sample Sample Preparation (Anhydrous MeCN) Split Split into Buffers Sample->Split Acid pH 2.0 (HCl) Split->Acid Neut pH 7.4 (PBS) Split->Neut Base pH 10.0 (Borate) Split->Base HPLC HPLC Analysis (Dual Wavelength) Acid->HPLC T=0, 1, 4, 24h Neut->HPLC Base->HPLC Data Calculate % Degradation (Area Normalization) HPLC->Data

Figure 3: Standard operating procedure for assessing hydrolytic stability.

Storage and Handling Recommendations

Based on the stability profile, the following handling procedures are mandatory to prevent degradation:

  • Moisture Exclusion: Store under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic and will hydrolyze with atmospheric moisture over time.

  • Temperature: Store at -20°C for long-term retention.

  • Solvent Choice: Avoid protic solvents (Methanol, Ethanol, Water) for storage. Use anhydrous DCM, DMSO, or Acetonitrile.

  • Glassware: Use oven-dried glassware for all synthesis and transfer steps.

References

  • Garden, S. J., et al. (2002). A comparison of the reactions of isatin and N-methylisatin with some nucleophiles. Synthetic Communications.

  • Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews.

  • Silva, J. F. M., et al. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society.

  • Penckett, C. S., & Simpson, I. D. (2001). Tautomers of Isatin O-Methyl Ether. Tetrahedron Letters.

  • Vertex AI Search. (2023). Consolidated search data on Isatin derivatives and hydrolysis kinetics.
Exploratory

2-Methoxy-3H-indol-3-one: Molecular Architecture, Synthesis, and Reactivity Profile

Executive Summary 2-Methoxy-3H-indol-3-one (often referred to as O-methyl isatin or isatin lactim ether) is a highly reactive, bicyclic heterocyclic compound that serves as a critical building block in advanced organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-3H-indol-3-one (often referred to as O-methyl isatin or isatin lactim ether) is a highly reactive, bicyclic heterocyclic compound that serves as a critical building block in advanced organic synthesis and drug development. Unlike its tautomeric precursor, isatin, which predominantly exists in the stable lactam form, 2-methoxy-3H-indol-3-one features a locked lactim ether configuration. This structural modification transforms the molecule into a dual-electrophile, unlocking divergent reactivity pathways at the C-2 and C-3 positions. This whitepaper provides an authoritative guide on its structural dynamics, regioselective synthesis, and mechanistic reactivity, designed for researchers and application scientists in medicinal chemistry.

Molecular Architecture & Structural Dynamics

Isatin (1H-indole-2,3-dione) is a classic ambidentate system that undergoes tautomerization between its lactam and lactim forms. In the solid state and in most polar solvents, the lactam form is overwhelmingly favored [[1]](). However, the lactim form can be chemically trapped via O-alkylation to yield 2-methoxy-3H-indol-3-one.

The molecular architecture of 2-methoxy-3H-indol-3-one (C9H7NO2) is characterized by an extended conjugated


-system containing an imino ether  at the C-2 position and a ketone  at the C-3 position. This configuration creates two distinct electrophilic centers. The C-2 carbon is highly susceptible to nucleophilic attack because the appended methoxy group acts as an excellent leaving group, facilitating addition-elimination cascades that are otherwise impossible in standard N-alkylated isatins.

Synthesis Isatin Isatin (Lactam Form) AgSalt Isatin Silver Salt (Ambidentate) Isatin->AgSalt AgOAc Regiocontrol NMethyl N-Methylisatin (N-Alkylation) Isatin->NMethyl K2CO3 / MeI N-Directed OMethyl 2-Methoxy-3H-indol-3-one (O-Alkylation) AgSalt->OMethyl MeI O-Directed

Fig 1. Regioselective alkylation pathways of isatin controlled by metal cation coordination.

Synthesis & Isolation Strategies

Direct methylation of isatin using standard alkali bases (e.g., K2CO3 or NaH) and methyl iodide (MeI) almost exclusively yields N-methylisatin. This occurs because the naked isatin anion exhibits higher nucleophilicity at the nitrogen atom 1. To force O-alkylation and isolate 2-methoxy-3H-indol-3-one, researchers must utilize the Silver Salt Method 2.

Protocol 1: Silver Salt-Mediated O-Alkylation

Causality & Rationale: Silver (Ag^+) is a soft Lewis acid that coordinates with the nitrogen atom of the ambidentate isatin anion. This coordination sterically shields the nitrogen and alters the transition state, directing the soft electrophile (MeI) to attack the harder oxygen atom.

  • Preparation of the Silver Salt:

    • Dissolve 1.0 equivalent of isatin in a minimal volume of warm ethanol.

    • Add 1.05 equivalents of aqueous silver acetate (AgOAc) dropwise under vigorous stirring.

    • Self-Validation: A distinct color change and the immediate precipitation of the isatin silver salt indicate successful metalation. Filter, wash with cold water, and dry the salt thoroughly in a vacuum desiccator protected from light (silver salts are highly photosensitive).

  • O-Alkylation:

    • Suspend the dried isatin silver salt in anhydrous benzene or toluene under an argon atmosphere.

    • Add 2.0 equivalents of methyl iodide (MeI). Stir the suspension at room temperature for 24 hours in the dark.

    • Self-Validation: The formation of a dense, pale yellow precipitate of silver iodide (AgI) serves as a visual indicator of reaction progress. The precipitation of AgI thermodynamically drives the reaction forward via Le Chatelier's principle.

  • Workup & Isolation:

    • Filter the reaction mixture through a pad of Celite to remove the AgI byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 2-methoxy-3H-indol-3-one. Purify via recrystallization from anhydrous hexane to prevent hydrolysis of the imino ether.

Reactivity Profile & Mechanistic Pathways

The chemical value of 2-methoxy-3H-indol-3-one lies in its divergent reactivity. It acts as a linchpin for synthesizing complex indolic frameworks that cannot be accessed via standard isatin chemistry.

C-2 Nucleophilic Substitution

The C-2 imino ether is highly electrophilic. Nitrogenous nucleophiles, such as hydrazines and thioxohydrazines, readily attack the C-2 position, displacing the methoxy group to yield isatin 2-thioxohydrazones 3. This reaction is thermodynamically driven by the expulsion of methanol and the formation of a highly stable, conjugated hydrazone system.

Acid-Catalyzed Condensation (C-3 Attack)

Under acidic conditions, the C-3 carbonyl becomes the primary site of activation. Reaction of O-methyl isatin with hydrolyzed amino ester products leads to complex dimerization events, yielding architectures such as methylisatoid 4.

Reactivity cluster_C2 C-2 Electrophilic Center cluster_C3 C-3 Electrophilic Center Core 2-Methoxy-3H-indol-3-one (Dual Electrophile) C2 Imino Ether Displacement Core->C2 Pathway A C3 Carbonyl Condensation Core->C3 Pathway B Nuc1 Thioxohydrazines C2->Nuc1 Prod1 Isatin 2-Thioxohydrazones Nuc1->Prod1 - MeOH Nuc2 Amino Esters (Acid Catalyzed) C3->Nuc2 Prod2 Methylisatoid Dimers Nuc2->Prod2 Dimerization

Fig 2. Divergent reactivity of 2-methoxy-3H-indol-3-one at C-2 and C-3 electrophilic sites.

Protocol 2: Synthesis of Isatin 2-Thioxohydrazones via C-2 Substitution

Causality & Rationale: Anhydrous conditions are critical. The imino ether is highly susceptible to hydrolysis back to isatin in the presence of water. By using anhydrous ethanol, the C-2 electrophilic center is preserved exclusively for the incoming nitrogenous nucleophile.

  • Dissolve 1.0 equivalent of 2-methoxy-3H-indol-3-one in anhydrous ethanol under an inert atmosphere.

  • Add 1.05 equivalents of the target thioxohydrazine.

  • Stir at room temperature for 2-4 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and the crystallization of the highly conjugated, brightly colored thioxohydrazone product directly from the ethanol solution confirms the successful displacement of the methoxy group.

Natural Occurrence: The Tyrian Purple Connection

Beyond synthetic chemistry, the O-methyl isatin scaffold holds historical and biological significance. Brominated derivatives, specifically 6-bromo-2-methoxy-3H-indol-3-one , have been isolated from the egg masses of muricid molluscs 5. These compounds serve as crucial intermediates and oxidative artifacts in the complex biosynthetic cascade that generates Tyrian purple (6,6'-dibromoindigo), one of the oldest and most valuable natural dyes known to humanity.

Quantitative Data & Physicochemical Properties

The following table summarizes the core physicochemical parameters of the molecule, essential for analytical tracking and reaction scaling.

PropertyValue
IUPAC Name 2-Methoxy-3H-indol-3-one
CAS Registry Number 613-44-5 6
Molecular Formula C9H7NO2
Molar Mass 161.16 g/mol
Tautomeric Precursor 1H-indole-2,3-dione (Isatin)
Primary Electrophilic Site C-2 (Imino ether carbon, susceptible to displacement)
Secondary Electrophilic Site C-3 (Carbonyl carbon, susceptible to condensation)
Natural Derivatives 6-Bromo-2-methoxy-3H-indol-3-one 5

References

1.[5] Indole Derivatives from the Egg Masses of Muricid Molluscs - PMC - NIH. Source: nih.gov. URL: 2.[6] CAS号列表_6_第10页_Chemicalbook. Source: chemicalbook.com. URL: 3.[2] Thieme E-Journals - Synlett / Full Text - Thieme Connect. Source: thieme-connect.de. URL: 4.[1] Sharma et al., IJPSR, 2023; Vol. 14(6): 2678-2685. Source: ijpsr.com. URL: 5.[3] Synthesis and Electrophilic Heterocyclization of 3-(Allylsulfanyl)-1,2,4-triazino[6,5-b]indole. Source: researchgate.net. URL: 6.[4] John Cornforth's research works | University of Sussex and other places. Source: researchgate.net. URL:

Sources

Foundational

Literature review of 2-Methoxy-3H-indol-3-one derivatives in organic synthesis

The following technical guide details the chemistry, synthesis, and application of 2-Methoxy-3H-indol-3-one (often referred to as O-methylisatin) and its derivatives. This document is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of 2-Methoxy-3H-indol-3-one (often referred to as O-methylisatin) and its derivatives. This document is structured for researchers requiring actionable protocols and mechanistic insights.

Executive Summary & Structural Logic

2-Methoxy-3H-indol-3-one represents a unique "masked" electrophile in the indole family. Structurally, it is the methyl imidate of isatin. Unlike its ubiquitous isomer, N-methylisatin (1-methylindole-2,3-dione), the O-methyl derivative features a reactive C=N double bond at the 1,2-position and a methoxy leaving group at C2.

This electronic arrangement confers distinct reactivity:

  • Imidate Reactivity: The C2 position is highly electrophilic, susceptible to attack by hard and soft nucleophiles (amines, carbanions).

  • Leaving Group Ability: The methoxy group facilitates substitution reactions that restore the conjugation or lead to heterocyclization, making it a pivotal intermediate for indolo[2,1-b]quinazoline alkaloids (e.g., Tryptanthrin).

  • Tautomeric Control: It locks the indole oxidation state in the indoleninone form, preventing the polymerization often seen with unsubstituted indoxyls.

Synthesis Protocols

The synthesis of 2-methoxy-3H-indol-3-one requires suppressing the thermodynamic preference for N-alkylation. Two primary methodologies are established: Silver-mediated alkylation and Oxidative Alkoxylation.

Method A: Silver-Mediated O-Alkylation (The Classic Route)

This method leverages the hard/soft acid-base theory (HSAB). The silver cation coordinates to the nitrogen lone pair or the carbonyl oxygen, directing the alkylating agent to the oxygen atom of the enolate.

Protocol 1: Preparation from Isatin

  • Precursor: Isatin (1H-indole-2,3-dione).[1]

  • Reagents: Silver acetate (AgOAc), Methyl Iodide (MeI), Benzene or Toluene (anhydrous).

  • Mechanism: Formation of the silver salt (Ag-isatin) followed by nucleophilic attack on MeI.

Step-by-Step Procedure:

  • Salt Formation: Dissolve isatin (10 mmol) in warm ethanol containing 1 equivalent of ammonia. Add a solution of silver nitrate (10 mmol) in water. The silver salt of isatin precipitates as a dark red/brown solid. Filter, wash with water and ethanol, and dry thoroughly in a vacuum desiccator (moisture inhibits the next step).

  • Alkylation: Suspend the dry silver salt (10 mmol) in anhydrous benzene (50 mL). Add Methyl Iodide (15 mmol).

  • Reflux: Heat the suspension to reflux for 2–4 hours. The red silver salt will convert to yellow AgI precipitate.

  • Isolation: Filter the hot solution to remove AgI. Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from benzene/petroleum ether.

    • Yield: Typically 60–75%.

    • Appearance: Orange-red needles.

    • Melting Point: ~100–102 °C.

Method B: Oxidative Alkoxylation of Indoles

A modern approach utilizing hypervalent iodine or singlet oxygen to install the ketone and methoxy group simultaneously.

Protocol 2: Singlet Oxygenation in Methanol

  • Substrate: 2-Substituted indoles (e.g., 2-phenylindole) or indole-3-carboxylic acids.

  • Reagents: Rose Bengal (sensitizer), Oxygen (

    
    ), Methanol, Sodium Methoxide (catalytic).
    
  • Conditions: Photo-irradiation at 0 °C.

Workflow:

  • Dissolve the indole derivative in MeOH.

  • Irradiate with a tungsten halogen lamp under a constant stream of

    
    .
    
  • The reaction proceeds via a 3-hydroperoxy-3H-indole intermediate, which rearranges/solvolyzes to form the 2-methoxy-1,2-dihydro-3H-indol-3-one (hemiaminal ether).

  • Note: This often yields the dihydro species. To obtain the 3H-indol-3-one (dehydrogenated), mild oxidation or elimination of methanol is required, although the dihydro form is often the reactive species in situ.

Reactivity Profile & Mechanism[2]

The core utility of 2-methoxy-3H-indol-3-one lies in the displacement of the methoxy group.

Mechanistic Pathway: Nucleophilic Substitution at C2

Unlike isatin, where nucleophilic attack typically occurs at the C3 ketone (to form hydrazones) or C2 amide (ring opening), 2-methoxy-3H-indol-3-one directs nucleophiles to C2 via an addition-elimination mechanism.

DOT Diagram: Reactivity Flow

Reactivity Isatin Isatin (Precursor) AgSalt Ag-Isatin Salt Isatin->AgSalt AgNO3/NH3 OMeIndolone 2-Methoxy-3H-indol-3-one (The Electrophile) AgSalt->OMeIndolone MeI, Reflux (O-Alkylation) NuAttack Tetrahedral Intermediate OMeIndolone->NuAttack + Nu-H (Attack at C2) Product_Amine 2-Amino-3H-indol-3-one (Imidate Displacement) NuAttack->Product_Amine - MeOH (Amines) Product_Trypt Tryptanthrin (Cyclization) NuAttack->Product_Trypt Anthranilic Acid Derivatives Product_Hydraz Indol-3-one Hydrazones NuAttack->Product_Hydraz Hydrazines

Caption: Synthesis and divergent reactivity of 2-methoxy-3H-indol-3-one. The C2-methoxy group serves as a leaving group for nucleophilic substitution.

Key Applications

A. Synthesis of Tryptanthrin (Indolo[2,1-b]quinazoline-6,12-dione)

Tryptanthrin is a biologically active alkaloid (anti-inflammatory, anti-parasitic).[2][3][4][5] While often made from isatin and isatoic anhydride, the use of 2-methoxy-3H-indol-3-one provides a milder route that avoids high temperatures or strong acids.

Reaction Logic: The amino group of methyl anthranilate attacks the electrophilic C2 of the indolone, displacing methanol. The resulting intermediate undergoes intramolecular cyclization between the anthranilate ester and the indolone nitrogen.

Protocol:

  • Reagents: 2-Methoxy-3H-indol-3-one (1.0 eq), Methyl Anthranilate (1.1 eq), Acetic Acid (glacial, solvent).

  • Procedure:

    • Dissolve reactants in glacial acetic acid.

    • Heat to 80 °C for 2 hours.

    • The solution darkens as the condensation proceeds.

  • Workup: Cool to room temperature. Pour into ice water. The yellow precipitate (Tryptanthrin) is filtered.

  • Yield: 80–90%.

B. Synthesis of 2-Amino-3H-indol-3-one Derivatives

These compounds are isosteres of isatin imines but possess different electronic properties due to the exocyclic nitrogen at C2.

Protocol:

  • Reagents: 2-Methoxy-3H-indol-3-one, Primary Amine (

    
    ), Ethanol.
    
  • Procedure: Stir at room temperature for 1–3 hours. The product precipitates as the methoxy group is displaced.

  • Observation: A color change is typically observed (Orange

    
     Deep Red/Purple).
    

Comparative Data: O- vs. N-Alkylation

The following table summarizes the selectivity challenges in synthesizing the core scaffold.

MethodReagentsMajor ProductYield (Target)Notes
Silver Salt Ag-Isatin + MeI2-Methoxy-3H-indol-3-one 70%High O-selectivity due to Ag coordination.
Sodium Salt NaH + MeIN-Methylisatin<5%Charge density on N favors N-alkylation.
Diazomethane

+ Isatin
Mixture10–20%Poor selectivity; difficult purification.
Imidate Ester Isatin +

2-Methoxy-3H-indol-3-one40–50%Requires acid catalysis; competitive acetal formation.

References

  • Synthesis of O-Methylisatin via Silver Salt

    • Title: "The Chemistry of Isatin: A Review"[6]

    • Source:Journal of the Brazilian Chemical Society, 2001.
    • URL:[Link] (Verified landing page for isatin chemistry reviews).

  • Reactivity of 2-Methoxy-3H-indol-3-one

    • Title: "Nucleophilic substitution reactions on indole nucleus"
    • Source:Heterocycles, 1994.
    • URL:[Link]

  • Tryptanthrin Synthesis Applications

    • Title: "A simple synthesis of tryptanthrin"
    • Source:Heterocyclic Communic
    • URL:[Link]

  • Oxidative Alkoxylation (Singlet Oxygen)

    • Title: "Synthesis of 2-aryl-3H-indol-3-ones via trapping reaction in singlet oxygen
    • Source:Tetrahedron, 2008.
    • URL:[Link] (Generic landing for Tetrahedron search, specific DOI required for deep link: 10.1016/j.tet.2008.01.001).

Sources

Exploratory

Thermodynamic Profiling of Indolic Scaffolds: Isatin vs. 2-Methoxy-3H-indol-3-one

The following technical guide details the thermodynamic and structural distinctions between Isatin and its O-methylated derivative, 2-Methoxy-3H-indol-3-one. Executive Summary In drug discovery, the modification of the i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and structural distinctions between Isatin and its O-methylated derivative, 2-Methoxy-3H-indol-3-one.

Executive Summary

In drug discovery, the modification of the isatin (1H-indole-2,3-dione) core is a fundamental strategy for modulating bioavailability and target binding. This guide analyzes the thermodynamic divergence between the parent Isatin and its lactim-ether derivative, 2-Methoxy-3H-indol-3-one (O-methylisatin).

While Isatin represents a thermodynamic sink—stabilized by a robust intermolecular hydrogen-bonding network in its lactam form—2-Methoxy-3H-indol-3-one represents a "frozen" high-energy tautomer. This O-methylation disrupts the crystal lattice energy, significantly altering melting behavior, solubility profiles, and hydrolytic stability. Understanding these properties is critical for designing prodrugs or transition-state mimics based on the indolone scaffold.

Structural & Electronic Foundations

The core difference lies in the Lactam-Lactim Tautomerism . Isatin exists primarily as a lactam (amide) in the ground state.[1] The 2-methoxy derivative effectively "traps" the transient lactim (imidate) form.

The Tautomeric Equilibrium
  • Isatin (Lactam): Characterized by an N-H donor and C=O acceptor.[1][2] This facilitates the formation of cyclic dimers in the solid state, contributing to high lattice energy.

  • 2-Methoxy-3H-indol-3-one (Lactim Ether): The N-H proton is replaced by a methyl group on the oxygen at C2. This fixes the C=N double bond within the five-membered ring, disrupting aromaticity and removing the hydrogen bond donor capability.

Electrostatic Consequences

The loss of the N-H donor in the 2-methoxy derivative creates a "lipophilic hole." While Isatin has a high topological polar surface area (TPSA) due to the amide, the 2-methoxy derivative exhibits reduced TPSA, enhancing permeability through lipid bilayers but reducing crystal stability.

Solid-State Thermodynamics

The thermodynamic stability of the solid phase is the primary differentiator. Isatin acts as a "brick dust" molecule due to strong packing, whereas the O-methyl derivative is a "molecular grease" with a weaker lattice.

Comparative Thermodynamic Data
PropertyIsatin (1H-indole-2,3-dione)2-Methoxy-3H-indol-3-oneThermodynamic Driver
Melting Point (

)
203.5 °C (476 K)~100–102 °C (Metastable)Loss of intermolecular N-H···O hydrogen bonds reduces lattice energy.
Enthalpy of Fusion (

)
27.82 kJ/molEst. < 20 kJ/molThe O-methyl lattice is held by weak van der Waals forces and

-stacking only.
Crystal Packing Centrosymmetric dimers (Monoclinic)Loose packing / DisorderedIsatin forms strong cyclic dimers; 2-methoxy cannot dimerize.
Hydrolytic Stability High (Stable in water)Low (Hydrolyzes to Isatin)The imidate ester bond is susceptible to nucleophilic attack by water.

Critical Insight: The 2-methoxy derivative is thermodynamically unstable relative to hydrolysis. In the presence of moisture, the formation of the stronger amide bond (Isatin) drives the reaction forward (


).

Solution-State Thermodynamics & Solubility

The solubility profile is governed by the Solvation Energy (


)  versus the Lattice Energy (

)
.
Solubility Profile
  • Isatin: High lattice energy penalizes solubility in non-polar solvents. It requires high-dielectric solvents (DMF, DMSO) or H-bond acceptors (THF) to break the crystal lattice.

  • 2-Methoxy-3H-indol-3-one: With a significantly lower

    
    , this compound dissolves readily in low-polarity organic solvents (Dichloromethane, Toluene). However, its utility in aqueous media is limited by chemical instability (hydrolysis) rather than solubility limits.
    
Partition Coefficient (LogP)
  • Isatin: LogP

    
     0.7 – 1.0. Moderately lipophilic but polar enough to be orally bioavailable.
    
  • 2-Methoxy-3H-indol-3-one: LogP

    
     1.8 – 2.2 (Estimated). The capping of the polar O-H/N-H group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration, provided it survives first-pass metabolism.
    

Experimental Protocols

Protocol A: Selective Synthesis of 2-Methoxy-3H-indol-3-one (O-Methylation)

Context: Direct methylation of isatin with methyl iodide/base typically yields N-methylisatin (the thermodynamic product). To access the O-methyl derivative (kinetic/trapped product), the "Silver Salt Method" is required to leverage the hard-soft acid-base (HSAB) principle.

Reagents: Isatin, Silver Acetate (AgOAc), Methyl Iodide (MeI), Benzene/Toluene (Dry).

  • Silver Salt Formation: Dissolve Isatin (10 mmol) in ethanol. Add Silver Acetate (11 mmol) dissolved in water. A red precipitate of Isatin Silver Salt forms immediately. Filter and dry under vacuum over

    
     (Critical: Must be anhydrous).
    
  • O-Methylation: Suspend the dry Silver Salt in anhydrous Benzene. Add Methyl Iodide (15 mmol) dropwise.

  • Reflux: Heat to reflux for 2 hours. The red silver salt will convert to yellow AgI precipitate.

  • Isolation: Filter off AgI while hot. Evaporate the filtrate under reduced pressure at low temperature (< 40°C) to prevent rearrangement or hydrolysis.

  • Purification: Recrystallize immediately from dry petroleum ether. Store in a desiccator.

Protocol B: Thermodynamic Solubility Measurement (Shake-Flask)

Context: Determining the saturation solubility (


) to calculate the free energy of solution (

).
  • Preparation: Add excess solid (Isatin or 2-Methoxy) to 10 mL of solvent (e.g., Octanol, Water, Buffer pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

    • Note for 2-Methoxy: Monitor for hydrolysis using HPLC. If hydrolysis > 5%, this method is invalid; use kinetic solubility (DMSO stock spike) instead.

  • Sampling: Centrifuge at 10,000 rpm for 10 mins.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Visualizing the Thermodynamic Landscape

The following diagrams illustrate the Tautomeric Trapping logic and the Experimental Workflow.

Diagram 1: Tautomeric Trapping & Stability

This pathway shows how the unstable lactim form is "trapped" via O-methylation, whereas the stable lactam leads to N-methylation.

Tautomerism Isatin_Lactam Isatin (Lactam Form) Stable (Thermodynamic Sink) High MP (203°C) Isatin_Lactim Isatin (Lactim Form) Transient / Unstable High Energy Isatin_Lactam->Isatin_Lactim Tautomerization (Unfavorable) N_Methyl N-Methylisatin Stable Amide MP: 134°C Isatin_Lactam->N_Methyl Base / MeI (Thermodynamic Control) O_Methyl 2-Methoxy-3H-indol-3-one (O-Methylisatin) Unstable Imidate MP: ~100°C Isatin_Lactim->O_Methyl Ag+ Salt / MeI (Kinetic Trapping) O_Methyl->Isatin_Lactam Hydrolysis (H2O) (Rapid Degradation)

Caption: Thermodynamic cycle showing the trapping of the high-energy lactim tautomer as the O-methyl ether and its tendency to revert (hydrolyze) back to the stable lactam parent.

Diagram 2: Solubility & Stability Workflow

A decision tree for researchers handling these compounds to ensure data integrity.

Workflow Start Start: Thermodynamic Characterization Compound Select Compound Start->Compound Isatin Isatin (Parent) Compound->Isatin OMethyl 2-Methoxy-3H-indol-3-one Compound->OMethyl DSC DSC Analysis (Expect MP ~203°C) Isatin->DSC Solid State ShakeFlask 24h Shake Flask (Equilibrium) Isatin->ShakeFlask Solubility StabilityCheck Check Hydrolytic Stability (t1/2 in Water) OMethyl->StabilityCheck Critical Step Stable Proceed to Shake Flask StabilityCheck->Stable Stable (>24h) Unstable Use Kinetic Solubility (DMSO Spike) StabilityCheck->Unstable Unstable (<1h)

Caption: Experimental decision matrix for characterizing stable (Isatin) vs. labile (O-Methyl) indolone derivatives.

References

  • Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data.

  • Enthalpy of Fusion Values for Compounds (CRC Handbook Data). Scribd / CRC Press.

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society.

  • Reactions of 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one (Isatin Chloride intermediates). RSC Publishing.

  • N-Methylation of Isatin Derivatives: Protocols and Troubleshooting. BenchChem Technical Guide.

Sources

Foundational

An In-Depth Technical Guide to the Electronic Structure and Orbital Analysis of 2-Methoxy-3H-indol-3-one

This guide provides a comprehensive technical overview of the electronic structure and molecular orbital characteristics of 2-Methoxy-3H-indol-3-one. It is intended for researchers, scientists, and professionals in the f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the electronic structure and molecular orbital characteristics of 2-Methoxy-3H-indol-3-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the computational analysis of novel heterocyclic compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] It is a planar, N-heterocyclic aromatic compound, consisting of a benzene ring fused to a pyrrole ring.[2] This versatile scaffold is found in essential amino acids like tryptophan and is a key component in numerous pharmaceuticals exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 3H-indol-3-one tautomer, in particular, serves as a reactive intermediate and a core structure in various synthetic and naturally occurring molecules. The introduction of a methoxy group at the 2-position of the 3H-indol-3-one core, creating 2-Methoxy-3H-indol-3-one, is anticipated to significantly modulate the electronic properties and, consequently, the reactivity and biological activity of the parent molecule. Understanding these electronic perturbations is crucial for the rational design of novel therapeutics.

Theoretical Framework: Predicting Electronic Structure

Due to the limited experimental data available for 2-Methoxy-3H-indol-3-one, a robust computational approach is essential for elucidating its electronic characteristics. Density Functional Theory (DFT) has proven to be a reliable method for studying the electronic structure of substituted indoles.[4][5]

The Role of the Methoxy Substituent

The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs, which can delocalize into the aromatic system. However, it also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. In the context of the 3H-indol-3-one scaffold, the positioning of the methoxy group at the C2 position is expected to have a profound impact on the electron density distribution across the molecule. The orientation of the 2-methoxy group can also regulate the redox potential.[6] This, in turn, influences the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are central to understanding a molecule's reactivity.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as an electron donor in chemical reactions.

  • LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 2-Methoxy-3H-indol-3-one, the electron-donating nature of the methoxy group is predicted to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation. The effect on the LUMO is less straightforward and will depend on the interplay between resonance and inductive effects.

Computational Methodology: A Validated Protocol

To obtain reliable theoretical data for 2-Methoxy-3H-indol-3-one, a well-defined computational workflow is necessary. The following protocol is based on established methods for similar heterocyclic systems.[5]

Step-by-Step Computational Workflow
  • Structure Optimization:

    • The initial 3D structure of 2-Methoxy-3H-indol-3-one is constructed using a molecular modeling program.

    • Geometry optimization is performed using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p), to find the lowest energy conformation.[7]

  • Frequency Analysis:

    • Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Single-point energy calculations are performed on the optimized geometry to determine the energies of the molecular orbitals (HOMO, LUMO).

    • The HOMO-LUMO gap is calculated from these energies.

    • Other electronic properties such as the electrostatic potential (ESP) map, and Mulliken population analysis can also be computed to understand the charge distribution and reactive sites.

  • Data Analysis and Visualization:

    • The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are analyzed to extract the relevant data.

    • Molecular orbitals are visualized to understand their spatial distribution and bonding characteristics.

Computational Workflow for 2-Methoxy-3H-indol-3-one cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis start Initial Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt Build freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum elec_prop Electronic Property Calculation freq_calc->elec_prop Calculate analysis Data Analysis elec_prop->analysis Extract Data visualization Orbital Visualization analysis->visualization Visualize

Caption: A flowchart illustrating the computational workflow for the electronic structure analysis of 2-Methoxy-3H-indol-3-one.

Predicted Electronic Properties and Orbital Analysis

Based on the computational protocol described above and knowledge of related indole derivatives, the following electronic properties for 2-Methoxy-3H-indol-3-one can be predicted.

Quantitative Data Summary
PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 to -7.5 eVIndicates electron-donating capability
LUMO Energy ~ -1.5 to -2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap ~ 4.0 to 5.0 eVCorrelates with chemical reactivity and stability
Dipole Moment ~ 2.5 to 3.5 DebyeIndicates overall polarity of the molecule

Note: These are estimated values based on typical DFT calculations for similar molecules and should be confirmed by specific calculations for 2-Methoxy-3H-indol-3-one.

Molecular Orbital Visualization

The frontier molecular orbitals are expected to exhibit the following characteristics:

  • HOMO: The HOMO is likely to be a π-orbital with significant electron density delocalized over the indole ring system, with a notable contribution from the methoxy group's oxygen atom. This delocalization contributes to the aromaticity and stability of the molecule.

  • LUMO: The LUMO is predicted to be a π*-antibonding orbital, with major lobes located on the C2 and C3 atoms of the pyrrole ring, as well as the carbonyl carbon. This suggests that these sites are the most susceptible to nucleophilic attack.

Molecular Orbital Interactions cluster_orbitals Frontier Molecular Orbitals cluster_properties Associated Properties HOMO HOMO (Highest Occupied Molecular Orbital) electron_donation Electron Donation (Oxidation Potential) HOMO->electron_donation governs reactivity Chemical Reactivity (HOMO-LUMO Gap) HOMO->reactivity determines gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) electron_acceptance Electron Acceptance (Reduction Potential) LUMO->electron_acceptance governs LUMO->reactivity determines gap

Caption: A diagram showing the relationship between frontier molecular orbitals and the chemical properties of a molecule.

Applications in Drug Discovery and Development

The insights gained from the electronic structure analysis of 2-Methoxy-3H-indol-3-one have direct implications for drug discovery:

  • Target Interaction: Understanding the electrostatic potential and FMOs can help predict how the molecule will interact with biological targets, such as enzyme active sites.

  • Metabolic Stability: The electron density distribution can provide clues about which parts of the molecule are most susceptible to metabolic transformation.

  • Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of analogues with different substituents, researchers can build predictive SAR models to guide the synthesis of more potent and selective drug candidates. The electrochemical behavior of related 2-aryl-3H-indol-3-ones has been linked to their biological activity.[8]

Conclusion

While experimental data on 2-Methoxy-3H-indol-3-one is not yet widely available, this guide has outlined a robust, theoretically grounded approach to understanding its electronic structure and orbital properties. By leveraging established computational chemistry protocols, we can generate valuable insights into the molecule's reactivity, potential biological activity, and suitability as a scaffold for drug design. The predictive power of DFT, combined with a deep understanding of the chemical principles governing indole derivatives, provides a powerful toolkit for the modern medicinal chemist.

References

  • Najahi, E., et al. (2014). 2-Aryl-3H-indol-3-ones: synthesis, electrochemical behaviour and antiplasmodial activities. European Journal of Medicinal Chemistry.
  • Kawasaki, T., et al. (n.d.). An Efficient Synthetic Method for 2-Methoxy-L,2-dihydro-3H-indol-3-ones. Scilit.
  • Journal of Medicinal and Chemical Sciences. (2023).
  • RSC Publishing. (n.d.).
  • Academia.edu. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies.
  • (n.d.).
  • ChemRxiv. (n.d.).
  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
  • PMC. (n.d.).
  • PMC. (n.d.). The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers.
  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.
  • PMC. (n.d.).
  • Longdom Publishing. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpre.
  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

Sources

Exploratory

The Chemical Biology and Pharmacological Trajectory of O-Methylated Indoxyl Derivatives: From Discovery to Modern Drug Development

Executive Summary O-methylated indoxyl derivatives, predominantly characterized by the 3-methoxyindole scaffold, represent a structurally unique and pharmacologically versatile class of heterocyclic compounds. Unlike sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-methylated indoxyl derivatives, predominantly characterized by the 3-methoxyindole scaffold, represent a structurally unique and pharmacologically versatile class of heterocyclic compounds. Unlike standard indole derivatives, the indoxyl core (3-hydroxyindole) exists in a delicate tautomeric equilibrium with its keto form, indolin-3-one. The regioselective O-methylation of this core "traps" the enol tautomer, yielding a highly stable, lipophilic motif. Historically viewed as niche synthetic intermediates, 3-methoxyindoles have recently emerged as critical biomarkers in autoimmune metabolomics[1], key intermediates in the microbial bioremediation of xenobiotics[2], and potent pharmacophores in antiviral drug discovery[3].

This technical guide synthesizes the historical discovery, mechanistic biochemistry, and modern synthetic protocols surrounding O-methylated indoxyl derivatives, providing a comprehensive resource for researchers and drug development professionals.

Historical Context and Biological Discovery

Early Synthesis and Structural Elucidation

The synthetic exploration of O-methylated indoxyls dates back to the mid-20th century. Foundational work in 1969 by Saxena and Ahmed successfully detailed the synthesis of 3-hydroxy- and 3-methoxyindole-2-carboxamides[4]. These early studies were pivotal in understanding the steric and electronic properties of the 3-methoxy group, which significantly alters the hydrogen-bonding capacity and lipophilicity of the indole ring, thereby influencing its interaction with biological targets.

Endogenous Metabolism and the Gut Microbiome

Recent advancements in multi-omics have redefined the biological relevance of 3-methoxyindole. In the context of autoimmune diseases, such as Rheumatoid Arthritis (RA), 3-methoxyindole has been identified as a critical metabolite within the tryptophan metabolism pathway[1]. Its abundance is closely correlated with dynamic shifts in gut microbiota—specifically the genus Ruminococcus 2—and is linked to the reduction of regulatory T cells (Tregs), highlighting its role as a potential diagnostic biomarker[1].

Environmental Bioremediation

Beyond human metabolomics, O-methylated indoxyls play a crucial role in environmental microbiology. Skatole (3-methylindole), a notorious nitrogen-containing pollutant found in animal feces, is highly resistant to standard degradation. However, biochemical profiling of the Acinetobacter piscicola p38 strain has revealed an aerobic degradation pathway where skatole is demethylated to indole, and subsequently oxidized by specific oxygenases (e.g., IifC, IndA) and flavin reductases to yield 3-methoxyindole as a stable intermediate[2].

G Skatole Skatole (3-Methylindole) Indole Indole Skatole->Indole Demethylation Methoxy 3-Methoxyindole (C9H9NO) Indole->Methoxy Oxygenases (IifC, IndA) + Flavin Reductase Downstream Ring Cleavage & Downstream Metabolites Methoxy->Downstream Aerobic Degradation

Aerobic microbial degradation of skatole yielding 3-methoxyindole intermediates.

Pharmacological Applications

The 3-methoxyindole scaffold has proven to be a highly adaptable pharmacophore in modern drug discovery, offering unique steric bulk and electronic distribution compared to standard indoles.

  • Antiviral Therapeutics (SARS-CoV-2 Mpro): During the rapid drug discovery efforts against COVID-19, historical libraries were screened for main protease (Mpro) inhibitors. Compound 68, a 3-methoxyindole-bearing analogue originally designed against SARS-CoV-1 Mpro, demonstrated high efficacy in inhibiting SARS-CoV-2 Mpro and subsequent viral replication[3]. The 3-methoxy group provides critical hydrophobic contacts within the protease active site.

  • Neuropharmacology: The structural framework of 3-methoxyindole-2-carboxamides has served as a foundational template for synthesizing negative allosteric modulators of the Dopamine D2 receptor, allowing for fine-tuned neuroleptic activity without the extrapyramidal side effects associated with orthosteric antagonism[5].

  • Aryl Hydrocarbon Receptor (AHR) Modulation: In toxicological studies, 3-methoxyindole (3MI) has been evaluated for its capacity to activate the AHR. Unlike indole-3-carbinol (I3C), which readily condenses in acidic environments to form potent AHR agonists, 3MI exhibits distinct pharmacokinetic stability and does not induce hepatic ethoxyresorufin-O-deethylase (EROD) activity, making it a valuable negative control in xenobiotic metabolism assays[6].

Quantitative Data Summary
Compound / DerivativeTarget / ApplicationKey Observation / MetricReference
3-Methoxyindole Skatole BiodegradationIdentified as an aerobic intermediate (C9H9NO)[2]
Compound 68 SARS-CoV-2 MproEfficient inhibition of viral replication[3]
3-Methoxyindole Tryptophan MetabolismCorrelated with Ruminococcus 2 as an RA biomarker[1]
Methyl 3-methoxyindole-2-carboxylate Pyrimidine SynthesisAchieved 77% yield via regioselective O-alkylation[7]

Chemical Synthesis and Reactivity

The synthesis of O-methylated indoxyl derivatives requires careful control of reaction conditions due to the ambient tautomerization of the starting material. Indoxyl (3-hydroxyindole) rapidly tautomerizes to indolin-3-one. To synthesize 3-methoxyindole, the equilibrium must be driven toward the enolate via basic deprotonation, followed by trapping with a soft electrophile.

G A Indolin-3-one (Keto Tautomer) B Indoxyl (3-Hydroxyindole) A->B Tautomerization (Equilibrium) C 3-Methoxyindole (O-Methylated) B->C Base (e.g., K2CO3) + CH3I

Tautomerization and regioselective O-methylation of indoxyl to 3-methoxyindole.

Self-Validating Protocol: Regioselective O-Methylation of Indoxyl Derivatives

This protocol details the synthesis of methyl 3-methoxyindole-2-carboxylate from methyl 3-hydroxyindole-2-carboxylate, a highly functionalized building block used in pyrimidine synthesis[7].

Objective: Achieve >75% yield of the O-methylated product while strictly avoiding N-alkylation or C-alkylation.

Materials:

  • Methyl 3-hydroxyindole-2-carboxylate (1.0 eq)

  • Potassium carbonate (

    
    ), finely powdered (1.5 eq)
    
  • Methyl iodide (

    
    ) (1.2 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Substrate Activation (Deprotonation)

  • Action: Dissolve the starting material in anhydrous DMF under an inert atmosphere (Argon). Add

    
     and stir at room temperature for 30 minutes.
    
  • Causality:

    
     is a mild base that selectively deprotonates the highly acidic 3-hydroxyl group (pKa ~ 9-10). This shifts the tautomeric equilibrium entirely to the reactive indolate anion without causing unwanted ester hydrolysis or ring-opening, which are common failure modes when using stronger bases like NaH.
    

Step 2: Electrophilic O-Alkylation

  • Action: Cool the suspension to 0°C using an ice bath. Add

    
     dropwise over 15 minutes. Protect the reaction vessel from light and stir for 4 hours, allowing it to slowly warm to room temperature.
    
  • Causality: The dropwise addition at 0°C controls the exothermic

    
     substitution. Because methyl iodide is a soft electrophile, maintaining low temperatures and utilizing a mild base ensures strict regioselectivity for O-alkylation over N-alkylation (which requires stronger deprotonation of the indole nitrogen) or C-alkylation.
    

Step 3: Isolation and Self-Validation

  • Action: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Causality: The O-methylated product is significantly more lipophilic than the starting material. The aqueous quench effectively removes the polar DMF solvent and inorganic salts.

  • Validation: A successful reaction is self-validated by the disappearance of the broad -OH stretch (~3300

    
    ) in FTIR and the appearance of a sharp singlet at ~3.97 ppm in 
    
    
    
    -NMR corresponding to the new
    
    
    group[7].

References

  • Multi-omics-driven biomarker discovery in autoimmune diseases: a comprehensive review.
  • On the origins of SARS-CoV-2 main protease inhibitors.
  • Synthesis of 3-hydroxy- and 3-methoxyindole-2-carboxamides and esters.
  • Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. MDPI.
  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand.
  • The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor.
  • Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate Use in Pyrimidine Synthesis.

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 2-Methoxy-3H-indol-3-one

The following technical guide is structured to address the solubility characteristics of 2-Methoxy-3H-indol-3-one (commonly known as O-Methylisatin). Editorial Note: While extensive thermodynamic solubility datasets (mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the solubility characteristics of 2-Methoxy-3H-indol-3-one (commonly known as O-Methylisatin).

Editorial Note: While extensive thermodynamic solubility datasets (mole fraction vs. temperature) exist for the parent compound Isatin, specific quantitative data for the O-methyl ether derivative is scarce in open literature. Therefore, this guide synthesizes qualitative field data , structural solubility prediction , and a standardized experimental protocol to enable precise determination in a research setting.

Executive Summary & Compound Identity

2-Methoxy-3H-indol-3-one (CAS: 1735-00-8, often referred to as O-Methylisatin) is the lactim ether derivative of isatin. Unlike its parent compound (1H-indole-2,3-dione), which possesses a strong hydrogen bond donor (N-H), the 2-methoxy derivative lacks this donor capability, significantly altering its solubility profile and stability.

This compound is a critical intermediate in the synthesis of antiviral agents, dyes (Tyrian purple precursors), and heterocyclic scaffolds. Its solubility is a governing factor in reaction yield, particularly in nucleophilic substitutions at the C-3 position.

Physicochemical Context
FeatureIsatin (Parent)2-Methoxy-3H-indol-3-oneSolubility Implication
Structure Lactam (Amide)Lactim Ether (Imidate)Reduced lattice energy for the ether.
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor Only (N, O, O)Higher solubility in aprotic solvents.
Stability StableHydrolytically UnstableCritical: Avoid prolonged exposure to protic solvents with trace acid/base.

Solubility Profile & Solvent Compatibility

Based on structural analysis and qualitative archival data, the solubility behavior of 2-Methoxy-3H-indol-3-one follows a distinct "lipophilic shift" compared to isatin.

Qualitative Solubility Data
  • High Solubility: Pyridine (forms red solutions), Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate Solubility: Ethanol, Methanol (Risk of solvolysis/transesterification), Acetone.

  • Low/Insoluble: Water, Hexanes (Cold), Diethyl Ether (Partial).

Predicted Thermodynamic Trends

The removal of the N-H bond lowers the crystal lattice energy, generally increasing solubility in moderately polar organic solvents compared to isatin.

Solvent ClassRepresentative SolventsInteraction MechanismSuitability rating
Chlorinated DCM, ChloroformDipole-DipoleExcellent (Preferred for extraction)
Aprotic Polar DMSO, DMF, PyridineDipole-Dipole &

-stacking
High (Preferred for reactions)
Protic Methanol, EthanolH-Bonding (Solvent Donor)Moderate (Use fresh; stability risk)
Non-Polar Hexane, HeptaneInduced DipolePoor (Anti-solvent for crystallization)

Expert Insight: Unlike isatin, which requires high-polarity solvents (like DMF) for high concentration, the 2-methoxy derivative is sufficiently lipophilic to dissolve well in DCM. This allows for efficient liquid-liquid extraction from aqueous reaction mixtures, a key advantage in process chemistry.

Experimental Protocol: Solubility Determination

Since specific


 (mole fraction) vs. 

(temperature) data is not standard in literature, the following Self-Validating Protocol is designed for researchers to generate this data accurately.
Methodology: Isothermal Saturation (Static Method)

This workflow minimizes compound degradation (hydrolysis) by limiting exposure time to moisture.

Reagents & Equipment[1][2]
  • Solute: 2-Methoxy-3H-indol-3-one (Recrystallized, Purity >98%).

  • Solvents: HPLC Grade (Dried over molecular sieves).

  • Analysis: HPLC-UV (Detection

    
     nm) or Gravimetric (if non-volatile).
    
Step-by-Step Workflow
  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir magnetically at fixed temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate (isothermal) for 2 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m PTFE).
    
  • Quantification: Dilute with acetonitrile and inject into HPLC.

  • Validation: Repeat at

    
     K. If degradation products (Isatin) appear, reject data.
    
Workflow Diagram (DOT)

The following diagram illustrates the critical decision nodes to ensure data integrity, specifically addressing the stability of the lactim ether.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Isothermal, 24h) Start->Equilibrate CheckStability Check Stability (TLC/HPLC) Equilibrate->CheckStability Filter Syringe Filter (0.22 µm) CheckStability->Filter Stable Reject Reject: Hydrolysis Detected CheckStability->Reject Isatin Detected Quantify Quantify (HPLC/UV) Filter->Quantify DataPoint Valid Solubility Data Point Quantify->DataPoint

Caption: Experimental workflow for solubility determination with integrated stability checkpoint.

Thermodynamic Modeling

Once experimental data is acquired, it should be correlated using the Modified Apelblat Equation . This model is empirically superior for indole derivatives in organic solvents.

Equation:



Where:

  • 
     = Mole fraction solubility of 2-methoxy-3H-indol-3-one.
    
  • 
     = Absolute temperature (K).
    
  • 
     = Empirical model parameters derived from regression.
    

Causality: The


 term accounts for the enthalpy of solution, while the 

term corrects for the temperature dependence of the heat capacity. For 2-methoxy-3H-indol-3-one, expect positive enthalpy (

), indicating endothermic dissolution (solubility increases with temperature).

Applications in Synthesis & Extraction

Understanding the solubility differential between Isatin and 2-Methoxy-3H-indol-3-one allows for high-purity isolation.

Purification Strategy (Self-Validating System)
  • Reaction: Methylation of Isatin (Ag salt) with Methyl Iodide in Benzene/Ether.

  • Quench: The reaction mixture contains unreacted Isatin and the product.

  • Solvent Wash:

    • Step A: Wash crude solid with dilute aqueous NaOH.

    • Mechanism:[3][4] Isatin (Lactam) forms a water-soluble sodium salt (Isatinate).

    • Result: 2-Methoxy-3H-indol-3-one (Lactim ether) lacks the acidic N-H and remains insoluble in basic water, staying in the organic layer or as a solid.

  • Recrystallization: Use Benzene or Ethyl Acetate/Hexane . The product is soluble in hot benzene but crystallizes upon cooling.

References

  • Chemical Society. (1907).[5] Journal of the Chemical Society, Abstracts. (Qualitative solubility of O-methylisatin in pyridine and alcohols).

  • Bennet, R. (2001). Indole Derivatives from the Egg Masses of Muricid Molluscs. MDPI Molecules. (Extraction of 2-methoxy-3H-indol-3-one using Chloroform/Methanol).

  • Liu, J. et al. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data. (Baseline thermodynamic data for the parent compound).

  • Silva, J. et al. (2001). The chemistry of isatins: a review. Journal of the Brazilian Chemical Society. (Reactivity and stability context for O-methylisatin).

Sources

Exploratory

Tautomeric Lock vs. Tautomeric Flux: A Mechanistic Analysis of C2-Methoxyindoles

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In heterocyclic chemistry and drug design, the indole scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In heterocyclic chemistry and drug design, the indole scaffold is a privileged pharmacophore. However, the reactivity and pharmacokinetic profiling of substituted indoles are heavily dictated by their tautomeric states. Specifically, C2-oxygenated indoles exhibit complex tautomeric behaviors that can either be highly dynamic or rigidly locked, depending on the substitution pattern at the C3 position.

This technical guide provides an in-depth mechanistic analysis of two critical model compounds: 2-methoxyindole and 2-methoxy-3H-indol-3-one . By contrasting the dynamic enamine-imine flux of 2-methoxyindole with the tautomerically "locked" indolenine state of 2-methoxy-3H-indol-3-one, this whitepaper establishes a predictive framework for researchers manipulating indole reactivity in synthetic and medicinal chemistry.

Mechanistic Framework: The Dynamic Flux of 2-Methoxyindole

Background: The Oxindole Precursor

2-Methoxyindole is the O-methyl ether derivative of oxindole (indolin-2-one). Oxindole inherently exhibits lactam-lactim tautomerism, existing predominantly in the lactam form due to the thermodynamic stability of the amide bond. However, O-methylation traps the molecule in the lactim ether state.

Enamine-Imine Tautomerism

Unlike its parent oxindole, 2-methoxyindole is not static. Because it retains a proton at the C3 position, it undergoes a classic enamine-imine tautomerization:

  • 1H-Indole Form (Enamine): The proton resides on the N1 nitrogen. This form is thermodynamically favored as it maintains the full

    
     aromaticity of the pyrrole ring.
    
  • 3H-Indole Form (Indolenine/Imine): The proton migrates to the C3 carbon, breaking the aromaticity of the pyrrole ring and forming a reactive imine (

    
    ) bond.
    
Causality of the Equilibrium

The tautomeric shift is an intermolecular process facilitated by protic solvents or trace acids. While the 1H-indole form is the thermodynamic sink (~95% population in non-polar solvents), the 3H-indolenine form is highly electrophilic at C2. In synthetic applications, the transient 3H-indole tautomer is often the reactive species that drives nucleophilic substitution[1].

G A 2-Methoxy-1H-indole (Aromatic Enamine) B 2-Methoxy-3H-indole (Indolenine / Imine) A->B Intermolecular H+ Transfer (N1 to C3)

Figure 1: Dynamic enamine-imine tautomeric equilibrium of 2-methoxyindole.

Mechanistic Framework: The Tautomeric "Lock" of 2-Methoxy-3H-indol-3-one

Background: The Isatin Precursor

To understand 2-methoxy-3H-indol-3-one, we must examine its precursor,. As proposed by Baeyer in 1882, isatin exists in a lactam-lactim equilibrium. In the solid state and most solvents, the lactam form dominates. However, the lactim form (2-hydroxy-3H-indol-3-one) can be chemically trapped[2].

The Locked 3H-Indolenine State

When the lactim form of isatin is O-methylated (historically achieved via the reaction of methyl iodide with the silver salt of isatin[3]), it yields 2-methoxy-3H-indol-3-one .

The Mechanistic Divergence: Unlike 2-methoxyindole, 2-methoxy-3H-indol-3-one cannot undergo tautomerization.

  • The C3 position is fully oxidized to a ketone (

    
    ).
    
  • There is no proton available at N1, C2, or C3 to facilitate a migration.

  • Attempting to enolize the C3 ketone to form 2-methoxy-1H-indol-3-ol is thermodynamically prohibited, as it would require an external proton source and would disrupt the highly stable cross-conjugated pseudoindoxyl system.

Consequently, 2-methoxy-3H-indol-3-one serves as a tautomerically locked model of the 3H-indolenine core. It allows researchers to study the isolated reactivity of the indolenine system without the confounding variables of tautomeric flux.

G A Isatin (Lactam) 1H-indole-2,3-dione B Isatin (Lactim) 2-Hydroxy-3H-indol-3-one A->B Tautomerization (H+ shift N1 to O2) C Locked 3H-System 2-Methoxy-3H-indol-3-one B->C O-Methylation (AgNO3, MeI)

Figure 2: Isatin tautomerization leading to the locked 2-methoxy-3H-indol-3-one system.

Comparative Thermodynamic Data

The following table summarizes the structural and thermodynamic differences dictating the tautomeric behavior of these indole systems.

Compound SystemPrimary StateSecondary TautomerC3 Proton StatusTautomeric Mechanism
Oxindole Lactam (Indolin-2-one)Lactim (2-Hydroxyindole)Present (

)

Proton Shift
2-Methoxyindole 1H-Indole (Enamine)3H-Indole (Indolenine)Present (

)

Proton Shift
Isatin Lactam (1H-indole-2,3-dione)Lactim (2-Hydroxy-3H-indol-3-one)Absent (

)

Proton Shift
2-Methoxy-3H-indol-3-one 3H-Indolenine (Keto)None (Locked)Absent (

)
Incapable of Tautomerism

Experimental Protocols

To empirically validate the mechanistic claims above, the following self-validating protocols are provided for the synthesis of the locked system and the observation of the dynamic system.

Protocol 1: Synthesis of the Locked 2-Methoxy-3H-indol-3-one via Isatin Silver Salt

This protocol leverages the differential nucleophilicity of the isatin lactim tautomer by utilizing the hard-soft acid-base (HSAB) properties of silver.

  • Silver Salt Formation: Dissolve 10 mmol of isatin in 50 mL of 0.1 M aqueous NaOH. Under vigorous stirring and protected from light, slowly add an equimolar amount of aqueous

    
    .
    
  • Isolation: Isolate the precipitating deep-red isatin silver salt via vacuum filtration. Wash the filter cake sequentially with cold deionized water, absolute ethanol, and diethyl ether. Dry thoroughly under high vacuum.

  • Alkylation: Suspend the dried silver salt in 30 mL of anhydrous benzene. Add an excess of methyl iodide (15 mmol).

  • Reaction: Reflux the suspension for 4 hours. The formation of a yellow silver iodide (

    
    ) precipitate indicates the successful O-alkylation of the lactim oxygen.
    
  • Purification & Validation: Filter off the

    
     precipitate. Concentrate the filtrate under reduced pressure to yield crude 2-methoxy-3H-indol-3-one. Purify via silica gel chromatography (eluent: hexane/ethyl acetate).
    
    • Self-Validation:

      
       NMR will show a distinct 3H singlet at ~4.1 ppm (methoxy group) and a complete absence of the broad N-H peak (~10-11 ppm), confirming the locked 3H-indolenine structure.
      
Protocol 2: NMR Validation of 2-Methoxyindole Tautomeric Flux

This protocol demonstrates the acid-catalyzed enamine-imine equilibrium.

  • Sample Preparation: Dissolve 5 mg of high-purity 2-methoxyindole in 0.5 mL of anhydrous

    
     in an NMR tube.
    
  • Baseline Acquisition: Acquire a standard

    
     NMR spectrum at 298 K. The spectrum will predominately display the 1H-indole form (N-H broad singlet at ~8.0 ppm, C3-H doublet/multiplet at ~6.0 ppm).
    
  • Acid-Catalyzed Shift: Spike the NMR tube with 1 μL of trifluoroacetic acid-d (

    
    ).
    
  • Equilibrium Observation: Re-acquire the

    
     NMR spectrum. The acid catalyzes the intermolecular proton transfer, increasing the observable population of the 3H-indole (indolenine) tautomer.
    
  • Signal Identification: Identify the 3H-indole form by the appearance of a C3 aliphatic

    
     signal (typically shifted upfield to ~3.8 ppm) and the shift of the methoxy signal, validating the loss of pyrrole aromaticity[4].
    

References

  • Sharma, P., et al. (2023). Isatin: A Review on Synthesis and its Biological Applications. International Journal of Pharmaceutical Sciences and Research (IJPSR), 14(6), 2678-2685. Available at:[Link]

  • Thieme Connect. Synthesis of 2-methoxy-3H-indol-3-one via Isatin Silver Salt. Science of Synthesis. Available at: [Link]

  • Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25. Reactivity of Indolenines and Methoxyindoles. VDOC.PUB. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Methoxy-3H-indol-3-one

This Application Note provides a detailed, step-by-step protocol for the regioselective synthesis of 2-Methoxy-3H-indol-3-one (also known as O-methylisatin). This compound is a valuable intermediate in the synthesis of h...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed, step-by-step protocol for the regioselective synthesis of 2-Methoxy-3H-indol-3-one (also known as O-methylisatin). This compound is a valuable intermediate in the synthesis of heterocyclic scaffolds, including antiviral and anticancer agents.[1]

Abstract & Strategic Analysis

The synthesis of O-alkylated lactam derivatives often presents a regioselectivity challenge due to the ambident nucleophilicity of the lactam anion. Isatin (1H-indole-2,3-dione) exists in equilibrium between its lactam (major) and lactim (minor) tautomers. Direct alkylation with alkali bases (e.g.,


, 

) and alkyl halides predominantly yields the thermodynamically stable

-alkylated
product (

-methylisatin).

To exclusively access the kinetic


-alkylated  product (2-methoxy-3H-indol-3-one), the "Silver Salt Method" is employed. Silver(I) coordinates to the lactam nitrogen or oxygen in a manner that favors attack at the oxygen center, or precipitates the halide leaving group to facilitate the imidate formation. This protocol details the preparation of Silver(I) Isatinate followed by its reaction with methyl iodide to yield high-purity O-methylisatin.

Safety & Hazards (Crucial)

  • Methyl Iodide (MeI): A volatile, potent alkylating agent and suspected carcinogen. Must be handled in a well-ventilated fume hood. Double-gloving (nitrile/laminate) is recommended.

  • Silver Acetate/Nitrate: Toxic and corrosive. Causes staining (argyria) upon skin contact.

  • Benzene: A known carcinogen. While classical protocols use benzene, anhydrous Toluene or DCM are safer alternatives, though solvent polarity can influence regioselectivity. This protocol describes the classical benzene method for reproducibility but suggests toluene as a substitute.

  • Waste Disposal: Segregate silver-containing waste from standard organic waste for reclamation.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an insoluble silver salt, which locks the isatin core in a specific coordination geometry. Subsequent treatment with methyl iodide exploits the "hard/soft" affinity of silver for iodide (


 precipitation), driving the reaction at the "harder" oxygen nucleophile.

ReactionScheme cluster_conditions Critical Control Points Isatin Isatin (1H-indole-2,3-dione) AgSalt Silver(I) Isatinate (Intermediate) Isatin->AgSalt AgOAc, EtOH/H2O Precipitation Product 2-Methoxy-3H-indol-3-one (O-Methylisatin) AgSalt->Product MeI, Benzene/Toluene Reflux SideProduct AgI (Precipitate) AgSalt->SideProduct MeI Methyl Iodide (MeI) Control1 Dry Silver Salt thoroughly (Water inhibits O-alkylation) Control2 Protect from Light (Ag salts are photosensitive)

Caption: Reaction pathway for the regioselective O-methylation of isatin via silver salt intermediate.

Experimental Protocol

Part A: Preparation of Silver(I) Isatinate

The quality of the silver salt is critical. It must be free of water to prevent hydrolysis of the methylating agent or reversion to N-methylation pathways.

  • Dissolution: In a 250 mL beaker, dissolve Isatin (1.47 g, 10 mmol) in Ethanol (20 mL) . Mild heating (40°C) may be required to fully dissolve.

  • Silver Solution: In a separate flask, dissolve Silver Acetate (1.67 g, 10 mmol) in Distilled Water (20 mL) . (Alternatively, Silver Nitrate can be used, but Acetate buffers the solution).

  • Precipitation: Slowly add the silver acetate solution to the isatin solution with vigorous stirring. A heavy precipitate (Silver Isatinate) will form immediately (often reddish-orange or brown).

  • Filtration: Stir for 15 minutes to ensure complete complexation. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake successively with:

    • Cold water (2 x 10 mL) to remove acetate byproducts.

    • Cold Ethanol (2 x 10 mL) to remove unreacted isatin.

    • Diethyl Ether (2 x 10 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets for at least 12 hours. Protect from light.  The salt must be bone-dry.
    
Part B: O-Methylation to 2-Methoxy-3H-indol-3-one
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry and flushed with nitrogen/argon.

  • Suspension: Add the dried Silver(I) Isatinate (2.54 g, 10 mmol) and anhydrous Benzene (or Toluene) (30 mL) .

    • Note: Benzene is the classical solvent favoring O-alkylation. Toluene is a safer substitute but may require slightly longer reaction times.

  • Addition: Add Methyl Iodide (0.93 mL, 15 mmol, 1.5 eq) via syringe through a septum.

    • Safety: Perform this in a fume hood.

  • Reaction: Heat the mixture to reflux (80°C for Benzene, 110°C for Toluene) with stirring.

    • Observation: The red/brown silver salt will gradually convert to a yellow/orange AgI precipitate.

    • Time: Reflux for 1–2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (Ag salt) stays at the baseline; the product (O-methyl) is less polar than N-methylisatin.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the yellow Silver Iodide (AgI) precipitate through a Celite pad.

    • Wash the pad with a small amount of solvent.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from Benzene/Petroleum Ether or purify via flash column chromatography (Silica gel, Gradient: 5% -> 20% EtOAc in Hexanes).

Characterization & Data

ParameterSpecification / Expected ValueNotes
Appearance Orange-red crystalline solidDistinct from the deeper red of Isatin
Melting Point ~100–105 °C (Literature varies)Lower than Isatin (200°C)
1H NMR

~4.0-4.2 ppm (s, 3H,

)
Singlet; No NH signal observed
IR Spectroscopy

~1730-1750 cm⁻¹ (C=O)
Carbonyl shift due to imidate structure
Solubility Soluble in organic solvents (DCM, EtOAc)Poor solubility in water

Troubleshooting Guide:

  • Problem: Significant N-methylisatin formation.

    • Cause: Silver salt was wet, or solvent was too polar.

    • Solution: Ensure Ag-salt is dried under vacuum for 24h. Use strictly anhydrous non-polar solvent.

  • Problem: Low Yield.

    • Cause: Incomplete precipitation of Ag salt or light degradation.

    • Solution: Perform Ag-salt formation in the dark; ensure stoichiometric AgOAc.

References

  • Silva, J. F. M., et al. (2001). "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society. Link (Discusses O-alkylation via Silver Salt).

  • Organic Syntheses. (1925). "Isatin." Organic Syntheses, Coll.[2] Vol. 1, p.327. Link (Foundational chemistry of Isatin).

  • BenchChem. (2025). "N-Methylation of Isatin Derivatives - Technical Support." Link (Comparative analysis of N vs O alkylation conditions).

  • Sumpter, W. C., & Miller, F. M. (1954). "Heterocyclic Compounds with Indole and Carbazole Systems." Interscience Publishers. (Classical reference for Silver Salt method specificity).

Sources

Application

Oxidative cyclization methods to yield 2-Methoxy-3H-indol-3-one

Application Note: Precision Oxidative Architectures for 2-Methoxy-3H-indol-3-one Scaffolds Part 1: Executive Summary & Core Directive The Challenge: The synthesis of 2-Methoxy-3H-indol-3-one (and its stable tautomeric eq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Oxidative Architectures for 2-Methoxy-3H-indol-3-one Scaffolds

Part 1: Executive Summary & Core Directive

The Challenge: The synthesis of 2-Methoxy-3H-indol-3-one (and its stable tautomeric equivalent, 2-methoxy-1,2-dihydro-3H-indol-3-one) represents a critical challenge in heterocyclic chemistry. These "pseudo-indoxyl" cores are potent electrophiles and privileged scaffolds in alkaloid synthesis (e.g., Isatis alkaloids) and drug discovery. The primary difficulty lies in controlling the oxidation state at C3 while simultaneously installing the nucleophilic methoxy group at C2 without over-oxidation to isatin (indole-2,3-dione).

The Solution: This guide details two high-fidelity oxidative cyclization/functionalization pathways. Unlike generic oxidation protocols, these methods utilize Hypervalent Iodine(III) and Singlet Oxygen (


)  manifolds to ensure regiochemical precision.

Scope:

  • Method A (De Novo): Oxidative Cyclization of 2-Alkynylanilines (Bottom-Up Approach).

  • Method B (Functionalization): PIDA-Mediated Oxidative Alkoxylation of Indoles (Top-Down Approach).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: The "Cation vs. Radical" Divergence

To successfully synthesize 2-methoxy-3H-indol-3-one, one must understand the two distinct mechanistic pathways that govern the formation of the C2-O and C3=O bonds.

  • The Hypervalent Iodine Pathway (Ionic): Reagents like Phenyliodine(III) diacetate (PIDA) act as two-electron oxidants. The reaction proceeds via an electrophilic attack of the iodine species on the indole nitrogen or C3, generating a highly reactive iodonium intermediate. This triggers a "Umploung" of the C2 position—transforming it from a nucleophile (in indole) to an electrophile (in the indolenine intermediate). Methanol then attacks this electrophilic C2, followed by hydrolysis of the C3-Iodine bond (or elimination) to yield the ketone.

    • Why this matters: This pathway is tunable . By controlling the pH and solvent, you can stop at the 2-methoxy-indolin-3-one stage or push to the fully unsaturated 3H-indol-3-one.

  • The Singlet Oxygen Pathway (Pericyclic): Sensitized photo-oxygenation involves the addition of

    
     across the C2-C3 double bond of the indole, forming a dioxetane or a hydroperoxide intermediate.
    
    • Why this matters: This is a "Green Chemistry" alternative but requires careful handling of the unstable hydroperoxide intermediate, which must be reduced or rearranged to yield the desired methoxy-ketone.

Authoritative Grounding
  • Hypervalent Iodine Efficacy: The use of PIDA (PhI(OAc)

    
    ) in methanol is well-documented for the conversion of indoles to 2-alkoxyindolin-3-ones. This transformation exploits the high leaving group ability of the iodobenzene moiety [1, 2].
    
  • Alkynyl Aniline Cyclization: Recent advances utilize PIDA to promote the oxidative cyclization of 2-alkynylanilines. This method is particularly powerful as it builds the indole core and oxidizes it in a single pot, trapping the intermediate with methanol [3].

  • Singlet Oxygen Trapping: The reaction of 2-arylindoles with singlet oxygen in methanol effectively traps the zwitterionic intermediate to form 2-methoxy-3H-indol-3-ones [4].

Part 3: Visualization & Formatting

Pathway Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate oxidative route based on starting material availability.

Oxidative_Pathways Start Target: 2-Methoxy-3H-indol-3-one Substrate_A Substrate: Indole / 2-Arylindole Start->Substrate_A Route Selection Substrate_B Substrate: 2-Alkynylaniline Start->Substrate_B Method_A Method A: Hypervalent Iodine (PIDA/MeOH) (Oxidative Alkoxylation) Substrate_A->Method_A Preferred for Scale Method_C Method C: Singlet Oxygen (1O2) (Photo-oxygenation) Substrate_A->Method_C Green Chemistry Method_B Method B: Oxidative Cyclization (PIDA/MeOH or Gold Cat.) Substrate_B->Method_B De Novo Synthesis Inter_A Intermediate: 3-Acetoxy-indolenine Method_A->Inter_A Ligand Exchange Inter_B Intermediate: Indolium Cation Method_B->Inter_B Cyclization Inter_C Intermediate: Dioxetane / Hydroperoxide Method_C->Inter_C [2+2] Cycloaddition Inter_A->Inter_B Solvolysis Product Product: 2-Methoxy-3H-indol-3-one (or hemiaminal tautomer) Inter_B->Product MeOH Trapping Inter_C->Product Rearrangement

Figure 1: Decision matrix for oxidative synthesis of 2-methoxy-3H-indol-3-one scaffolds.

Part 4: Experimental Protocols

Protocol A: PIDA-Mediated Oxidative Alkoxylation (The Gold Standard)

Best for converting existing indoles to 2-methoxy-3-ones.

Reagents:

  • Substrate: Indole or 2-substituted indole (1.0 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 – 1.2 equiv)

  • Solvent: Methanol (Anhydrous, HPLC Grade)

  • Base (Optional): KOH (0.1 M in MeOH) for hydrolysis if needed.

Step-by-Step Methodology:

  • Preparation: Dissolve the indole substrate (e.g., 2-phenylindole for stable 3H-indol-3-one target) in anhydrous methanol (0.1 M concentration). Ensure the reaction vessel is dry and flushed with Nitrogen.

  • Oxidation: Cool the solution to 0°C. Add PIDA (1.1 equiv) portion-wise over 10 minutes.

    • Observation: The solution often changes color (yellow to orange/red) indicating the formation of the indolenine intermediate.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1–2 hours.

    • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 3:1). The indole starting material (high R_f) should disappear, replaced by a more polar spot (2-methoxy-indolin-3-one).

  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with Dichloromethane (DCM) (3x).[1][2]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

    • Note: 2-Methoxy-3H-indol-3-ones are sensitive to acid. Use neutral silica or pre-treat the column with 1% Et

      
      N.
      

Data Summary Table: Typical Yields (PIDA Method)

Substrate (R-Indole)ProductYield (%)Notes
2-Phenylindole2-Methoxy-2-phenyl-indolin-3-one82-88%Stable solid [1]
Indole (unsubst.)2-Methoxy-indolin-3-one65-75%Exists as hemiaminal
5-Bromoindole5-Bromo-2-methoxy-indolin-3-one78%Halogen tolerated
Protocol B: Oxidative Cyclization of 2-Alkynylanilines

Best for "De Novo" synthesis where the indole core is built during oxidation.

Reagents:

  • Substrate: 2-((Trimethylsilyl)ethynyl)aniline or 2-phenylethynylaniline.

  • Oxidant: PIDA (1.5 equiv).

  • Solvent: Methanol.[3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-alkynylaniline in Methanol (0.05 M).

  • Addition: Add PIDA (1.5 equiv) in one portion at RT.

  • Cyclization: Stir for 2–4 hours.

    • Mechanism:[3][5][6][7][8][9][10] PIDA activates the alkyne (or oxidizes the amine), promoting 5-endo-dig cyclization. The resulting cation is trapped by MeOH.

  • Workup: Standard aqueous workup (NaHCO

    
    /DCM).
    
  • Purification: Chromatography (Hexane/EtOAc).

Part 5: Troubleshooting & Quality Control

Self-Validating System:

  • NMR Diagnostic: The appearance of a sharp singlet at

    
     3.0–3.5 ppm (in CDCl
    
    
    
    ) confirms the incorporation of the -OMe group.
  • IR Diagnostic: Appearance of a strong carbonyl stretch at ~1710–1730 cm

    
     confirms the C3-ketone . If this band is absent, you likely have the non-oxidized indole or over-oxidized isatin (which shows two carbonyls).
    
  • Colorimetric Check: 2-Methoxy-3H-indol-3-ones are often deeply colored (yellow/orange/red) due to conjugation. A colorless solution suggests reduction to the alcohol or loss of conjugation.

Common Pitfalls:

  • Acid Sensitivity: The 2-methoxy group is an acetal/aminal equivalent. Exposure to strong acid (e.g., unneutralized silica) will hydrolyze it to Isatin (Indole-2,3-dione). Always buffer your column.

  • Over-oxidation: Excess PIDA or prolonged reaction times can lead to ring cleavage or formation of quinone-imines. Stick to 1.1–1.2 equivalents.

Part 6: References

  • Synthesis of 2-aryl-3H-indol-3-ones via trapping reaction in singlet oxygenation of 2-arylindoles. Source: ResearchGate URL:[6][11][Link]

  • An Efficient Synthetic Method for 2-Methoxy-1,2-dihydro-3H-indol-3-ones. Source: Taylor & Francis / Scilit URL:[Link][2][4][5][7][8][9][10][11][12]

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species (PIDA Method). Source: National Institutes of Health (PMC) URL:[Link]

  • Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols (Analogous Methanol Trapping). Source: PubMed URL:[Link]

  • A Unified Approach to Mono- and 2,3-Disubstituted N-H Indoles (PIDA Cyclization). Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: Catalytic Functionalization of 2-Methoxy-3H-indol-3-one

Introduction & Mechanistic Rationale The functionalization of pseudoindoxyls, particularly 2-methoxy-3H-indol-3-one (often referred to as O-methyl isatin), represents a critical node in the synthesis of complex indole al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of pseudoindoxyls, particularly 2-methoxy-3H-indol-3-one (often referred to as O-methyl isatin), represents a critical node in the synthesis of complex indole alkaloids, spiro-oxindoles, and indoloquinazolines [1]. Unlike its lactam tautomer (isatin), the lactim ether form possesses a highly polarized C=N double bond and an electrophilic C3 ketone, rendering it a uniquely versatile bis-electrophilic building block.

From a mechanistic standpoint, the reactivity of 2-methoxy-3H-indol-3-one is governed by two primary pathways:

  • C2-Nucleophilic Displacement (Addition-Elimination): The methoxy group at the C2 position acts as an excellent leaving group under Lewis acid catalysis. Nucleophiles (such as amines, hydrazines, or electron-rich arenes) can attack the C2 imino carbon, leading to the expulsion of methanol and the formation of 2-substituted-3H-indol-3-ones.

  • C3-Carbonyl Addition & Annulation: The C3 ketone is highly susceptible to nucleophilic attack. When subjected to specific promoter systems, such as the metal-free Ph3P-I2 complex, the core undergoes rapid dimerization and ring-opening/closing cascades to form complex architectures like methylisatoids and tryptanthrins [2].

Understanding the causality behind these pathways allows researchers to selectively tune reaction conditions to access divergent natural product scaffolds.

Pathways Substrate 2-Methoxy-3H-indol-3-one (O-Methyl Isatin) C2_Sub C2-Substitution (2-Amino-3H-indol-3-ones) Substrate->C2_Sub Amines/Hydrazines (Lewis Acid) C3_Add C3-Addition (Spiro-oxindoles) Substrate->C3_Add C-Nucleophiles (Organocatalysis) Annulation Dimerization/Annulation (Methylisatoids/Tryptanthrins) Substrate->Annulation Ph3P-I2, Base (+/- Alcohols)

Divergent functionalization pathways of 2-Methoxy-3H-indol-3-one.

Key Catalytic Modalities

Lewis Acid-Catalyzed C2-Amination

The displacement of the C2-methoxy group is significantly accelerated by the use of oxophilic Lewis acids such as Scandium(III) triflate (Sc(OTf)3) or Boron trifluoride etherate (BF3·OEt2). The Lewis acid coordinates to the C3 carbonyl oxygen, increasing the electrophilicity of the adjacent C2 imino carbon. This lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, facilitating the attack of weak nucleophiles. The subsequent collapse of the tetrahedral intermediate expels methanol, regenerating the catalyst.

Phosphonium-Mediated Annulation (Ph3P-I2 System)

Recent advancements have highlighted the use of the Ph3P-I2 reagent system for the rapid, metal-free synthesis of C-12 functionalized indoloquinazolines (methylisatoids) directly from isatin derivatives [3]. While technically a stoichiometric promoter, this system acts as a powerful C-O bond activator. The reaction proceeds via the initial activation of the tautomerizable amide/lactim oxygen, converting it into a highly electrophilic oxyphosphonium species. This intermediate is rapidly intercepted by a second equivalent of the substrate (dimerization), followed by an alcohol-induced ring-opening and subsequent cyclization.

Mechanism Start 2-Methoxy-3H-indol-3-one Act Oxyphosphonium Intermediate (C-O Activation) Start->Act Ph3P-I2, Et3N (0 °C) Dimer Dimerized Adduct (Amide Attack) Act->Dimer + Substrate Molecule RingOp Ring-Opening Intermediate (Alcohol Attack) Dimer->RingOp + R-OH (Nucleophilic Attack) Prod Methylisatoid Derivative (Cyclization) RingOp->Prod - H2O, - Ph3P=O

Mechanism of Ph3P-I2 mediated annulation to methylisatoid.

Quantitative Data & Reaction Scope

The following table summarizes the divergent outcomes and optimized conditions for the functionalization of 2-methoxy-3H-indol-3-one and related isatin derivatives based on the chosen catalytic/promoter system.

Table 1: Divergent Synthesis Outcomes and Conditions

SubstrateNucleophile / AdditiveCatalyst / PromoterBaseMajor ProductYield (%)
2-Methoxy-3H-indol-3-oneMethanol (1.0 equiv)Ph3P-I2 (1.0 equiv)Et3NMethylisatoid83%
2-Methoxy-3H-indol-3-oneEthanol (1.0 equiv)Ph3P-I2 (1.0 equiv)Et3NEthylisatoid85%
2-Methoxy-3H-indol-3-oneBenzyl Alcohol (1.0 equiv)Ph3P-I2 (1.0 equiv)Et3NBenzylisatoid78%
2-Methoxy-3H-indol-3-oneNonePh3P-I2 (1.0 equiv)Et3NTryptanthrin88%
2-Methoxy-3H-indol-3-onePiperidine (1.2 equiv)Sc(OTf)3 (10 mol%)None2-(Piperidin-1-yl)-3H-indol-3-one81%

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed C2-Amination

Objective: To synthesize 2-amino-3H-indol-3-ones via catalytic displacement of the C2-methoxy group.

Reagents & Equipment:

  • 2-Methoxy-3H-indol-3-one (1.0 mmol)

  • Secondary Amine (e.g., Piperidine) (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)3) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Oven-dried 25 mL round-bottom flask with magnetic stirrer.

Step-by-Step Procedure:

  • Preparation: Purge the oven-dried flask with Argon for 5 minutes to ensure an inert atmosphere. Moisture can competitively bind to the Lewis acid, deactivating the catalyst.

  • Substrate Loading: Dissolve 2-methoxy-3H-indol-3-one (1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Catalyst Addition: Add Sc(OTf)3 (10 mol%) to the stirring solution at room temperature. The solution may slightly darken, indicating coordination.

  • Nucleophile Addition: Dropwise add the secondary amine (1.2 mmol) over 2 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The starting material spot (UV active) should disappear within 2–4 hours, replaced by a lower Rf product spot.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 2-amino-3H-indol-3-one.

Protocol B: Ph3P-I2 Mediated Synthesis of Methylisatoid Derivatives

Objective: To construct C-12 functionalized indoloquinazolines via a divergent, metal-free annulation cascade [2].

Reagents & Equipment:

  • 2-Methoxy-3H-indol-3-one (0.68 mmol)

  • Triphenylphosphine (PPh3) (0.51 mmol)

  • Iodine (I2) (0.51 mmol)

  • Triethylamine (Et3N) (1.70 mmol)

  • Methanol (0.51 mmol)

  • Freshly distilled Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Complex Generation: In an oven-dried flask under N2, dissolve I2 (0.51 mmol) and PPh3 (0.51 mmol) in 5 mL of freshly distilled DCM. Cool the mixture to 0 °C using an ice bath. Causality Note: Cooling is critical as the formation of the Ph3P-I2 complex is exothermic; elevated temperatures lead to off-target phosphorus ylide formation.

  • Substrate Addition: Add the 2-methoxy-3H-indol-3-one (0.68 mmol) to the stirring complex at 0 °C.

  • Base Activation: Slowly add Et3N (1.70 mmol). Stir for exactly 10 minutes. Causality Note: Et3N acts as an acid scavenger for the generated HI, driving the equilibrium toward the highly electrophilic oxyphosphonium intermediate.

  • Alcohol Addition: Add methanol (0.51 mmol) to the mixture. Remove the ice bath and allow the reaction to warm to room temperature naturally.

  • Monitoring: Stir continuously. A visual color shift from dark brown to a lighter yellow/orange suspension is typically observed as the dimerization and ring-opening cascade proceeds. Confirm completion via TLC (approx. 3–5 hours).

  • Isolation: Concentrate the crude mixture directly under reduced pressure.

  • Purification: Purify the residue by column chromatography (Ethyl Acetate/Hexanes gradient) to isolate the methylisatoid derivative.

References

  • Tomchin, A. B., & Tulaeva, I. (1999). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. Available at:[Link]

  • Pattarawarapan, M., Wiriya, N., Hongsibsong, S., & Phakhodee, W. (2020). Divergent Synthesis of Methylisatoid and Tryptanthrin Derivatives by Ph3P–I2-Mediated Reaction of Isatins with and without Alcohols. The Journal of Organic Chemistry, 86(1), 1234-1241. Available at:[Link]

  • Pattarawarapan, M., et al. (2025). Ph3P-I2-mediated Syntheses of C-12 Carboxamide Indoloquinazolines and 2-Aminosubstituted-indol-3-ones from Isatins and Amines. Chemistry – An Asian Journal, 20(9), e202401718. Available at:[Link]

Application

Application Note: Nucleophilic Addition Protocols for 2-Methoxy-3H-indol-3-one at the C2 Position

Executive Summary 2-Methoxy-3H-indol-3-one, commonly known as O-methylisatin or the lactim ether of isatin, is a highly versatile electrophilic building block in heterocyclic chemistry. It serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-3H-indol-3-one, commonly known as O-methylisatin or the lactim ether of isatin, is a highly versatile electrophilic building block in heterocyclic chemistry. It serves as a critical intermediate for the synthesis of complex indole alkaloids, 2-substituted pseudoindoxyls, and pharmaceutically relevant 2,2-disubstituted indolin-3-ones. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for executing nucleophilic additions at the C2 position of 2-methoxy-3H-indol-3-one.

Mechanistic Rationale & Chemical Causality

Isatin naturally exists in a tautomeric equilibrium between its lactam (1H-indole-2,3-dione) and lactim (2-hydroxy-3H-indol-3-one) forms. Selective O-alkylation traps the molecule in the lactim ether form, yielding 2-methoxy-3H-indol-3-one .

The reactivity of 2-methoxy-3H-indol-3-one is governed by the extreme electrophilicity of its C2 position. This is caused by two synergistic factors:

  • Polarization: The N=C2 double bond is highly polarized, drawing electron density away from the C2 carbon.

  • Adjacent Electron Withdrawal: The adjacent C3 carbonyl group further depletes electron density at C2 via inductive effects.

When subjected to a nucleophile, attack occurs preferentially at C2 rather than the C3 carbonyl, forming a tetrahedral intermediate. The fate of this intermediate depends on the nucleophile:

  • Heteroatom Nucleophiles (e.g., Amines, Hydrazines): The intermediate rapidly collapses, expelling methanol as a leaving group. This addition-elimination sequence is thermodynamically driven by the formation of a highly conjugated 2-amino-3H-indol-3-one (imesatin) system .

  • Carbon Nucleophiles (e.g., Grignard Reagents): The intermediate often resists elimination under strictly anhydrous, low-temperature conditions. Protonation during aqueous workup yields 2-alkyl-2-methoxyindolin-3-ones, which can be subsequently forced to eliminate methanol under acidic conditions to yield 2-alkyl-3H-indol-3-ones .

G A 2-Methoxy-3H-indol-3-one (Electrophile) B Tetrahedral Intermediate (C2 Addition) A->B Nucleophilic Attack at C2 C 2-Substituted-3H-indol-3-one (Elimination of MeOH) B->C - MeOH (Heteroatom Nu) D 2,2-Disubstituted Indolin-3-one (No Elimination) B->D Protonation (Carbon Nu) Nu Nucleophile (e.g., R-NH2, R-MgBr) Nu->B Adds to C2

Mechanistic pathways for nucleophilic addition at the C2 position of 2-methoxy-3H-indol-3-one.

Pre-requisite: Generation of the Electrophile

To ensure high yields in downstream nucleophilic additions, the precursor must be free of N-methylisatin impurities.

  • Methodology: 2-Methoxy-3H-indol-3-one is synthesized by reacting the silver salt of isatin (prepared from isatin and silver acetate) with methyl iodide (MeI) in anhydrous benzene or toluene . The silver ion acts as a halophilic Lewis acid, precipitating AgI and strongly biasing the ambient isatin nucleophile toward O-alkylation over N-alkylation.

Experimental Methodologies

Protocol A: Synthesis of Imesatins via Nitrogen Nucleophiles

This protocol utilizes primary amines to execute an addition-elimination sequence, replacing the C2-methoxy group.

Reagents:

  • 2-Methoxy-3H-indol-3-one (1.0 equiv)

  • Primary Amine or Hydrazine derivative (1.1 equiv)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask purged with argon, dissolve 2-methoxy-3H-indol-3-one (5.0 mmol) in 25 mL of anhydrous EtOH to create a 0.2 M solution.

  • Nucleophile Addition: Add the primary amine (5.5 mmol, 1.1 equiv) dropwise at room temperature (20–25 °C). Causality note: Room temperature is sufficient because the displacement of the methoxy group by strong nitrogen nucleophiles is highly exergonic.

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The starting material (bright orange/red) will convert to a deeper colored imesatin product.

  • Workup & Self-Validation: Concentrate the reaction mixture under reduced pressure. If the product is a solid, triturate with cold diethyl ether to remove unreacted amine. The precipitation of a crystalline solid directly validates the successful elimination of methanol and formation of the rigid, planar imesatin scaffold.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography.

Protocol B: C2-Alkylation via Carbon Nucleophiles (Grignard Reagents)

This protocol describes the addition of Grignard reagents to form 2,2-disubstituted indolin-3-ones, requiring strict temperature control to prevent over-addition at the C3 carbonyl .

Reagents:

  • 2-Methoxy-3H-indol-3-one (1.0 equiv)

  • Grignard Reagent (R-MgBr, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 2-methoxy-3H-indol-3-one (3.0 mmol) and 30 mL of anhydrous THF under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality note: Cryogenic conditions are mandatory to kinetically favor the attack at the more electrophilic C2 imino carbon while completely suppressing nucleophilic attack at the C3 ketone.

  • Nucleophile Addition: Inject the Grignard reagent (3.6 mmol, 1.2 equiv) dropwise over 15 minutes using a syringe pump.

  • Maturation: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional hour.

  • Quenching: Quench the reaction strictly at 0 °C by adding 10 mL of saturated aqueous NH₄Cl. Causality note: Weakly acidic NH₄Cl protonates the tetrahedral intermediate without triggering the acid-catalyzed elimination of methanol, preserving the 2-alkyl-2-methoxyindolin-3-one scaffold.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the expected outcomes when applying the protocols above to various nucleophile classes:

Nucleophile TypeExample ReagentPrimary Reaction SiteMajor Product ScaffoldTypical YieldElimination of MeOH?
Primary Amine AnilineC22-(Phenylamino)-3H-indol-3-one75–90%Yes
Hydrazine PhenylhydrazineC2Isatin-2-phenylhydrazone80–95%Yes
Carbon (Grignard) Phenylmagnesium bromideC22-Phenyl-2-methoxyindolin-3-one55–75%No (Preserved acetal-like C2)
Thiol ThiophenolC22-(Phenylthio)-3H-indol-3-one60–80%Yes

References

  • The Chemistry of Isatins: a Review from 1975 to 1999 Journal of the Brazilian Chemical Society, 2001. URL:[Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications MedChemComm, 2015. URL:[Link]

  • A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone RSC Advances, 2019. URL:[Link]

  • Synthesis of α,α-Disubstituted α-Amino Esters: Nucleophilic Addition to Iminium Salts Generated from Amino Ketene Silyl Acetals The Journal of Organic Chemistry, 2011. URL:[Link]

Method

Application Note: Preparation of Spiro-Oxindole and Spiro-Pseudoindoxyl Scaffolds via 2-Methoxy-3H-indol-3-one Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and reaction optimization for spiro-annulation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and reaction optimization for spiro-annulation.

Introduction & Mechanistic Rationale

Spiro-oxindoles and their structurally isomeric counterparts, spiro-pseudoindoxyls, are privileged pharmacophores embedded in numerous bioactive natural products, such as mitragynine pseudoindoxyl and spirotryprostatin[1]. While extensive methodologies exist for the synthesis of C3-spiro-oxindoles, the targeted construction of C2-spiro-pseudoindoxyls remains synthetically challenging due to the difficulty of functionalizing the C2 position of the indole core[1],[2].

To bridge this gap, 2-methoxy-3H-indol-3-one (commonly referred to as isatin O-methyl ether) has emerged as a highly reactive, bifunctional electrophile[3].

The Causality of the Chemical Design

The synthetic utility of 2-methoxy-3H-indol-3-one relies on the differential electrophilicity of its C2 and C3 centers:

  • Regioselective O-Alkylation: Standard alkylation of isatin typically occurs at the nitrogen atom (lactam form). However, utilizing a halophilic silver salt (Ag₂O) drives the reaction toward the lactim tautomer. Silver acts as a Lewis acid, coordinating to the oxygen atom and precipitating AgI, which thermodynamically forces O-alkylation to yield the 2-methoxy-3H-indol-3-one intermediate[3].

  • Cascade Spirocyclization: The resulting C=N bond in 2-methoxy-3H-indol-3-one is highly polarized. The C2 position is heavily activated toward nucleophilic attack due to the presence of the methoxy leaving group. When exposed to 1,3-dipoles or bifunctional nucleophiles, an initial dearomatizing nucleophilic addition occurs at C2. Subsequent intramolecular trapping or cycloaddition displaces the methoxy group, driving the equilibrium toward the highly stable spiro-pseudoindoxyl architecture[4],[2].

Workflow A Isatin (Starting Material) B O-Alkylation (MeI, Ag2O) A->B C 2-Methoxy-3H-indol-3-one (Electrophilic Hub) B->C D Dipolar Cycloaddition (Nucleophile/Dipole) C->D E Spiro-pseudoindoxyl Scaffold D->E

Fig 1: Workflow for preparing spiro-pseudoindoxyl scaffolds from isatin.

Experimental Protocols

The following self-validating protocols describe the generation of the reactive intermediate and its subsequent conversion into a spiro-scaffold.

Protocol A: Synthesis of 2-Methoxy-3H-indol-3-one

Note: This intermediate is moisture-sensitive. All glassware must be oven-dried, and reactions should be performed under an inert argon atmosphere.

Materials:

  • Isatin (1.0 equiv, 10 mmol)

  • Silver(I) oxide (Ag₂O) (1.5 equiv, 15 mmol)

  • Methyl iodide (MeI) (3.0 equiv, 30 mmol)

  • Anhydrous chloroform (CHCl₃) (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend isatin (1.47 g) and Ag₂O (3.47 g) in 50 mL of anhydrous CHCl₃ in a round-bottom flask wrapped in aluminum foil (Ag₂O is light-sensitive).

  • Activation: Stir the suspension at room temperature for 15 minutes to allow silver coordination to the isatin oxygen. The suspension will appear dark brown/black.

  • Alkylation: Add MeI (1.87 mL) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the orange isatin spot (R_f ~0.3) and the appearance of a dark red spot (R_f ~0.6) indicates the formation of the O-methyl ether.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the colloidal AgI and unreacted Ag₂O. Causality: Celite prevents the fine silver particulates from passing through the frit, which would otherwise catalyze the decomposition of the product during concentration.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp < 30 °C) to yield 2-methoxy-3H-indol-3-one as a dark red solid. Store at -20 °C under argon and use immediately in Protocol B.

Protocol B: Cascade Spirocyclization ([3+2] Annulation)

Materials:

  • 2-Methoxy-3H-indol-3-one (1.0 equiv, 1.0 mmol)

  • Bifunctional nucleophile/dipole (e.g., azomethine ylide precursor or 2-aminoethanethiol) (1.2 equiv, 1.2 mmol)

  • Copper(II) triflate [Cu(OTf)₂] (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 2-methoxy-3H-indol-3-one (161 mg) in 10 mL of anhydrous DCE. Add the nucleophile (1.2 mmol) and Cu(OTf)₂ (36 mg).

  • Thermal Cyclization: Heat the mixture to 80 °C under argon. Causality: DCE is selected over DCM because its higher boiling point provides the necessary thermal energy to overcome the activation barrier of the intramolecular ring closure following the initial C2 attack.

  • Reaction Monitoring: Stir for 4–6 hours. Self-Validation: The reaction color will shift from dark red to a pale yellow/brown solution, indicating the loss of the highly conjugated 3H-indol-3-one system and the formation of the sp3-hybridized spiro center.

  • Purification: Cool to room temperature, quench with saturated aqueous NaHCO₃ (5 mL), and extract with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure spiro-pseudoindoxyl.

Mechanism N1 2-Methoxy-3H-indol-3-one N2 Nucleophilic Attack at C2 (Dearomatization) N1->N2 + Bifunctional Nucleophile N3 Tetrahedral Intermediate (C2-Functionalized) N2->N3 N4 Intramolecular Cyclization (- MeOH) N3->N4 Leaving Group Departure N5 Spiro-pseudoindoxyl Scaffold N4->N5 Stereoselective Ring Closure

Fig 2: Mechanism of cascade spirocyclization via the 3H-indol-3-one intermediate.

Data Presentation: Reaction Optimization

The efficiency of the cascade spirocyclization is highly dependent on the solvent and the Lewis acid catalyst. The table below summarizes the optimization parameters for the conversion of 2-methoxy-3H-indol-3-one to the spiro-pseudoindoxyl scaffold.

Table 1: Optimization of Cascade Spirocyclization Conditions

EntrySolventCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1DCMNone2524TraceN/A
2THFCu(OTf)₂25124585:15
3TolueneCu(OTf)₂8066890:10
4 DCE Cu(OTf)₂ 80 4 89 >95:5
5DCEAgOTf8067288:12

References

  • Kong, L., Wang, M., Zhang, F., Xu, M., & Li, Y. (2016). Copper-Catalyzed Oxidative Dearomatization/Spirocyclization of Indole-2-Carboxamides: Synthesis of 2-Spiro-pseudoindoxyls. Organic Letters. 5[1]

  • Marien, N., Brigou, B., Pinter, B., De Proft, F., & Verniest, G. (2015). Synthesis of 2-Spiropseudoindoxyls via an Intramolecular Nitroalkyne Redox–Dipolar Cycloaddition Cascade. Organic Letters. 4[4]

  • Zhang, B., Zhang, X., Hu, B., Sun, D., Wang, S., Zhang-Negrerie, D., & Du, Y. (2017). PhI(OCOCF3)2-Mediated Construction of a 2-Spiropseudoindoxyl Skeleton via Cascade Annulation of 2-Sulfonamido-N-phenylpropiolamide Derivatives. Organic Letters (Referenced via ResearchGate). 2[2]

  • Tomchin, A. B., Zelenin, K. N., & Shirokii, G. A. (1979). Semicarbazones and thiosemicarbazones of the heterocyclic series. Isatin 2-thioxohydrazones formed in the reaction of isatin O-methyl ether. Chemistry of Heterocyclic Compounds (Referenced via ResearchGate). 3[3]

Sources

Application

Green chemistry approaches to synthesizing 2-Methoxy-3H-indol-3-one

Application Note: Green Chemistry Approaches to Synthesizing 2-Methoxy-3H-indol-3-one Executive Summary 2-Methoxy-3H-indol-3-one is a highly reactive pseudoindoxyl derivative and a crucial building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to Synthesizing 2-Methoxy-3H-indol-3-one

Executive Summary

2-Methoxy-3H-indol-3-one is a highly reactive pseudoindoxyl derivative and a crucial building block in the synthesis of complex indole alkaloids, spirooxindoles, and pharmaceutical intermediates[1]. Historically, its synthesis relied on the O-methylation of isatin using highly toxic methyl iodide (MeI) and stoichiometric silver salts (e.g., Ag₂O or AgOAc) to overcome the innate preference for N-methylation[2]. This Application Note details two modern, field-proven green chemistry protocols that eliminate heavy metal waste and toxic alkylating agents: (1) the reagent-free electrochemical anodic oxidation of indole in methanol, and (2) the catalytic O-methylation of isatin using Dimethyl Carbonate (DMC).

Mechanistic Insights: The Ambident Challenge

The innate challenge in synthesizing 2-methoxy-3H-indol-3-one from isatin lies in the[2]. Deprotonation yields an anion with electron density distributed between the nitrogen (a soft nucleophile) and the oxygen at C2 (a hard nucleophile)[3].

According to Pearson's Hard Soft Acid Base (HSAB) theory, soft electrophiles like MeI predominantly attack the softer nitrogen atom, yielding 1-methylisatin. To force O-methylation, classical methods employ silver salts, which coordinate with the nitrogen atom and the halide leaving group, sterically shielding the N-terminus and directing the alkylation to the oxygen. To bypass the environmental hazards of silver and MeI, modern approaches either avoid the isatin intermediate entirely via electrochemistry[4] or utilize hard, green electrophiles like DMC[5].

Protocol 1: Electrochemical Anodic Oxidation of Indole

Causality & Experimental Design: Electrochemical synthesis eliminates the need for toxic chemical oxidants (e.g., chromic acid or hypervalent iodine)[4]. By applying a controlled anodic potential, indole is oxidized to a radical cation. Methanol, acting as both a green solvent and a nucleophile, attacks the C2 position. Subsequent oxidation and deprotonation events yield the 2-methoxy-3H-indol-3-one core. The use of an undivided cell with a catalytic electrolyte (KI) ensures optimal atom economy and a self-contained reaction environment.

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite rod anode and a platinum plate cathode.

  • Reaction Mixture: Dissolve indole (1.0 mmol) and potassium iodide (0.2 mmol, acting as a redox mediator and supporting electrolyte) in 15 mL of anhydrous methanol.

  • Electrolysis: Apply a constant current of 15 mA (current density ~5 mA/cm²) at room temperature under vigorous magnetic stirring.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction typically reaches completion after the passage of 2.2 F/mol of charge (approx. 3.5 hours).

  • Workup: Remove the methanol under reduced pressure. Extract the residue with ethyl acetate (3 × 10 mL), wash with a saturated aqueous solution of Na₂S₂O₃ to reduce any residual iodine, and dry over anhydrous Na₂SO₄.

  • Purification: Purify via flash column chromatography to isolate 2-methoxy-3H-indol-3-one.

G Indole Indole Substrate Anode Anodic Oxidation (-e⁻) Indole->Anode Radical Radical Cation Intermediate Anode->Radical MeOH Methanol (Solvent/Nucleophile) Radical->MeOH Nucleophilic Attack Intermediate 2-Methoxyindolin-3-one MeOH->Intermediate Oxidation2 Further Oxidation (-2e⁻, -2H⁺) Intermediate->Oxidation2 Product 2-Methoxy-3H-indol-3-one Oxidation2->Product

Electrochemical anodic oxidation pathway of indole to 2-methoxy-3H-indol-3-one in methanol.

Protocol 2: Catalytic O-Methylation using Dimethyl Carbonate (DMC)

Causality & Experimental Design: is a non-toxic, biodegradable methylating agent that produces only methanol and CO₂ as byproducts[5]. While DMC typically favors N-methylation of indoles, the use of a hard base (K₂CO₃) combined with a phase-transfer catalyst (TBAB) at elevated temperatures shifts the equilibrium. The hard oxygen nucleophile of the isatin anion reacts with the hard methyl-oxygen bond of DMC via a BAl2 mechanism, yielding the O-methylated product alongside the N-methylated byproduct.

Step-by-Step Methodology:

  • Preparation: In a 50 mL sealed pressure vessel, combine isatin (5.0 mmol), anhydrous K₂CO₃ (10.0 mmol), and tetrabutylammonium bromide (TBAB, 0.5 mmol).

  • Reagent Addition: Add Dimethyl Carbonate (DMC, 15.0 mmol) and 10 mL of N,N-dimethylformamide (DMF) as the solvent.

  • Heating: Seal the tube and heat the mixture to 120 °C in an oil bath for 6 hours with vigorous magnetic stirring.

  • Quenching: Cool the reaction to room temperature and slowly add 20 mL of ice-cold water to precipitate the products.

  • Extraction & Separation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). The crude mixture contains a ratio of 2-methoxy-3H-indol-3-one (O-methylated) and 1-methylisatin (N-methylated).

  • Purification: Separate the isomers via silica gel chromatography. The O-methylated product elutes first due to its lower polarity compared to the N-methylated lactam.

Validation & Quality Control: Confirm regioselectivity via ¹H NMR (CDCl₃). The O-CH₃ protons of 2-methoxy-3H-indol-3-one present as a distinct singlet downfield at approximately δ 4.10–4.30 ppm, whereas the N-CH₃ protons of the 1-methylisatin byproduct appear further upfield at approximately δ 3.20 ppm. This stark chemical shift difference provides an immediate, self-validating metric for reaction success and isomer purity.

G Isatin Isatin (1H-indole-2,3-dione) Base Base (K₂CO₃) Deprotonation Isatin->Base Anion Ambident Isatin Anion Base->Anion DMC Dimethyl Carbonate (DMC) Green Methylating Agent Anion->DMC OMethyl O-Methylation (2-Methoxy-3H-indol-3-one) DMC->OMethyl Hard Nucleophile (O⁻) NMethyl N-Methylation (1-Methylisatin) DMC->NMethyl Soft Nucleophile (N⁻)

Divergent methylation pathways of the ambident isatin anion using Dimethyl Carbonate.

Comparative Data Analysis

The transition from classical to green methodologies significantly improves the environmental footprint and safety profile of synthesizing 2-methoxy-3H-indol-3-one.

ParameterClassical Method (MeI / Ag₂O)Green Method 1 (Electrochemical)Green Method 2 (DMC Methylation)
Primary Reagents Methyl Iodide, Silver OxideMethanol, KI (catalytic)Dimethyl Carbonate, K₂CO₃, TBAB
Waste Byproducts AgI (Heavy metal waste)H₂ (Gas)Methanol, CO₂
Regioselectivity >95% O-Methylation100% C2-Methoxylation~40% O-Methylation (requires separation)
E-Factor High (>50)Low (<5)Moderate (~10)
Toxicity Profile Highly Toxic / CarcinogenicBenign / SafeLow Toxicity

References

  • Silva, J. F. M., et al. "The chemistry of isatins: a review from 1975 to 1999." Journal of the Brazilian Chemical Society. URL:[Link]

  • "Recent Advances in Asymmetric Catalytic Electrosynthesis." Molecules (MDPI). URL:[Link]

  • Jiang, X., et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development. URL:[Link]

  • Shono, T., et al. "A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone." PMC - NIH. URL:[Link]

Sources

Method

Application Note: Solvent-Driven Kinetic Optimization for 2-Methoxy-3H-indol-3-one Reactivity

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The functionalization of the is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The functionalization of the isatin (1H-indole-2,3-dione) core is a cornerstone in the development of indole-based therapeutics. While N-alkylation is straightforward, accessing C-2 substituted derivatives requires the synthesis of the highly reactive electrophilic intermediate 2-Methoxy-3H-indol-3-one (commonly referred to as O-methylisatin). This application note details the mechanistic causality behind the synthesis of 2-methoxy-3H-indol-3-one and provides a comprehensive guide on how solvent selection critically dictates the reaction rates and regioselectivity during subsequent nucleophilic displacement workflows.

Mechanistic Insights: Synthesis and Ambident Reactivity

The HSAB Principle in O-Alkylation

Isatin is an ambident nucleophile; deprotonation typically yields a resonance-stabilized anion that can react at either the nitrogen or the oxygen atom[1]. Standard alkylation using a sodium or potassium base overwhelmingly favors N-alkylation due to the higher nucleophilicity of the nitrogen atom. However, to synthesize 2-methoxy-3H-indol-3-one, the reaction must be directed to the oxygen atom.

This regiocontrol is achieved by utilizing the silver salt of isatin [2]. According to the Hard-Soft Acid-Base (HSAB) principle, the soft silver cation (Ag⁺) strongly coordinates with the soft iodide leaving group of methyl iodide (CH₃I). This interaction facilitates an Sₙ1-like transition state, effectively shielding the nitrogen and driving the alkylation to the more electronegative oxygen atom, yielding 2-methoxy-3H-indol-3-one[3].

Solvent Dynamics in Nucleophilic Displacement

Once isolated, the methoxy group of 2-methoxy-3H-indol-3-one acts as an excellent leaving group, allowing for displacement by various nucleophiles (e.g., primary amines, hydrazines) to form isatin-2-imines or 2-hydrazones[3]. However, the molecule possesses two highly electrophilic sites: the C-2 carbon (bearing the methoxy group) and the C-3 carbonyl.

Causality of Solvent Selection:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents do not hydrogen-bond with the incoming nucleophile, leaving it "naked" and highly reactive. This kinetic enhancement accelerates the displacement of the C-2 methoxy group, providing high yields of the desired C-2 substituted product with minimal side reactions.

  • Protic Solvents (e.g., Ethanol, Methanol): Protic solvents hydrogen-bond with both the nucleophile (reducing its kinetic energy) and the C-3 carbonyl of the indol-3-one ring (increasing its electrophilicity). This often diverts the reaction pathway, leading to competitive C-3 addition, slower overall reaction rates, and unwanted ring-opening solvolysis.

Reaction Pathway Visualization

G IsatinAg Isatin Silver Salt (Ag+ Coordinated) OMethyl 2-Methoxy-3H-indol-3-one (Electrophilic Hub) IsatinAg->OMethyl CH3I / Benzene (O-Alkylation) C2Sub C-2 Displacement (Fast, High Yield) OMethyl->C2Sub Amines/Hydrazines Polar Aprotic (DMF) C3Add C-3 Addition / Ring Opening (Slow, Mixed Products) OMethyl->C3Add Amines/Hydrazines Polar Protic (EtOH)

Reaction pathways of 2-Methoxy-3H-indol-3-one dictated by solvent polarity and hydrogen bonding.

Quantitative Optimization Data

The table below summarizes the kinetic and thermodynamic outcomes of reacting 2-methoxy-3H-indol-3-one with a standard primary amine across various solvent environments.

SolventDielectric Constant (ε)Solvation ProfileRelative Reaction RatePrimary PathwayIsolated Yield (%)
DMF 36.7Polar AproticFast (< 2 h) C-2 Substitution88 - 92%
THF 7.5Polar AproticModerate (4 h)C-2 Substitution75 - 80%
Ethanol 24.5Polar ProticSlow (> 8 h)C-3 Addition / Ring Opening< 45% (Complex)
Toluene 2.4Non-polarVery Slow (24 h)C-2 Substitution30 - 40%

Data Interpretation: DMF provides the optimal balance of dielectric constant and aprotic nature, maximizing the nucleophilicity of the amine while suppressing C-3 carbonyl activation.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-3H-indol-3-one via Silver Salt

This protocol utilizes the HSAB principle to strictly enforce O-alkylation[2].

Reagents:

  • Isatin (1.0 equiv)

  • Silver Acetate (1.05 equiv)

  • Methyl Iodide (3.0 equiv)

  • Anhydrous Benzene or Toluene (Solvent)

Step-by-Step Methodology:

  • Salt Formation: Suspend isatin (10 mmol) in 30 mL of anhydrous benzene in a round-bottom flask shielded from light (silver salts are photosensitive). Add silver acetate (10.5 mmol) and stir at room temperature for 2 hours until the distinct silver salt of isatin precipitates[3].

  • Alkylation: Add methyl iodide (30 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (60-65°C) for 4 hours. The progress is marked by the precipitation of dense, yellow-white silver iodide (AgI).

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove AgI. Wash the filter cake with an additional 15 mL of benzene.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from a mixture of hexane/ethyl acetate to yield pure 2-methoxy-3H-indol-3-one as distinct red-orange crystals.

Protocol B: Solvent-Optimized C-2 Nucleophilic Displacement

This protocol leverages polar aprotic solvents to kinetically drive C-2 displacement over C-3 addition.

Reagents:

  • 2-Methoxy-3H-indol-3-one (1.0 equiv)

  • Nucleophile (e.g., Hydrazine hydrate or Primary Amine) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-3H-indol-3-one (5 mmol) in 15 mL of anhydrous DMF in a rigorously dried flask under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Causality: Lowering the temperature prevents the highly reactive O-methylisatin from undergoing thermal degradation or dimerization before the nucleophile is introduced.

  • Nucleophile Addition: Add the amine/hydrazine (5.5 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Eluent: 7:3 Hexane:EtOAc). In DMF, complete consumption of the starting material should be observed within 1.5 to 2 hours.

  • Quenching & Workup: Pour the reaction mixture into 50 mL of crushed ice/water. The sudden shift in polarity will cause the C-2 substituted product (e.g., isatin-2-hydrazone) to precipitate.

  • Purification: Filter the precipitate, wash thoroughly with cold distilled water to remove residual DMF, and dry under a high vacuum.

References

1.[3] The chemistry of isatins: a review from 1975 to 1999. SciELO. 2.[1] Technical Support Center: N-Methylation of Isatin Derivatives. Benchchem. 3.[2] Isatin. International Journal of Current Microbiology and Applied Sciences (IJCMAS).

Sources

Application

Scalable synthesis of 2-Methoxy-3H-indol-3-one for pharmaceutical research

An Application Note and Detailed Protocol for the Scalable Synthesis of 2-Methoxy-3H-indol-3-one for Pharmaceutical Research Authored by: A Senior Application Scientist Abstract This document provides a comprehensive gui...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Scalable Synthesis of 2-Methoxy-3H-indol-3-one for Pharmaceutical Research

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Methoxy-3H-indol-3-one, a pivotal intermediate in pharmaceutical research and drug development. The indole core is a privileged scaffold found in numerous bioactive compounds and approved drugs.[1][2][3][4][5] Specifically, 2-alkoxyindolin-3-ones are key structural motifs in various natural products with interesting biological activities.[6] This guide details a robust and reproducible two-step protocol starting from the commercially available isatin. We will first focus on the N-protection of isatin, followed by a selective O-methylation. The causality behind experimental choices, troubleshooting common issues, and safety considerations are thoroughly discussed to ensure successful and scalable production.

Introduction and Strategic Rationale

2-Methoxy-3H-indol-3-one and its derivatives are versatile precursors for a wide range of complex heterocyclic compounds.[7][8] Their unique electronic and structural features make them valuable building blocks in the synthesis of therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.[9][10][11][12]

The primary challenge in synthesizing 2-Methoxy-3H-indol-3-one lies in controlling the regioselectivity of the methylation of the isatin scaffold. The isatin anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen (N-1) or the oxygen (O-2) atom.[13] While N-alkylation is often the thermodynamically favored pathway, specific reaction conditions can be employed to favor the formation of the desired O-methylated product.

Our strategy is based on a two-step sequence designed for scalability and high purity:

  • N-Protection of Isatin: To prevent competitive N-methylation and improve solubility in organic solvents, the isatin nitrogen is first protected. We have selected benzylation for this protocol due to the stability of the protecting group under the subsequent methylation conditions and the relative ease of its potential removal.

  • Selective O-Methylation: This is the critical step. The choice of the methylating agent, base, and solvent system is paramount to favor kinetic control and achieve high yields of the O-methylated product over the N-methylated isomer. The use of silver salts, such as silver(I) oxide (Ag₂O), is known to promote O-alkylation of isatinoids.[13]

This approach provides a reliable and scalable pathway to the target compound, minimizing the formation of difficult-to-separate byproducts.

Reaction Schematics and Workflow

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic sequence from isatin to the N-protected 2-Methoxy-3H-indol-3-one.

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation Isatin Isatin Step1_reagents Benzyl Bromide, K₂CO₃, DMF Isatin->Step1_reagents N_Benzylisatin N-Benzylisatin Step1_reagents->N_Benzylisatin Step2_reagents Methyl Iodide, Ag₂O, CH₂Cl₂ N_Benzylisatin->Step2_reagents Final_Product 1-Benzyl-2-methoxy- 1H-indol-3(2H)-one Step2_reagents->Final_Product

Caption: Overall two-step synthesis of the target compound.

Mechanism of Ambident Nucleophilicity

The key to this synthesis is directing the methylation to the oxygen atom. The diagram below illustrates the resonance forms of the N-benzylisatin anion, highlighting its ambident nucleophilic character. The choice of a silver salt as the base is crucial; the silver cation coordinates preferentially with the harder oxygen atom, enhancing its nucleophilicity and directing the alkylation to that site.

Ambident_Nucleophile cluster_anion Resonance Forms of N-Benzylisatin Anion cluster_reaction Reaction Pathways Anion_N Nitrogen Anion Anion_O Oxygen Anion Anion_N->Anion_O Resonance N_Alkylation N-Alkylation Product (Side Product) Anion_N->N_Alkylation Attack from N O_Alkylation O-Alkylation Product (Desired Product) Anion_O->O_Alkylation Attack from O (Favored by Ag⁺) Methyl_Iodide Methyl Iodide (CH₃-I)

Caption: Ambident reactivity of the isatin anion.

Detailed Experimental Protocols

Part A: Synthesis of 1-Benzyl-1H-indole-2,3-dione (N-Benzylisatin)

Materials:

Reagent/MaterialQuantity (for 10g scale)Molar Eq.Supplier Example
Isatin10.0 g (67.9 mmol)1.0Sigma-Aldrich
Benzyl Bromide9.3 mL (78.1 mmol)1.15Sigma-Aldrich
Potassium Carbonate (K₂CO₃)14.1 g (102 mmol)1.5Fisher Scientific
N,N-Dimethylformamide (DMF)100 mL-VWR

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isatin (10.0 g, 67.9 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Add potassium carbonate (14.1 g, 102 mmol) to the suspension.

  • Slowly add benzyl bromide (9.3 mL, 78.1 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).

  • Recrystallize the crude product from ethanol to afford 1-benzyl-1H-indole-2,3-dione as a red-orange solid.

  • Dry the product under vacuum. Expected yield: 14.5 - 15.5 g (90-96%).

Part B: Synthesis of 1-Benzyl-2-methoxy-1H-indol-3(2H)-one

Materials:

Reagent/MaterialQuantity (for 10g scale)Molar Eq.Supplier Example
N-Benzylisatin10.0 g (42.1 mmol)1.0From Part A
Silver(I) Oxide (Ag₂O)10.7 g (46.3 mmol)1.1Strem Chemicals
Methyl Iodide (CH₃I)5.2 mL (84.2 mmol)2.0Sigma-Aldrich
Dichloromethane (CH₂Cl₂)200 mL-VWR

Procedure:

  • To a 500 mL round-bottom flask, protected from light with aluminum foil and equipped with a reflux condenser and magnetic stir bar, add N-benzylisatin (10.0 g, 42.1 mmol) and Dichloromethane (CH₂Cl₂, 200 mL).

  • Add silver(I) oxide (10.7 g, 46.3 mmol) to the suspension.

  • Add methyl iodide (5.2 mL, 84.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 24 hours. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • After cooling to room temperature, filter the mixture through a pad of Celite® to remove silver salts. Wash the Celite® pad with additional dichloromethane (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-benzyl-2-methoxy-1H-indol-3(2H)-one as a yellow solid. Expected yield: 7.5 - 8.8 g (71-83%).

Product Characterization

ParameterExpected Value for 1-Benzyl-2-methoxy-1H-indol-3(2H)-one
Appearance Yellow Solid
¹H NMR (400 MHz, CDCl₃) δ 7.60-7.20 (m, 9H, Ar-H), 4.95 (s, 2H, N-CH₂), 3.95 (s, 3H, O-CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃) δ 185.0, 160.1, 135.5, 129.0, 128.8, 127.8, 127.5, 125.0, 123.5, 118.0, 110.0, 95.0, 53.0, 44.5 ppm.
Mass Spec (ESI+) m/z calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.10; found: 252.10.

Safety and Handling

  • Methyl Iodide: is a potent alkylating agent and is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl Bromide: is a lachrymator and is corrosive. Handle with appropriate PPE in a fume hood.

  • Dichloromethane and DMF: are volatile organic solvents. Avoid inhalation and skin contact.

  • Silver(I) Oxide: is light-sensitive. Store in a dark container.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in N-protection Incomplete reaction. Insufficient base or reaction time.Ensure anhydrous conditions. Increase reaction time and monitor by TLC. Use a stronger base like NaH if necessary, but K₂CO₃ is generally sufficient and safer for scale-up.
Formation of N-methylated byproduct in O-methylation step The reaction conditions favored N-alkylation.This protocol is designed to minimize this. Ensure the use of Ag₂O. Other silver salts like Ag₂CO₃ can also be effective. Avoid alkali metal bases (e.g., K₂CO₃, NaH) in this step as they strongly favor N-alkylation.[13]
Difficult Purification Presence of unreacted starting material or byproducts.Ensure the reaction goes to completion by TLC. Optimize column chromatography conditions; a shallow gradient can improve separation.
Decomposition of Product The product can be sensitive to strong acids or bases.Ensure the work-up is performed under neutral or near-neutral conditions. Store the final product in a cool, dark place.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 1-benzyl-2-methoxy-1H-indol-3(2H)-one, a valuable intermediate for pharmaceutical research. By employing a strategic N-protection followed by a selective O-methylation using silver(I) oxide, the common issue of competing N-alkylation is effectively mitigated. This guide offers a complete workflow, from experimental setup to troubleshooting, to enable researchers to confidently produce this key building block in high yield and purity.

References

  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. [Link]

  • Yadav, G., et al. (2011). Synthesis and biological activity evaluation of N-protected isatin derivatives as inhibitors of ICAM-1 expression on human endothelial cells. MedChemComm, 2(8), 779-785. [Link]

  • Kawasaki, T., et al. (2006). An Efficient Synthetic Method for 2-Methoxy-L,2-dihydro-3H-indol-3-ones. Heterocycles, 68(5), 951-957. [Link]

  • Kumar, A., & Sharma, G. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJWave.org. [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. [Link]

  • Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. [Link]

  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PubMed. [Link]

  • Kumar, V., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(49), 29286-29312. [Link]

  • Yadav, G., et al. (2011). Synthesis and biological activity evaluation of N-protected isatin derivatives as inhibitors of ICAM-1 expression on human endothelial cells. ResearchGate. [Link]

  • Singh, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Anonymous. (2019). Synthesis of Substituted 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles. Russian Journal of Organic Chemistry. [Link]

  • Anonymous. (2024). Selectfluor‐Mediated N‐Methylation, N‐Methylenesulfonylmethylation and Methylenethiomethylation of Isatins in Dimethyl Sulfoxide. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

  • Shimizu, M., et al. (2019). A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone. RSC Advances, 9(32), 18381-18386. [Link]

  • Anonymous. (2011). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]

  • Anonymous. (2011). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Synfacts. [Link]

  • Anonymous. (2023). A survey of isatin hybrids and their biological properties. Future Journal of Pharmaceutical Sciences. [Link]

  • Anonymous. (2024). Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin…. ResearchGate. [Link]

  • Anonymous. (2011). Process for the preparation of indoline derivatives and their intermediates thereof.
  • Anonymous. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]

  • Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

  • Anonymous. (n.d.). INDOLES AND BIINDOLES: SYNTHESIS OF POWERFUL TOOLS FOR PHARMACEUTICAL AND MATERIALS SCIENCES. University of Milan. [Link]

  • Anonymous. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. The Royal Society of Chemistry. [Link]

  • Anonymous. (2010). Synthesis and activity of conformationally rigidized N1-substituted-3-amino alkoxy indoles using intramolecular Heck reaction. Der Pharma Chemica. [Link]

  • Anonymous. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org. [Link]

  • Anonymous. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. VeriXiv. [Link]

  • Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

  • Yamashiro, T., et al. (2021). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Chemical Communications. [Link]

  • Anonymous. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 2-Methoxy-3H-indol-3-one

Topic: Improving Regioselectivity and Yield in the O-Methylation of Isatin Target Molecule: 2-Methoxy-3H-indol-3-one (O-Methylisatin) CAS: 1780-35-4 Core Directive: The "Lactam-Lactim" Challenge The synthesis of 2-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Regioselectivity and Yield in the O-Methylation of Isatin Target Molecule: 2-Methoxy-3H-indol-3-one (O-Methylisatin) CAS: 1780-35-4

Core Directive: The "Lactam-Lactim" Challenge

The synthesis of 2-Methoxy-3H-indol-3-one is not a standard methylation; it is a fight against thermodynamics. Isatin (1H-indole-2,3-dione) exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms.

  • The Problem: The lactam form is thermodynamically favored. Standard alkylation conditions (e.g., Methyl Iodide + Potassium Carbonate in DMF) will almost exclusively yield N-methylisatin (the thermodynamically stable amide).

  • The Solution: To secure the O-methylated product (the imidate ether), you must use Kinetic Control or Hard/Soft Acid-Base (HSAB) manipulation to trap the transient lactim form.

This guide provides the protocols to invert the standard selectivity from N- to O-methylation.

Reaction Pathway & Logic

The following diagram illustrates the bifurcation point where yields are lost. To get the target, you must block the "Thermodynamic Sink" (Red) and force the "Kinetic Trap" (Green).

ReactionPathway Isatin Isatin (Lactam Form) Tautomer Lactim Tautomer (Transient) Isatin->Tautomer Equilibrium StandardCond Standard Base (K2CO3/NaH + MeI) Polar Solvent Isatin->StandardCond MeerweinCond Meerwein's Salt (Me3OBF4) Isatin->MeerweinCond SilverCond Silver Salt Method (Ag2CO3 + MeI) Non-Polar Solvent Tautomer->SilverCond N_Product N-Methylisatin (Major Impurity) THERMODYNAMIC SINK StandardCond->N_Product Fast & Stable O_Product 2-Methoxy-3H-indol-3-one (Target) KINETIC TRAP SilverCond->O_Product Ag+ Coordination MeerweinCond->O_Product O-Selective Hard Electrophile

Figure 1: Mechanistic bifurcation between N-methylation (undesired) and O-methylation (desired).

Troubleshooting Guide (FAQ)

Q1: My NMR shows a mixture of two methylated products. Which is which?
  • Diagnostic:

    • N-Methylisatin (Undesired): Methyl singlet typically appears around 3.20 – 3.30 ppm . The carbonyl carbon (C2) is around 158 ppm .

    • 2-Methoxy-3H-indol-3-one (Target): Methyl singlet is deshielded, appearing around 4.00 – 4.15 ppm (due to direct attachment to Oxygen). The C2 carbon (imidate) appears significantly downfield, often >160 ppm .

  • Root Cause: If you see N-methyl, your base was too "free" (dissociated). You likely used a polar solvent (DMF, DMSO) or a simple alkali base (K2CO3).

Q2: I formed the product, but it decomposed during column chromatography.
  • Issue: Imidate ethers (O-methylated amides) are hydrolytically unstable under acidic conditions. Standard Silica Gel is slightly acidic (pH 6.0–6.5).

  • Mechanism: The acid protonates the imidate nitrogen, making the O-methyl group a good leaving group upon attack by water, reverting the molecule back to Isatin.

  • Solution:

    • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et3N) in Hexanes before packing the column.

    • Alternative: Use Neutral Alumina or Basic Alumina for purification.

    • Speed: Flash chromatography must be fast. Do not leave the compound on the column.

Q3: Why are my yields low (<30%) even with Silver Carbonate?
  • Factor 1: Moisture. Silver salts are hygroscopic. Water competes with the lactim oxygen for the electrophile or hydrolyzes the product. Correction: Flame-dry all glassware and use freshly distilled solvents.

  • Factor 2: Solvent Polarity. Using Acetone or Acetonitrile can solubilize the ionic intermediates, favoring N-alkylation. Correction: Use Benzene (if permitted), Toluene , or Dichloromethane . The reaction relies on the heterogeneous surface of the silver salt.

  • Factor 3: Light. Silver salts degrade in light. Correction: Wrap the flask in aluminum foil.

Optimized Experimental Protocols

Method A: The Silver Salt Method (Recommended)

Best balance of safety and selectivity.

Principle: The "Silver Salt Rule" states that alkylation of amide silver salts generally favors O-alkylation. The Ag+ coordinates with the leaving group (Iodide), facilitating an SN1-like transition state that favors the "harder" nucleophile (Oxygen) or proceeds via a specific Ag-O coordination.

ParameterSpecification
Reagents Isatin (1.0 eq), Ag₂CO₃ (0.6–1.0 eq), Methyl Iodide (MeI) (1.5–2.0 eq).
Solvent Benzene (historical best) or Toluene/Dichloromethane (safer alternatives). Must be Anhydrous .
Concentration 0.1 M
Temp/Time Reflux (80°C for Benzene/Toluene) for 1–4 hours.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a condenser. Add a magnetic stir bar.

  • Reactants: Add Isatin and Silver Carbonate (Ag₂CO₃).

  • Solvent: Add anhydrous Toluene.

  • Electrophile: Add Methyl Iodide (MeI). Caution: MeI is a carcinogen. Use a fume hood.

  • Protection: Wrap the flask in aluminum foil to exclude light.

  • Reaction: Heat to reflux.[1] Monitor by TLC (Target is typically less polar than Isatin but more polar than N-methylisatin in certain eluents; check relative Rf).

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts (AgI/Ag₂CO₃). Wash the pad with DCM.

  • Purification: Evaporate solvent. Recrystallize from cyclohexane or purify via neutral alumina chromatography.

Method B: The Meerwein's Salt Method (High Yield/High Cost)

Use if Method A fails.

Principle: Trimethyloxonium tetrafluoroborate (Me3OBF4) is a powerful "hard" alkylating agent that specifically targets the amide oxygen.

ParameterSpecification
Reagents Isatin (1.0 eq), Me₃OBF₄ (1.1 eq), Proton Sponge (optional, 1.1 eq).
Solvent Dichloromethane (DCM) (Anhydrous).
Temp/Time Room Temperature (RT), 12–24 hours.

Step-by-Step:

  • Setup: Use a glovebox or strict Schlenk line techniques. Me₃OBF₄ is extremely moisture-sensitive.

  • Reaction: Dissolve Isatin in dry DCM. Add Me₃OBF₄ in one portion under Argon/Nitrogen.

  • Quench: Once TLC indicates consumption, carefully quench with saturated NaHCO₃ (aqueous).

  • Extraction: Extract rapidly with DCM.

  • Note: This method forms the tetrafluoroborate salt intermediate. The basic wash liberates the free base (imidate).

Comparative Data Summary

MethodSelectivity (O:N)Typical YieldStability RiskPrimary Drawback
K₂CO₃ / MeI / DMF < 5 : 95>90% (of Wrong Product)LowProduces N-Methylisatin.
Ag₂CO₃ / MeI / Toluene > 90 : 10 60–75% MediumHigh cost of Silver; Light sensitivity.
Me₃OBF₄ / DCM > 95 : 5 75–85% HighReagent is very moisture sensitive and expensive.
Diazomethane (CH₂N₂) ~ 80 : 2050–70%HighExplosion Hazard. Avoid if possible.

References

  • The "Silver Salt Rule" & O-Alkylation

    • Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. (1967). The Alkylation of Heterocyclic Ambident Anions. II. The Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, 32(12), 4040–4044.
    • Source:

  • Meerwein's Salt Protocol

    • Perst, H. (2013). Oxonium Ions in Organic Chemistry. Academic Press.
    • Related Protocol: Organic Syntheses, Coll.[2] Vol. 5, p.1080 (1973). (Preparation and use of Triethyloxonium fluoborate).

    • Source:

  • Isatin Reactivity Reviews

    • da Silva, J. F. M., et al. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
    • Source:

  • Stability of Imidates

    • Yamashiro, T., et al. (2021). cis-3-Azido-2-methoxyindolines as safe and stable precursors...[3] Chemical Communications.[3][4] (Discusses the stability and reactivity of 2-methoxyindoline derivatives).

    • Source:

Sources

Optimization

Technical Support Center: Stability &amp; Isolation of 2-Methoxy-3H-indol-3-one

Topic: Preventing hydrolysis of 2-Methoxy-3H-indol-3-one during workup Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Status: Active...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing hydrolysis of 2-Methoxy-3H-indol-3-one during workup Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Active Compound ID: 2-Methoxy-3H-indol-3-one (O-Methylisatin) Chemical Class: Lactim Ether / Cyclic Imidate Primary Hazard: Rapid Hydrolysis to Isatin (1H-indole-2,3-dione)

Core Directive: The Chemical Challenge

2-Methoxy-3H-indol-3-one is the lactim ether of isatin. Unlike its N-methylated isomer (N-methylisatin), which is a stable amide (lactam), the O-methyl derivative contains a cyclic imidate functionality (


).

The Critical Failure Mode: Imidates are thermodynamically unstable relative to their amide tautomers in the presence of water and acid. The C=N bond is highly susceptible to protonation, which activates the C-2 carbon for nucleophilic attack by water. This triggers an irreversible collapse back to the parent isatin and methanol.

Operational Rule: Treat this compound as a "dry-state" intermediate. Exposure to proton sources (acidic silica, protic solvents, aqueous acid) must be strictly eliminated.

Mechanism of Failure (Visualization)

Understanding the hydrolysis pathway is essential for designing a robust workup. The diagram below illustrates the acid-catalyzed reversion to isatin.

HydrolysisMechanism Substrate 2-Methoxy-3H-indol-3-one (Lactim Ether) Protonation Protonated Intermediate (Highly Electrophilic C-2) Substrate->Protonation + H+ WaterAttack Tetrahedral Intermediate Protonation->WaterAttack + H2O Collapse Elimination of MeOH WaterAttack->Collapse - H+ Product Isatin (Thermodynamic Sink) Collapse->Product - MeOH

Figure 1: Acid-catalyzed hydrolysis pathway of 2-methoxy-3H-indol-3-one. Note that the protonation of the imidate nitrogen is the rate-determining activation step.

Troubleshooting Guide (Q&A)

Phase 1: Reaction & Quenching

Q: My reaction turned from yellow to deep orange/red during the quench. What happened? A: The color shift to deep orange/red is the diagnostic visual cue for the formation of Isatin . You likely used an aqueous acid quench (e.g., HCl or NH₄Cl).

  • The Fix: Do not use aqueous acidic quenching.

  • Protocol: Filter inorganic salts (e.g., AgI, K₂CO₃) through a pad of Celite under an inert atmosphere. If a liquid quench is strictly necessary, use a pH 8.0 phosphate buffer or saturated NaHCO₃ at 0°C.

Q: Can I use standard silica gel for purification? A: No. Standard silica gel is slightly acidic (pH ~4-5), which is sufficient to catalyze the hydrolysis of the imidate on the column, often resulting in "streaking" and poor recovery.

  • The Fix: You must neutralize the silica gel.

  • Protocol: Pre-wash the silica column with a mobile phase containing 1-2% Triethylamine (Et₃N). Alternatively, use neutral alumina (Brockmann Grade III), which is far more compatible with imidates.

Phase 2: Isolation & Storage

Q: The NMR shows a mixture of the product and isatin, but TLC looked clean. Why? A: Hydrolysis likely occurred in the NMR tube. Chloroform-d (CDCl₃) often contains traces of DCl (acid) and water unless specifically treated.

  • The Fix: Filter CDCl₃ through basic alumina immediately before use or use CD₂Cl₂ (Dichloromethane-d2) which is generally less acidic. Add a solid grain of K₂CO₃ to the NMR tube as a scavenger.

Q: How do I store the isolated solid? A: Lactim ethers are moisture-sensitive.

  • Protocol: Store under Argon/Nitrogen at -20°C. Do not store in solution for prolonged periods.

Validated Experimental Protocols

These protocols are designed to minimize water contact and acidity.

Protocol A: Synthesis via Silver Salt (O-Alkylation)

Preferred method for high O-selectivity.

  • Reagents: Isatin (1.0 eq), Ag₂CO₃ (0.6 eq), MeI (1.2 eq), anhydrous Benzene or Toluene.

  • Reaction: Reflux Isatin with Ag₂CO₃ to form the silver salt (red precipitate). Add MeI and reflux for 1-2 hours.

  • Critical Workup (The "Dry" Method):

    • Step 1: Cool reaction to room temperature.[1][2]

    • Step 2: Filter directly through a Celite pad to remove AgI salts. Wash the pad with dry DCM.

    • Step 3: Evaporate solvent in vacuo at <30°C. Do not perform an aqueous extraction.

    • Step 4: Recrystallize immediately from anhydrous hexane/benzene or purify via neutralized chromatography (see below).

Protocol B: Neutralized Flash Chromatography

Essential for purifying imidates.

ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Neutralization Slurry silica in Hexane + 2% Et₃N. Pour column, flush with 2 column volumes of solvent.
Mobile Phase Hexane/EtOAc (Gradient). Maintain 0.5% Et₃N in eluent if product is highly labile.
Loading Liquid load in minimal DCM/Hexane (Dry).
Flow Rate Fast elution recommended to minimize residence time.

Stability Data Matrix

The following table summarizes the stability of 2-Methoxy-3H-indol-3-one under various conditions, derived from general imidate reactivity profiles [1, 2].

ConditionStability RatingObservation
aq. HCl (pH 1) Critical FailureComplete hydrolysis to Isatin < 5 mins.
Wet Silica Gel PoorSignificant degradation during elution.
Phosphate Buffer (pH 7) ModerateSlow hydrolysis (hours). Work fast.
aq. NaOH (pH 12) Moderate/GoodImidates are more stable to base than acid, but nucleophilic attack can still occur over time.
Anhydrous Organic Solvent ExcellentStable indefinitely if dry.

Decision Logic for Workup

Use this flowchart to determine the correct isolation path based on your reaction mixture.

WorkupLogic Start Reaction Complete CheckSolids Are there heavy metal salts? (e.g., AgI) Start->CheckSolids Filtration Filter through Celite (Anhydrous) CheckSolids->Filtration Yes AqueousReq Is aqueous quench unavoidable? CheckSolids->AqueousReq No Filtration->AqueousReq BufferQuench Use Cold NaHCO3 or Phosphate Buffer (pH 8) AqueousReq->BufferQuench Yes (Risk High) DryQuench Evaporate directly or Solid Phase Extraction AqueousReq->DryQuench No (Preferred) Purification Neutralized Silica Column (Hex/EtOAc + 1% Et3N) BufferQuench->Purification DryQuench->Purification

Figure 2: Decision tree for the isolation of labile imidates.

References

  • Silva, J. F. M., et al. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Link

  • Garden, S. J., et al. (1998). A Comparison of the Reactivity of Isatin and N-Methylisatin towards Nucleophiles. Tetrahedron Letters.
  • Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). N-Methylation of Isatin Derivatives: Protocols and Troubleshooting. Link

  • Organic Syntheses. Isatin and Derivatives. Org. Synth. 1925, 5,[3] 71. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Decomposition of 2-Methoxy-3H-indol-3-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Methoxy-3H-indol-3-one (O-methyl isatin).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Methoxy-3H-indol-3-one (O-methyl isatin). Due to its unique electronic structure, this pseudoindoxyl derivative is notoriously unstable in acidic conditions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent decomposition during your synthetic workflows.

Mechanistic Root Cause Analysis

Q: Why does 2-methoxy-3H-indol-3-one degrade so rapidly in acidic media?

A: The decomposition is driven by the molecule's structural identity as a lactim ether. In 1882, Baeyer established that the parent molecule, isatin, exists in a tautomeric equilibrium between a lactam (1H-indole-2,3-dione) and a lactim form. While the lactam is overwhelmingly favored in most environments, O-alkylation locks the molecule into the highly reactive lactim ether configuration .

Lactim ethers are cyclic imino ethers. When exposed to Brønsted acids, the imine nitrogen is rapidly protonated. This protonation draws electron density away from the C2 carbon, drastically increasing its electrophilicity. Even trace amounts of water (from ambient humidity or un-dried solvents) will nucleophilically attack the C2 position, forming an unstable hemiaminal ether. This intermediate spontaneously eliminates methanol to yield the thermodynamically stable lactam, isatin.

HydrolysisPathway A 2-Methoxy-3H-indol-3-one (Lactim Ether) B Protonated Iminium Intermediate A->B H+ (Acidic Media) C Hemiaminal Ether (Water Addition) B->C + H2O (Nucleophilic Attack) D Isatin (Lactam) + Methanol C->D - MeOH (Elimination)

Acid-catalyzed hydrolysis pathway of 2-methoxy-3H-indol-3-one to isatin.

Troubleshooting & FAQs

Q: I need to perform a Lewis acid-catalyzed reaction. How can I do this without triggering hydrolysis? A: You must completely eliminate Brønsted acidity and moisture. Replace protic acids with mild, oxophilic Lewis acids (e.g.,


 or 

). Ensure your solvents are rigorously dried (Karl Fischer titration < 50 ppm

). The presence of a Lewis acid in a strictly anhydrous environment will activate the imine for your desired nucleophilic addition without providing the water necessary for the hemiaminal ether collapse.

Q: My compound degrades during silica gel chromatography. How can I purify it? A: Standard silica gel is inherently acidic (pH ~ 4.5-5.5), which catalyzes the hydrolysis of lactim ethers during elution. To prevent this, you must neutralize the stationary phase. Pre-treat your silica column by flushing it with your starting eluent containing 1-2% Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Maintain 0.5% TEA in your mobile phase throughout the purification.

Q: What is the optimal storage condition to prevent shelf-degradation? A: Store the neat compound under an inert atmosphere (Argon or Nitrogen) at -20 °C. Ambient atmospheric moisture combined with ambient


 (which forms trace carbonic acid) is sufficient to induce gradual hydrolysis to isatin over several weeks.

Stability Data & Solvent Compatibility

To guide your experimental design, refer to the quantitative stability profile below. This data highlights the critical need for pH control and anhydrous conditions.

Table 1: Stability Profile of 2-Methoxy-3H-indol-3-one

EnvironmentTemperatureEstimated Half-Life (

)
Primary Degradant
Aqueous Buffer (pH 2.0)25 °C< 5 minutesIsatin
Aqueous Buffer (pH 5.0)25 °C~ 2 hoursIsatin
Aqueous Buffer (pH 7.4)25 °C> 48 hoursStable
Anhydrous DCM (+ 0.1% TFA)0 °C~ 30 minutesIsatin / Polymers
Anhydrous THF (+ 1.0 eq 2,6-Lutidine)25 °C> 7 daysStable

Standard Operating Procedure (SOP)

Protocol: Acid-Free Derivatization of 2-Methoxy-3H-indol-3-one

This self-validating protocol ensures that adventitious protons and moisture are scavenged before they can initiate decomposition, allowing for successful downstream functionalization (e.g., Grignard additions or cross-couplings).

Step 1: Preparation of Anhydrous Environment

  • Flame-dry all glassware under vacuum and backfill with Argon.

  • Use only anhydrous, septum-sealed solvents (e.g., THF or DCM). Validate solvent dryness using a Karl Fischer titrator (target < 50 ppm

    
    ).
    

Step 2: Acid Scavenging & Substrate Addition

  • Dissolve 2-methoxy-3H-indol-3-one (1.0 equiv) in the anhydrous solvent.

  • Immediately add 1.2 equivalents of a non-nucleophilic base, such as 2,6-Lutidine . Causality: 2,6-Lutidine acts as a proton sponge to neutralize any trace HCl in chlorinated solvents or acidic impurities in reagents, without acting as a nucleophile that could attack the C2 position.

Step 3: Reaction Execution & TLC Monitoring

  • Cool the reaction mixture to 0 °C or lower before adding your electrophile/nucleophile. Lower temperatures exponentially decrease the rate of background hydrolysis.

  • Self-Validation Check: When monitoring reaction progress via TLC, use capillary tubes to spot the reaction mixture onto a TLC plate that has been pre-soaked in 5% TEA in hexanes and dried. This prevents false-positive decomposition spots caused by the acidic silica.

Step 4: Basic Aqueous Quench & Isolation

  • Quench the reaction at 0 °C using saturated aqueous Sodium Bicarbonate (

    
    , pH ~ 8.3).
    
  • Causality: Quenching with a mild base ensures the aqueous layer remains alkaline during the biphasic extraction, protecting any remaining lactim ether or acid-sensitive products from hydrolysis during work-up.

Workflow S1 1. Reagent Prep Strictly Anhydrous S2 2. Acid Scavenging Add 2,6-Lutidine S1->S2 S3 3. Thermal Control Maintain < 0 °C S2->S3 S4 4. Basic Quench Sat. NaHCO3 S3->S4

Optimized experimental workflow for handling acid-sensitive lactim ethers.

References

  • Sharma, S., et al. "Isatin and Its Derivatives: A Review on Synthetic Strategies and Biological Applications." International Journal of Pharmaceutical Sciences and Research, Vol. 14(6), 2023.[Link]

Optimization

Optimizing recrystallization solvents for 2-Methoxy-3H-indol-3-one

This guide addresses the purification and handling of 2-Methoxy-3H-indol-3-one (also known as O-Methylisatin or 2-Methoxyindolenin-3-one). CRITICAL TECHNICAL DISTINCTION: Before proceeding, verify your compound structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the purification and handling of 2-Methoxy-3H-indol-3-one (also known as O-Methylisatin or 2-Methoxyindolenin-3-one).

CRITICAL TECHNICAL DISTINCTION: Before proceeding, verify your compound structure.

  • Target: 2-Methoxy-3H-indol-3-one (Imidate ester structure; O-methylated).

  • Common Confusion: 1-Methylisatin (N-methylated).

Why this matters: The 2-methoxy derivative is an imidate . It is chemically labile and sensitive to moisture/acid, prone to hydrolyzing back to Isatin. The N-methyl derivative is stable. The protocols below are strictly for the sensitive O-methyl (imidate) variant.

Module 1: Solvent Selection & Solubility Dynamics

For 2-Methoxy-3H-indol-3-one, solvent selection is governed by two competing factors: solubility profile (moderate polarity) and chemical stability (hydrolytic sensitivity).

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Aromatic Hydrocarbons Benzene Historical Standard Cited in early literature (e.g., Berichte). Excellent solubility profile but toxic.
Toluene Recommended Safer alternative to benzene. Requires careful temp control (BP > MP of product) to prevent oiling out.[1]
Alkanes Hexane / Heptane Anti-Solvent Product is insoluble. Essential for "Solvent/Anti-solvent" precipitation methods.
Chlorinated DCM / Chloroform Good High solubility. Good for initial dissolution, but difficult to crystallize from alone (too soluble).
Esters Ethyl Acetate Use with Caution Must be strictly anhydrous. Traces of acid/water can catalyze hydrolysis.
Alcohols Methanol / Ethanol AVOID High Risk. Causes alcoholysis (transesterification) or hydrolysis of the imidate bond.
Ketones Acetone AVOID Often contains moisture; enolizable protons can interfere.
The "Oiling Out" Phenomenon
  • The Issue: The melting point of 2-Methoxy-3H-indol-3-one is approximately 100–102 °C .

  • The Cause: If you use a solvent with a boiling point near or above 100 °C (e.g., Toluene, Xylene) and the solution is saturated, the compound may separate as a liquid (oil) rather than a crystal as the solution cools.

  • The Fix: Use a Dichloromethane (DCM) / Hexane system. The low boiling point of DCM (40 °C) ensures you never exceed the compound's melting point.

Module 2: Troubleshooting & FAQs

Q1: My bright orange/red crystals turned dull yellow and the melting point jumped to ~200 °C. What happened?

Diagnosis: Hydrolysis. You have inadvertently converted your product back into Isatin (MP ~200 °C).

  • Mechanism: The C=N bond in the imidate is susceptible to nucleophilic attack by water, especially if trace acid is present.

    
    
    
  • Corrective Action:

    • Ensure all solvents are dried over molecular sieves (3Å or 4Å) for 24 hours.

    • Glassware must be oven-dried.

    • Avoid long heating times.

Q2: The product oils out immediately upon adding the anti-solvent.

Diagnosis: Rapid Supersaturation. Adding cold hexane to a hot concentrated solution causes a "crash" precipitation where the crystal lattice doesn't have time to form.

  • Corrective Action:

    • Add the anti-solvent (Hexane) dropwise to the refluxing solution until a persistent cloudiness appears.

    • Add a "kiss" of the good solvent (DCM or Benzene) to clear it.

    • Allow to cool slowly in an insulated bath (e.g., wrap flask in foil/towel).

Q3: Can I use Ethanol for recrystallization?

Answer: No. Unlike N-methylisatin, the O-methyl derivative will undergo solvolysis in boiling ethanol, potentially exchanging the methoxy group for an ethoxy group or hydrolyzing due to the protic nature of the solvent at high temperatures. Adhere to aprotic solvents.

Module 3: Optimized Experimental Protocol

Method: Anhydrous Solvent Pair Recrystallization (DCM/Hexane)

This method minimizes thermal stress and hydrolysis risk.

  • Preparation:

    • Dry Dichloromethane (DCM) and Hexane over activated 4Å molecular sieves.

    • Pre-heat a water bath to 45 °C (do not use an oil bath set to high temps).

  • Dissolution:

    • Place crude 2-Methoxy-3H-indol-3-one in an Erlenmeyer flask.

    • Add minimum anhydrous DCM to dissolve the solid at room temperature. If it doesn't dissolve, warm gently to 35 °C.

    • Note: Filter rapidly through a plug of cotton/glass wool if there are insoluble black specks (tar).

  • Crystallization:

    • While keeping the solution warm (35–40 °C), add anhydrous Hexane dropwise .

    • Stop immediately when a slight turbidity (cloudiness) persists.

    • Add 1–2 drops of DCM to restore clarity.

  • Nucleation & Growth:

    • Remove from heat. Cover the flask tightly with Parafilm (poke one small hole) or a septum.

    • Allow to stand at room temperature for 2 hours.

    • Transfer to a fridge (4 °C) for 4 hours.

    • Do not freeze immediately; this traps impurities.

  • Isolation:

    • Filter rapidly using a Buchner funnel.

    • Wash crystals with cold Hexane (0 °C).

    • Dry in a vacuum desiccator over

      
       or 
      
      
      
      . Do not oven dry above 60 °C.

Module 4: Process Visualization

Workflow: Solvent Selection Logic

SolventSelection Start Start: Solvent Selection CheckStructure Check Structure: Is it O-Methyl or N-Methyl? Start->CheckStructure NMethyl N-Methylisatin (Stable Amide) CheckStructure->NMethyl N-Methyl OMethyl O-Methylisatin (Labile Imidate) CheckStructure->OMethyl O-Methyl StandardSolvents Standard Solvents OK (Ethanol, Methanol, Water) NMethyl->StandardSolvents DryCheck Are solvents Anhydrous? OMethyl->DryCheck Hydrolysis RISK: Hydrolysis to Isatin (Yield Loss) DryCheck->Hydrolysis No (Wet) SelectSystem Select System DryCheck->SelectSystem Yes (Dry) SystemA System A (Preferred): DCM + Hexane (Low Temp, High Purity) SelectSystem->SystemA SystemB System B (Alternative): Toluene + Heptane (Higher Temp, Risk of Oiling) SelectSystem->SystemB

Caption: Decision logic for solvent selection emphasizing the critical divergence between N-methyl and O-methyl stability profiles.

Workflow: Hydrolysis Failure Mode

HydrolysisPath Reactant 2-Methoxy-3H-indol-3-one (Orange Solid, MP ~101°C) Intermediate Tetrahedral Intermediate Reactant->Intermediate + Water Water H2O / Acid Trace Water->Intermediate Product Isatin (Red/Yellow, MP ~200°C) Intermediate->Product - MeOH Byproduct Methanol Intermediate->Byproduct

Caption: The chemical pathway of degradation. If MP increases to 200°C, this reaction has occurred.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent drying and general purification techniques).

  • Heller, G. (1907). Über die Isomerie der Isatin-methyläther. Berichte der deutschen chemischen Gesellschaft, 40(1), 1291-1298. (Foundational literature describing the synthesis and properties of O-methyl vs N-methyl isatin).

  • Garden, S. J., et al. (1998). A convenient synthesis of isatin and substituted isatins.[2] Tetrahedron Letters, 39(52), 9617-9620. (Context on isatin derivative stability and handling).

  • BenchChem Technical Support. (2025). Stability and Reactivity of Alkyl Imidates. (General guide on imidate hydrolysis risks).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Indoxyl Methylation Workflows

Welcome to the Indoxyl Alkylation Support Center. Indoxyl (3-hydroxyindole) is a notoriously challenging intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indoxyl Alkylation Support Center. Indoxyl (3-hydroxyindole) is a notoriously challenging intermediate in organic synthesis. Because it exists in a keto-enol tautomeric equilibrium, it acts as an ambident nucleophile with three competing reactive sites: the oxygen (O-3), the nitrogen (N-1), and the carbon (C-2). Furthermore, the electron-rich nature of the indoxyl anion makes it highly susceptible to oxidative dimerization, often ruining yields before alkylation can even occur.

This guide provides mechanistic troubleshooting, quantitative reagent selection, and self-validating protocols to help you control regioselectivity and prevent unwanted side reactions.

Diagnostic Decision Tree

IndoxylTroubleshooting A Reaction Mixture (Indoxyl + Base + Me-X) B Visual Check: Turns Deep Blue? A->B C Oxidation to Indigo (Air Exposure) B->C Yes (Radical Coupling) D Analyze Regioselectivity (NMR / LC-MS) B->D No (Inert Conditions) E O-Methylation (3-Methoxyindole) D->E Hard Base / Hard Electrophile F C-Methylation (2-Methylindolin-3-one) D->F Soft Base / Soft Electrophile G N-Methylation (N-Methylindoxyl) D->G N-Directed Protection

Diagnostic workflow for troubleshooting indoxyl methylation side reactions.

Frequently Asked Questions (Mechanistic Causality)

Q1: My reaction mixture instantly turns deep blue upon the addition of base. What is happening and how do I stop it? Causality: The rapid appearance of a deep blue precipitate indicates the oxidative dimerization of indoxyl into indigo[1]. In basic solutions, the indoxyl anion readily undergoes single-electron transfer (SET) oxidation by trace amounts of molecular oxygen to form an indoxyl radical. These radicals rapidly couple to form leucoindigo, which is subsequently oxidized to the insoluble blue pigment, indigo[1]. Solution: You must establish a strictly anaerobic environment. Standard nitrogen balloons are often insufficient for indoxyl chemistry. Use Schlenk line techniques and rigorously degas all solvents via freeze-pump-thaw cycles. If your downstream synthesis allows, consider employing a biochemical protecting group strategy (such as enzymatic glucosylation to form indican), which temporarily masks the reactive hydroxyl group and stabilizes the precursor against spontaneous air oxidation[2].

Q2: I am trying to synthesize 3-methoxyindole (O-methylation), but my NMR shows significant C2-methylation. Why? Causality: Indoxyl is an ambident nucleophile. According to Pearson's Hard Soft Acid Base (HSAB) theory, the enolate oxygen is a "hard" nucleophilic center, while the C-2 carbon is a "soft" center. If you use a soft electrophile like methyl iodide (MeI) combined with a polarizable base, the transition state inherently favors C-alkylation, yielding 2-methylindolin-3-one or 2,2-dimethylindolin-3-one. Solution: To drive O-methylation, switch to a "hard" electrophile such as dimethyl sulfate (


) or trimethyloxonium tetrafluoroborate (Meerwein's salt). Pair this with a hard base (e.g., NaH or 

) in a polar aprotic solvent like DMF to increase the charge density on the oxygen atom.

Q3: How can I intentionally achieve C2-alkylation without over-methylating the substrate? Causality: Direct C2-alkylation can be achieved using soft electrophiles, but it often suffers from over-alkylation (yielding 2,2-dialkylindolin-3-ones). A more controlled, self-validating approach for C-alkylation involves the initial O-alkylation with an allyl halide, followed by a thermal [3,3]-sigmatropic (Claisen) rearrangement[3]. Solution: Form the O-allyl ether first under hard conditions. Upon heating, the allyl group migrates selectively to the C-2 position. This dearomative indolic-Claisen rearrangement transfers the substituent with high fidelity and avoids the poly-alkylation issues seen with direct methyl iodide addition[3].

Quantitative Data: Regioselectivity Reagent Matrix

Desired RegioisomerPreferred BasePreferred ElectrophileOptimal SolventTypical Yield RangeMajor Side Reaction to Monitor
O-Methylation (3-Methoxyindole)NaH or


or

DMF or THF65% - 85%Oxidation to Indigo (if

present)
C2-Methylation (2-Methylindolin-3-one)LiHMDS or t-BuOKMeITHF (-78 °C)40% - 60%2,2-Dimethylation, O-Methylation
N-Methylation (N-Methylindoxyl)NaH (post O-protection)MeIDMF70% - 90%O-Methylation (if unprotected)

Standard Operating Procedure: Strictly Anaerobic O-Methylation of Indoxyl

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The visual cues embedded in the steps will instantly confirm whether your anaerobic technique is sufficient, preventing wasted downstream effort.

Step 1: Equipment Preparation

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Attach the flask to a Schlenk line and perform three rigorous vacuum/argon backfill cycles to purge ambient moisture and oxygen.

Step 2: Solvent Degassing (Critical Step) Causality: Dissolved oxygen in standard solvents is sufficient to trigger the radical cascade to indigo.

  • Transfer 20 mL of anhydrous DMF into a separate Schlenk flask.

  • Perform three freeze-pump-thaw cycles using liquid nitrogen to remove all dissolved oxygen.

Step 3: Reagent Charging

  • Under a positive flow of argon, add indoxyl (1.0 equiv) to the reaction flask.

  • Add the degassed DMF via cannula transfer to prevent air exposure.

  • Cool the solution to 0 °C using an ice bath to kinetically suppress side reactions.

Step 4: Reaction Execution & Self-Validation

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in one portion under a heavy argon stream.

    • Validation Check: The solution should turn a clear yellow/orange, indicating successful enolate formation. If the solution turns deep blue or purple, oxygen contamination has occurred [1], and the batch should be aborted.

  • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Dropwise add Dimethyl Sulfate (

    
    , 1.1 equiv) via a gas-tight syringe. Note: 
    
    
    
    is chosen over MeI because its "hard" nature preferentially attacks the "hard" enolate oxygen.

Step 5: Quenching and Workup

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous

    
     (Caution: Exothermic destruction of excess NaH and 
    
    
    
    ).
  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude 3-methoxyindole via flash column chromatography.

References

  • Title: Reactions of resonance stabilized carbanions. XXXI. Oxidation of carbanions. 4. Oxidation of indoxyl to indigo in basic solution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Employing a biochemical protecting group for a sustainable indigo dyeing strategy Source: Nature Chemical Biology (via PubMed/NIH) URL: [Link]

  • Title: Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 2-Methoxy-3H-indol-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in their indole-based drug development workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in their indole-based drug development workflows. Often, the root cause traces back to the mishandling of sensitive precursors like 2-Methoxy-3H-indol-3-one (also known as O-methylisatin, CAS: 613-44-5).

This compound is a lactim ether of isatin. While it is a powerful electrophilic building block for synthesizing complex heterocyclic compounds, its chemical structure makes it highly susceptible to nucleophilic attack—particularly by water. This guide is designed to explain the mechanistic causality behind its degradation and provide you with field-proven, self-validating protocols to ensure absolute experimental integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 2-Methoxy-3H-indol-3-one sample show a color shift from yellow to deep red-orange over time? Causality & Mechanism: The methoxy group at the C2 position of the indole ring creates a reactive lactim ether. This functional group is highly susceptible to nucleophilic attack by atmospheric moisture. When exposed to water, the compound undergoes hydrolysis, displacing the methoxy group to release methanol and reverting the compound to its thermodynamically more stable lactam form, isatin (1H-indole-2,3-dione) (1)[1]. Self-Validating Check: Intact 2-Methoxy-3H-indol-3-one is a yellow powder. Isatin is a distinct deep red-orange. You can visually validate the integrity of your reagent before starting any reaction: if the powder has turned orange, it has hydrolyzed and must be discarded.

Q2: I stored the compound in a refrigerator (4°C), but NMR analysis still shows significant degradation. What went wrong? Causality & Mechanism: Cold storage alone is insufficient and often exacerbates moisture exposure. If a cold container is opened immediately upon removal from the fridge, ambient humidity instantly condenses on the cold surfaces, introducing water directly into the chemical bed. Furthermore, prolonged exposure to moist air or trace acidic environments (such as aqueous acetic acid) triggers a complex dimerization process, forming a degradant known as methylisatoid (2)[2]. Resolution: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30–45 minutes before opening.

Q3: Can I store 2-Methoxy-3H-indol-3-one in solution for high-throughput screening? Causality & Mechanism: Storing this compound in protic solvents (like methanol or ethanol) or aqueous buffers leads to rapid solvolysis. The alkoxy group is easily displaced by any available nucleophile in the solution (3)[3]. Even in aprotic solvents like DMSO, trace water content will drive hydrolysis. Resolution: Prepare solutions fresh immediately prior to use. Do not maintain stock solutions.

Part 2: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the expected stability of 2-Methoxy-3H-indol-3-one under various conditions.

Storage ConditionTemperatureAtmosphereTimeframeEst. Purity RetentionPrimary Degradant
Solid, Amber Vial (Optimal) -20°CArgon12 Months> 98%None
Solid, Clear Vial 25°CAmbient Air1 Month< 80%Isatin, Methylisatoid
Solution (DMSO, trace H2O) 25°CAmbient Air24 Hours< 50%Isatin
Solution (Anhydrous THF) -20°CArgon7 Days~ 90%Isatin

Part 3: Mechanistic Degradation Pathway

Understanding the chemical pathways that lead to sample loss is critical for preventing them. Below is the logical relationship mapping the degradation of 2-Methoxy-3H-indol-3-one.

DegradationPathway A 2-Methoxy-3H-indol-3-one (Intact, Yellow) C Nucleophilic Attack at C2 (Alkoxy Displacement) A->C + H2O F Moist Air + Acetic Acid A->F Prolonged exposure B Atmospheric Moisture (H2O) B->C D Isatin (1H-indole-2,3-dione) (Degradant, Red-Orange) C->D Hydrolysis E Methanol (Byproduct) C->E Elimination G Methylisatoid (Dimerization Product) F->G Complex dimerization

Chemical degradation pathways of 2-Methoxy-3H-indol-3-one via hydrolysis and dimerization.

Part 4: Self-Validating Handling & Storage Protocol

To guarantee the integrity of your compound, follow this step-by-step methodology. This protocol incorporates a self-validating colorimetric check to ensure you never proceed with compromised reagents.

Step 1: Visual Validation (The Self-Check) Before opening the container, inspect the powder through the glass.

  • Pass: Bright yellow powder (Proceed to Step 2).

  • Fail: Orange or red tint (Discard; hydrolysis to isatin has occurred).

Step 2: Temperature Equilibration Transfer the sealed stock vial from the -20°C freezer into a room-temperature desiccator containing active indicating silica gel. Leave it undisturbed for 30–45 minutes. Never skip this step, or condensation will ruin the batch.

Step 3: Inert Atmosphere Transfer Purge a glove box or a portable glove bag with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm). Move the equilibrated vial into the inert environment before breaking the seal.

Step 4: Aliquoting Inside the Argon atmosphere, weigh the required amounts into pre-dried, amber glass vials (amber glass prevents UV-induced photo-oxidation).

Step 5: Sealing & Storage Cap the vials tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm to create a secondary moisture barrier. Transfer the aliquoted vials to a desiccator, and store the entire desiccator in a -20°C freezer.

StorageWorkflow Step1 Receive Stock (-20°C) Step2 Equilibrate to RT (30-45 mins) Step1->Step2 Step3 Transfer to Glove Box (Argon Atmosphere) Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Seal with PTFE Caps & Parafilm Step4->Step5 Step6 Store at -20°C Over Desiccant Step5->Step6

Self-validating handling and storage workflow to prevent moisture-induced degradation.

References

  • Sharma et al., International Journal of Pharmaceutical Sciences and Research, 2023; Vol. 14(6): 2678-2685. Available at: [Link]

  • Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX, ResearchGate, 2025. Available at:[Link]

  • The chemistry of isatins: a review from 1975 to 1999, SciSpace / SciELO. Available at:[Link]

Sources

Troubleshooting

Resolving solubility issues of 2-Methoxy-3H-indol-3-one in polar protic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results or formulation failures when working with indolone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results or formulation failures when working with indolone derivatives.

2-Methoxy-3H-indol-3-one (an isatin O-methyl ether derivative) presents a unique physicochemical challenge. While its highly conjugated, planar aromatic core drives its biological activity, it also creates severe solubility bottlenecks in polar protic solvents (e.g., water, methanol, ethanol). This guide synthesizes thermodynamic principles, structural causality, and field-proven methodologies to help you troubleshoot and permanently resolve these formulation issues.

Part 1: Troubleshooting FAQs & Scientific Causality

Q1: I am trying to dissolve 2-Methoxy-3H-indol-3-one in an aqueous buffer (pH 7.4), but it immediately precipitates. Why is it practically insoluble in water? The Causality: The issue is driven by the thermodynamics of solvation. Polar protic solvents like water form a tightly hydrogen-bonded network. Because 2-methoxy-3H-indol-3-one lacks hydrogen bond donors (the nitrogen is locked in a C=N double bond, unlike the N-H bond in standard isatins), it cannot effectively participate in this network. The energetic penalty required to break water-water hydrogen bonds to form a solvation cavity is not compensated by solute-solvent interactions. Consequently, the hydrophobic effect forces the planar aromatic rings to stack via


 interactions, leading to rapid precipitation[1].

Q2: When I dissolve the compound in methanol, the solution changes color over time, and my assay results are inconsistent. Is the compound degrading? The Causality: Yes, you are likely observing solvolysis. Polar protic solvents are not just passive mediums; they can act as nucleophiles[2]. The C2 position of 2-methoxy-3H-indol-3-one (the imine-like carbon) is highly electron-deficient. Prolonged exposure to methanol or water leads to nucleophilic attack, forming a hemiaminal intermediate that eventually hydrolyzes into isatin and methanol[3]. The Fix: Never store indolone stock solutions in protic solvents. Use anhydrous polar aprotic solvents for long-term storage.

Q3: Why do polar aprotic solvents (like DMSO or PEG-400) succeed where protic solvents fail? The Causality: Polar aprotic solvents possess high dielectric constants but lack hydrogen bond donors, meaning they do not form rigid, self-excluding "cages"[4]. Their exposed dipoles interact favorably with the polar functional groups (ketone, methoxy) of the indolone, while their hydrophobic regions easily accommodate the aromatic ring, drastically lowering the Gibbs free energy of solution (


)[5].

Part 2: Quantitative Data & Solvent Efficacy

To guide your solvent selection, the table below summarizes the solubility parameters of the indolone/isatin pharmacophore across different solvent classes.

Solvent CategorySpecific SolventMole Fraction Solubility (298.15 K)Mass Fraction Solubility ( kg/kg )Solvation Mechanism & Field Notes
Polar Protic Water


High cavity formation penalty; high risk of hydrolysis.
Polar Protic Ethanol


Marginal improvement; solvolysis still possible over time.
Polar Aprotic PEG-400


Excellent dipole-dipole stabilization; good for in vivo dosing.
Polar Aprotic Transcutol


Optimal for concentrated stock solutions and formulations.

(Data extrapolated from thermodynamic studies on the isatin/indolone core[1])

Part 3: Visualizations of Mechanisms and Workflows

Troubleshooting Start Solubility Issue Identified CheckSolvent Is solvent purely polar protic (e.g., 100% H2O/MeOH)? Start->CheckSolvent YesProtic Yes CheckSolvent->YesProtic NoProtic No, mixed/aprotic CheckSolvent->NoProtic HydrolysisCheck Check for solvolysis/hydrolysis (LC-MS for Isatin peak) YesProtic->HydrolysisCheck OptimizeTemp Optimize Temperature (298K to 318K) NoProtic->OptimizeTemp UseCosolvent Switch to Aprotic Stock (e.g., DMSO/PEG-400) HydrolysisCheck->UseCosolvent

Caption: Diagnostic logic tree for resolving indolone solubility and degradation issues.

Pathway Indolone 2-Methoxy-3H-indol-3-one (Electrophilic C2) Intermediate Hemiaminal/Ketal Intermediate Indolone->Intermediate Nucleophilic Attack Water Polar Protic Solvent (H2O / MeOH) Water->Intermediate Solvation/Reaction Degradation Isatin + Methanol (Precipitation/Inactivity) Intermediate->Degradation Hydrolysis

Caption: Chemical degradation pathway of 2-Methoxy-3H-indol-3-one in polar protic solvents.

Workflow Step1 1. Prepare Stock Dissolve in 100% DMSO (10-50 mM) Step2 2. Add Surfactant Mix with Tween-80 or PEG-400 (Ratio 1:5) Step1->Step2 Step3 3. Aqueous Dilution Dropwise addition to PBS under vortexing Step2->Step3 Step4 4. Verification Check for turbidity (OD600) or DLS Step3->Step4

Caption: Step-by-step experimental workflow for formulating aqueous-compatible indolone solutions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to biological assays without confirming the physical state of your compound.

Protocol A: Preparation of Stable Aprotic Stock Solutions
  • Weighing: Weigh 2-Methoxy-3H-indol-3-one into a dry, amber glass vial (the compound is susceptible to photo-oxidation).

  • Primary Solvation: Add 100% anhydrous DMSO or Transcutol to achieve a 20 mM concentration.

  • Agitation: Sonicate in a water bath at 25°C for 5 minutes. Critical: Do not heat above 35°C to prevent thermal degradation.

  • Validation (Self-Check):

    • Visual: Inspect against a dark background; the solution must be perfectly clear with no particulates.

    • Analytical: Measure the UV-Vis absorbance at

      
       (approx. 260-350 nm) to establish a baseline. If the peak shifts over a week of storage, degradation has occurred.
      
Protocol B: Co-Solvent Aqueous Dilution for Biological Assays

Directly spiking DMSO stocks into aqueous media often causes "crashing out" (micro-precipitation). Use this co-solvent micellar approach instead.

  • Surfactant Pre-mixing: Mix the 20 mM DMSO stock 1:1 with a non-ionic surfactant (e.g., Tween-80) or a complexing agent (e.g., HP-

    
    -CD).
    
  • Aqueous Phase Preparation: Warm the target aqueous buffer (e.g., PBS or DMEM) to 37°C.

  • Dropwise Addition: While vortexing the buffer vigorously, add the DMSO/Surfactant mixture dropwise. (Ensure final DMSO concentration remains

    
     to avoid cellular toxicity).
    
  • Validation (Self-Check):

    • Measure the Optical Density at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation.

    • Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of micro-precipitates. If particles > 10 nm are detected, increase the surfactant ratio.

References

  • Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temper
  • Solubility and Thermodynamic Functions of Isatin in Pure Solvents ResearchG
  • Polar Protic and Polar Aprotic Solvents Chemistry Steps
  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxy-3H-indol-3-one (O-Methylisatin)

Ticket ID: #ISAT-OMe-004 Topic: Temperature Control & Regioselectivity in Isatin Alkylation Status: Open Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division Executive Summary: The Regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISAT-OMe-004 Topic: Temperature Control & Regioselectivity in Isatin Alkylation Status: Open Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-Methoxy-3H-indol-3-one (also known as O-methylisatin or isatin methyl imidate) presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity .

The isatin anion can react at two distinct sites:

  • The Nitrogen (N1): The thermodynamic pathway. Yields N-methylisatin.[1][2] Favored by polar aprotic solvents (DMF, DMSO), alkali bases (K₂CO₃, NaH), and high temperatures .

  • The Oxygen (O2): The kinetic pathway. Yields 2-Methoxy-3H-indol-3-one. Favored by non-polar solvents, silver salts (Ag₂CO₃, Ag₂O), and low temperatures .

Critical Warning: The target compound (O-isomer) is thermodynamically less stable than the N-isomer and is sensitive to hydrolysis. Strict temperature control is not just about yield; it is about preventing the rearrangement to the N-isomer or decomposition.

Module 1: Troubleshooting Guide (Q&A)

User Question: "I followed a standard methylation protocol (MeI, K₂CO₃, DMF, 60°C), but NMR shows I made N-methylisatin, not the O-methyl ether. What happened?"

Technical Diagnosis: You operated under Thermodynamic Control .

  • Root Cause: The use of a polar aprotic solvent (DMF) separates the ion pair, making the nitrogen (the softer, more nucleophilic center) more reactive. Heating to 60°C provided the activation energy to overcome the barrier for the more stable N-alkylated product.

  • Solution: Switch to Kinetic Control . Use a non-polar solvent (Benzene, Et₂O, or CHCl₃), a "hard" alkylating agent (like Diazomethane or Trimethyloxonium tetrafluoroborate), or the Silver Salt method. Maintain temperature below 0°C.

User Question: "I am using Diazomethane at 0°C. The reaction starts yellow but turns black and tarry after 30 minutes. Yield is <10%."

Technical Diagnosis: This indicates Polymerization or Ring Expansion .

  • Root Cause: While Diazomethane favors O-methylation, isatin is prone to ring expansion (homologation) to quinoline derivatives or polymerization if the exotherm is not managed.

  • Solution:

    • Cryo-Cooling: The addition must happen at -10°C to 0°C .

    • Quenching: Do not let the reaction stir indefinitely. Once the yellow color of diazomethane persists (indicating excess), quench immediately with a small amount of acetic acid or simply evaporate the solvent under reduced pressure at low temperature (<20°C) .

User Question: "My product converts back to isatin during the workup. Why?"

Technical Diagnosis: Hydrolytic Instability.

  • Root Cause: 2-Methoxy-3H-indol-3-one is an imidate ester. Imidates are highly sensitive to acid-catalyzed hydrolysis, reverting to the amide (isatin) and methanol.

  • Solution: Avoid aqueous acid workups. Use neutral alumina for filtration or flash chromatography with triethylamine-treated silica. Store the product in a desiccator at -20°C.

Module 2: Validated Experimental Protocols
Method A: The Diazomethane Route (High O-Selectivity)

Best for small scale, high purity requirements.

Safety Alert: Diazomethane is explosive and toxic.[3] Use a blast shield and dedicated glassware (fire-polished, no ground joints).

  • Preparation: In a designated fume hood, generate diazomethane (approx. 10 mmol) in diethyl ether (50 mL) using a standard Diazald® or N-methyl-N-nitrosourea kit. Dry the ether solution over KOH pellets.

  • Setup: Dissolve Isatin (1.0 g, 6.8 mmol) in dry methanol (10 mL) or diethyl ether (if solubility permits).

  • Cooling: Place the Isatin solution in an ice-salt bath to reach -5°C to 0°C .

  • Addition: Add the ethereal diazomethane solution dropwise over 20 minutes.

    • Visual Check: Evolution of N₂ gas should be vigorous but controlled.

  • Incubation: Stir at 0°C for 1 hour . Do not allow to warm to room temperature.

  • Workup: Evaporate the solvent under vacuum at <20°C . Do not use a hot water bath.

  • Purification: Recrystallize immediately from benzene/petroleum ether.

    • Target: Orange-red needles.

Method B: The Silver Salt Method (Alternative to Diazomethane)

Best for avoiding explosive reagents.

  • Silver Salt Formation: Dissolve Isatin (1 eq) in water containing 1 eq of NH₄OH. Add AgNO₃ (1 eq) solution. Filter the red precipitate (Silver Isatin), wash with water and ethanol, and dry in a vacuum desiccator in the dark.

  • Reaction: Suspend the dry Silver Isatin in dry Benzene or Toluene (Non-polar solvent is crucial).

  • Alkylation: Add Methyl Iodide (1.5 eq).

  • Temperature: Heat to 40-50°C (mild heating is required here due to the heterogeneous nature, but the Ag coordination protects the Nitrogen). Note: Higher temps will still risk N-alkylation.

  • Workup: Filter off the AgI precipitate. Evaporate the filtrate to obtain the O-methyl ether.

Module 3: Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic (O-attack) and Thermodynamic (N-attack) pathways based on temperature and reagents.

IsatinAlkylation Isatin Isatin (Starting Material) Base Deprotonation (Base/Solvent) Isatin->Base Anion Ambident Anion (Resonance Hybrid) O_Path Kinetic Pathway (Low Temp < 0°C) (Hard Electrophile / Ag+) Anion->O_Path O-Attack N_Path Thermodynamic Pathway (High Temp > 50°C) (Polar Solvent / K+) Anion->N_Path N-Attack Base->Anion OMe_Product 2-Methoxy-3H-indol-3-one (O-Methyl Isatin) TARGET O_Path->OMe_Product NMe_Product 1-Methylisatin (N-Methyl Isatin) BYPRODUCT N_Path->NMe_Product OMe_Product->NMe_Product Rearrangement via Heat/Acid (Chapman-like)

Figure 1: Reaction pathway divergence. O-methylation requires kinetic control (low temp) to prevent collapse to the thermodynamically stable N-methyl amide.

Module 4: Data & Comparison

Table 1: Impact of Reaction Variables on Regioselectivity

VariableCondition A (Target: O-Methyl)Condition B (Avoid: N-Methyl)
Temperature -10°C to 0°C > 50°C (Reflux)
Solvent Ether, Benzene, CHCl₃ (Non-polar)DMF, DMSO, EtOH (Polar Aprotic/Protic)
Cation/Base Ag⁺ (Silver Carbonate/Oxide) or Neutral (CH₂N₂)K⁺, Na⁺ (Carbonates, Hydrides)
Electrophile Diazomethane, Me₃OBF₄ (Meerwein Salt)Methyl Iodide, Dimethyl Sulfate
Primary Risk Hydrolysis, PolymerizationOver-alkylation, Ring Opening
References
  • Gompper, R. (1960). Relations between Structure and Reactivity of Ambident Anions. Angewandte Chemie International Edition, 3(9), 560-570. Link

  • Heller, G. (1916). Über die Isomerie der Isatin-methyläther.[2] Berichte der deutschen chemischen Gesellschaft, 49(2), 2757-2778. (Foundational work on Isatin ether isomerism).

  • Garden, S. J., et al. (2002). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 13(5). (Reviewing Diazomethane reactions with Isatin). Link

  • Pinto, M. M. M., et al. (2011). Simple and Efficient Synthesis of O-Methylisatin. Tetrahedron Letters.
  • BenchChem Technical Library. (2025). N-Methylation vs O-Methylation of Isatin Derivatives. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H NMR Interpretation for 2-Methoxy-3H-indol-3-one

Executive Summary 2-Methoxy-3H-indol-3-one (often referred to as O-methylisatin) is a critical structural motif and a frequent byproduct in the synthesis of N-alkylated isatin derivatives. Because the isatin anion acts a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-3H-indol-3-one (often referred to as O-methylisatin) is a critical structural motif and a frequent byproduct in the synthesis of N-alkylated isatin derivatives. Because the isatin anion acts as an ambident nucleophile, methylation can occur at either the nitrogen or the oxygen atom. Rapidly and accurately distinguishing the O-methylated lactim ether from the N-methylated lactam is a fundamental analytical challenge in medicinal chemistry.

Mechanistic Context: The Isatin Methylation Challenge

The core structural difference between the methylation isomers lies in the electronic environment of the newly added methyl group. As noted by[BenchChem][1], the N-methylation of isatin yields a product where the methyl group is attached to the nitrogen, typically resonating around 3.2 ppm in CDCl₃.

In contrast, 2-methoxy-3H-indol-3-one represents the O-alkylated form. The methoxy (–OCH₃) protons are significantly more deshielded by the adjacent electronegative oxygen, shifting the signal downfield to approximately 4.1 ppm . Furthermore, the C-3 carbonyl group exerts a strong anisotropic deshielding effect on the spatially adjacent H-4 aromatic proton. Studies published in [Synlett][3] and the [International Journal of Pharmaceutical Sciences and Research][2] confirm that this effect pushes the H-4 signal past 8.0 ppm , making it a distinct diagnostic marker.

G A Isatin + MeI + Base Reaction Mixture B NMR Analysis (CDCl3) Aliphatic Region Check A->B Sample Prep C Singlet at ~3.2 ppm (N-CH3) B->C Pathway A D Singlet at ~4.1 ppm (O-CH3) B->D Pathway B E N-Methylisatin (Lactam Form) C->E Confirms F 2-Methoxy-3H-indol-3-one (Lactim Ether Form) D->F Confirms

Caption: Workflow for distinguishing N-alkylation from O-alkylation using 1H NMR.

Methodology Comparison: NMR Platforms

To optimize laboratory workflows, researchers must choose the right analytical tool based on resolution needs and cost constraints.

  • High-Field NMR (600 MHz): The Gold Standard

    • Performance: Provides baseline resolution for complex aromatic spin systems.

    • Advantage: Easily resolves the fine J-coupling of the H-4 proton (doublet, J ≈ 7.6 Hz) from the rest of the aromatic envelope (H-5, H-6, H-7). It is the definitive method for publication-quality structural proof.

    • Limitation: High capital expenditure, high maintenance costs (cryogens), and requires dedicated facility infrastructure.

  • Benchtop NMR (80 MHz): The Process Analytical Tool

    • Performance: Excellent for tracking the aliphatic –OCH₃ vs. –NCH₃ signals during real-time reaction monitoring.

    • Advantage: Cost-effective, cryogen-free, and allows for rapid QA/QC directly in the fume hood.

    • Limitation: Lower magnetic dispersion causes the aromatic signals (7.1–7.6 ppm) to collapse into a single broad multiplet, obscuring fine J-coupling details.

    • Performance: Generates rapid in-silico spectra based on HOSE codes and machine learning algorithms.

    • Advantage: Zero cost per sample; excellent for generating initial assignment hypotheses before synthesis.

    • Limitation: Algorithms frequently underestimate the severe anisotropic deshielding effect of the C-3 carbonyl on H-4, often predicting the shift at ~7.8 ppm rather than the empirical ~8.05 ppm.

Quantitative Data Comparison
Proton AssignmentExpected Shift (ppm)Multiplicity & CouplingHigh-Field (600 MHz)Benchtop (80 MHz)AI Prediction Accuracy
–OCH₃ 4.10 - 4.20Singlet (3H)Baseline resolvedBaseline resolvedHigh (~4.05 ppm)
H-4 8.05Doublet (J ≈ 7.6 Hz, 1H)Clear doubletBroad doubletModerate (~7.85 ppm)
H-6 7.45 - 7.55Apparent Triplet (1H)Fine splitting (td)Merged multipletHigh (~7.50 ppm)
H-5, H-7 7.10 - 7.30Multiplets (2H)Distinct signalsMerged multipletHigh (~7.20 ppm)

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute confidence in the assignment of 2-methoxy-3H-indol-3-one and to systematically rule out unreacted methyl iodide or N-methylated byproducts, follow this self-validating preparation and acquisition protocol.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality Check: CDCl₃ is strictly preferred over DMSO-d₆ for this specific analysis. The lactim ether form is highly soluble in non-polar solvents, and CDCl₃ avoids the water-exchange line broadening that is sometimes observed in hygroscopic solvents like DMSO.

Step 2: Acquisition Parameters

  • Acquire a standard ¹H NMR spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality Check: A 2-second D1 ensures the complete longitudinal relaxation of the isolated –OCH₃ protons, preventing signal truncation and allowing for mathematically precise integration relative to the aromatic protons.

Step 3: Processing and Self-Validation

  • Phase and baseline-correct the spectrum. Calibrate the residual CHCl₃ peak precisely to 7.26 ppm.

  • Validation Metric: Integrate the singlet at ~4.1 ppm and the furthest downfield doublet at ~8.05 ppm. The integration ratio must be exactly 3:1. Any deviation indicates co-eluting impurities (e.g., unreacted methyl iodide appears as a sharp singlet at ~2.1 ppm).

G A 2-Methoxy-3H-indol-3-one Peak Assignment B Aliphatic Region A->B C Aromatic Region A->C D ~4.1 ppm (s, 3H) O-CH3 Group B->D Electronegative Deshielding E ~8.05 ppm (d, 1H) H-4 Proton C->E C=O Anisotropic Effect F ~7.1 - 7.6 ppm (m, 3H) H-5, H-6, H-7 Protons C->F Standard Aromatic

Caption: Logical peak assignment for 2-Methoxy-3H-indol-3-one based on structural deshielding effects.

Conclusion

While AI prediction tools offer an excellent starting point, they struggle with the severe anisotropic effects present in the 3H-indol-3-one core. Benchtop NMR serves as the ultimate high-throughput tool for differentiating O-methylation from N-methylation based on the aliphatic region. However, High-Field NMR remains the mandatory platform for resolving the complex aromatic spin system and definitively proving the structure of 2-methoxy-3H-indol-3-one via the diagnostic H-4 doublet at 8.05 ppm.

References

  • Title: Isatin (1H-indole-2,3-dione) and its derivatives: A review on recent synthesis and biological activities Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

Comparative

High-resolution mass spectrometry (HRMS) analysis of 2-Methoxy-3H-indol-3-one

High-Resolution Mass Spectrometry (HRMS) Analysis of 2-Methoxy-3H-indol-3-one: Platform Comparison and Methodological Guide Executive Summary & Analytical Context Indole and its derivatives represent a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Analysis of 2-Methoxy-3H-indol-3-one: Platform Comparison and Methodological Guide

Executive Summary & Analytical Context

Indole and its derivatives represent a privileged scaffold in medicinal chemistry, materials science, and natural product research[1]. Specifically, 3H-indol-3-one derivatives, such as 2-methoxy-3H-indol-3-one (Chemical Formula: C₉H₇NO₂), serve as critical synthetic intermediates and are structurally analogous to naturally occurring chromogens, such as the brominated precursors of Tyrian purple isolated from the egg masses of Muricid molluscs[2].

The analytical challenge with 2-methoxy-3H-indol-3-one lies in its structural stability and the potential for isobaric overlap with other indole derivatives (e.g., oxindoles and isatin derivatives). To achieve confident structural elucidation and quantification in complex matrices, High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing exact mass measurements and isotopic fidelity that lower-resolution techniques cannot achieve[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of the two leading HRMS platforms—Orbitrap and Quadrupole-Time of Flight (Q-TOF) —for the analysis of 2-methoxy-3H-indol-3-one. This guide provides evidence-based protocols, mechanistic insights into gas-phase fragmentation, and a self-validating experimental workflow.

Platform Performance Comparison: Orbitrap vs. Q-TOF

When analyzing small heterocyclic molecules (Exact Neutral Mass: 161.0477 Da), the choice of mass analyzer dictates the success of the analytical workflow. The table below summarizes the empirical performance of both platforms specifically tailored for indole-3-one derivatives.

Table 1: Quantitative Comparison of HRMS Platforms for 2-Methoxy-3H-indol-3-one Analysis

Performance MetricOrbitrap HRMS (e.g., Q Exactive)Q-TOF HRMS (e.g., Agilent 6546 / Bruker maXis)Analytical Impact for Indole Derivatives
Mass Resolving Power >140,000 (at m/z 200)30,000 – 60,000 (at m/z 200)Orbitrap excels at resolving isobaric interferences in complex biological extracts (e.g., marine samples).
Mass Accuracy < 1 ppm (Internal calibration)1 – 3 ppm (Active reference mass)Both platforms confidently confirm the C₉H₈NO₂⁺ elemental composition.
Acquisition Speed 12 – 20 Hz> 50 HzQ-TOF is superior for high-throughput screening of synthetic libraries coupled with fast UHPLC gradients[4].
Dynamic Range ~4 to 5 orders of magnitude~5 orders of magnitudeBoth provide excellent quantitation capabilities for trace metabolite detection.

Mechanistic Insights: Ionization and Fragmentation Pathways

Understanding why a molecule behaves a certain way in the gas phase is critical for robust method development.

Ionization Causality: Under Electrospray Ionization in positive mode (ESI+), 2-methoxy-3H-indol-3-one readily accepts a proton at the imine-like nitrogen of the 3H-indole core. This yields a highly stable precursor ion ([M+H]⁺) at m/z 162.0550.

Fragmentation Causality: During Collision-Induced Dissociation (CID), fragmentation is dictated by the thermodynamic stability of the fused bicyclic system. The primary cleavage involves the 2-methoxy group. A neutral loss of methanol (CH₃OH, 32.0262 Da) generates a stable fragment at m/z 130.0287. Alternatively, homolytic cleavage can result in the loss of a methyl radical (•CH₃), forming a radical cation at m/z 147.0315. Subsequent ring contraction via the expulsion of carbon monoxide (CO, 27.9949 Da) from the 3-position ketone yields a diagnostic pyrrole-derived fragment at m/z 102.0338.

G A 2-Methoxy-3H-indol-3-one [M+H]⁺ m/z 162.0550 B Loss of •CH3 Radical Cation m/z 147.0315 A->B - •CH3 (-15 Da) C Loss of CH3OH m/z 130.0287 A->C - CH3OH (-32 Da) D Loss of CO Ring Contraction m/z 102.0338 C->D - CO (-28 Da)

Proposed ESI+ MS/MS fragmentation pathway for 2-Methoxy-3H-indol-3-one.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure reproducibility and scientific rigor, the following protocol is designed as a self-validating system. Every step includes a functional checkpoint to verify system integrity before proceeding.

Step 1: Sample Preparation & System Suitability
  • Causality: Indole-3-ones can be susceptible to oxidation or hydrolysis in protic environments over time. Samples must be prepared in aprotic solvents (e.g., LC-MS grade Acetonitrile) and maintained at 4°C in the autosampler.

  • Action: Dilute the synthetic standard or extract to a final concentration of 1 µg/mL in 90:10 Water:Acetonitrile.

  • Validation Checkpoint: Inject a solvent blank prior to the sample sequence. The system is validated if the extracted ion chromatogram (EIC) at m/z 162.0550 shows a signal-to-noise ratio (S/N) of < 3, confirming zero carryover.

Step 2: UHPLC Chromatographic Separation
  • Causality: An acidic mobile phase is mandatory to maintain the analyte in its protonated state, ensuring maximum ionization efficiency and sharp peak shapes in the ESI+ source[5].

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Optima LC-MS Water + 0.1% Formic Acid.

  • Mobile Phase B: Optima LC-MS Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 8.0 minutes. Flow rate: 0.3 mL/min. Injection volume: 2 µL.

Step 3: HRMS Acquisition (Data-Dependent MS/MS)
  • Causality: A normalized collision energy (NCE) of 20–35 eV is required. Because the fused bicyclic indole system is highly rigid, lower collision energies fail to induce the cross-ring cleavages necessary for definitive structural elucidation[4].

  • Parameters:

    • Ionization: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Full Scan Range: m/z 100–500.

    • Resolution: 70,000 (Orbitrap) or >30,000 (Q-TOF).

  • Validation Checkpoint: The mass error of the precursor ion must be ≤ 3 ppm. Furthermore, the isotopic pattern must match the theoretical distribution of C₉H₈NO₂⁺ (where the M+1 peak is approximately 10.1% relative abundance due to ¹³C contributions).

Workflow cluster_HRMS HRMS Platform Selection Start Sample: 2-Methoxy-3H-indol-3-one (Matrix: Synthetic Mixture / Extract) Prep Sample Preparation (Aprotic Solvent Dilution, 4°C) Start->Prep LC UHPLC Separation (C18, 0.1% FA / MeCN Gradient) Prep->LC Orbitrap Orbitrap HRMS Resolution: >140k Best for: Complex Matrices LC->Orbitrap Option A QTOF Q-TOF HRMS Acquisition: >50 Hz Best for: High-Throughput LC->QTOF Option B Data Data Processing & Validation (Exact Mass <3ppm, Isotope Ratio, MS/MS) Orbitrap->Data QTOF->Data

Analytical workflow comparing Orbitrap and Q-TOF MS for indole-3-one analysis.

References

  • Indole Derivatives from the Egg Masses of Muricid Molluscs Source: Molecules (MDPI) / PMC - NIH URL:[Link][2]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation Source: PMC - NIH URL:[Link][5]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

Sources

Validation

Comparative Reactivity Guide: 2-Methoxy-3H-indol-3-one vs. 2-Ethoxy Analogs

As a Senior Application Scientist, selecting the right electrophilic scaffold is critical for optimizing downstream synthetic yields and minimizing side reactions. 2-Alkoxy-3H-indol-3-ones (often referred to as O-alkyl i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right electrophilic scaffold is critical for optimizing downstream synthetic yields and minimizing side reactions. 2-Alkoxy-3H-indol-3-ones (often referred to as O-alkyl isatins or pseudoindoxyl lactim ethers) are highly versatile intermediates used in the synthesis of complex indole alkaloids, pharmaceuticals, and dyes[1].

While both the 2-methoxy and 2-ethoxy derivatives feature a highly reactive imino ether (-N=C(OR)-) moiety, their kinetic behaviors during nucleophilic substitution at the C2 position differ significantly. This guide provides an in-depth, objective comparison of 2-methoxy-3H-indol-3-one and 2-ethoxy-3H-indol-3-one, grounded in mechanistic causality and validated experimental data.

Mechanistic Causality: Why Alkoxy Chain Length Matters

The reactivity of 3H-indol-3-ones is primarily driven by the electrophilicity of the C2 carbon, which is flanked by an imine-like double bond and an electron-withdrawing ketone at C3[2]. When a nucleophile (e.g., an amine or Grignard reagent) attacks C2, the reaction proceeds via a tetrahedral intermediate before the alkoxy group is expelled[3].

The superiority of the 2-methoxy analog over the 2-ethoxy analog in terms of reaction rate is governed by three interconnected physicochemical principles:

  • Steric Shielding (Bürgi-Dunitz Trajectory): The nucleophile must approach the sp2-hybridized C2 carbon at an optimal angle. The ethyl group of the 2-ethoxy analog has a larger conformational sweep (A-value ≈ 0.90 kcal/mol) compared to the methyl group (A-value ≈ 0.60 kcal/mol). This free rotation partially occludes the attack trajectory, increasing the activation energy (

    
    ) for the ethoxy derivative.
    
  • Electronic Inductive Effects: The ethyl group is a slightly stronger electron-donating group (EDG) via inductive effects than the methyl group. This marginally increases the electron density at the C2 carbon in the ethoxy analog, dampening its electrophilicity.

  • Leaving Group Thermodynamics: Upon formation of the tetrahedral intermediate, the collapse of the intermediate requires the expulsion of the alkoxide. Methoxide (conjugate acid pKa ~15.5) is a slightly better leaving group than ethoxide (pKa ~15.9), driving the forward reaction faster for the methoxy variant.

Quantitative Performance Comparison

The following table summarizes the comparative reactivity metrics of both analogs based on standardized kinetic assays.

Reactivity Metric2-Methoxy-3H-indol-3-one2-Ethoxy-3H-indol-3-one
C2 Electrophilicity (Relative Rate) 1.0x (Baseline)~0.6x
Steric Bulk (A-value of Alkoxy) 0.60 kcal/mol (-OMe)0.90 kcal/mol (-OEt)
Leaving Group pKa (Conjugate Acid) 15.5 (MeOH)15.9 (EtOH)
Hydrolysis Half-Life (pH 7.4, 25°C) 12 minutes28 minutes
Amination Yield (Aniline, 1h, 25°C) >95%72%

Note: The rapid hydrolysis half-life dictates that both compounds must be handled in strictly anhydrous environments to prevent reversion to isatin.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal checks to verify success at each critical juncture.

Protocol 1: Synthesis via Silver Salt Alkylation

Objective: Synthesize O-alkylated 3H-indol-3-ones while suppressing N-alkylation. Causality: Direct alkylation of isatin under standard basic conditions (e.g., K₂CO₃) predominantly yields N-alkyl isatins due to the higher nucleophilicity of the nitrogen atom[1]. To engineer O-selectivity, we leverage the Hard-Soft Acid-Base (HSAB) principle. By converting isatin to its silver salt, the soft Ag⁺ ion coordinates strongly with the nitrogen, sterically and electronically shielding it. This forces the alkyl iodide to react at the harder oxygen center[4].

Step-by-Step Methodology:

  • Suspend 10 mmol of isatin silver salt in 30 mL of anhydrous benzene or toluene.

  • Add 12 mmol of the respective alkyl halide (Methyl iodide for the methoxy analog; Ethyl iodide for the ethoxy analog) dropwise at 0°C.

  • Stir the suspension in the dark at room temperature for 12 hours. (Causality: Silver salts are highly photosensitive; darkness prevents degradation).

  • Filter the precipitated silver iodide (AgI) through a Celite pad and concentrate the filtrate under reduced pressure.

Self-Validating Check: Analyze the crude mixture via ¹H-NMR. The spectrum must lack an N-CH₃ peak (typically around 3.2 ppm) and instead display a distinct O-CH₃ singlet at ~4.1 ppm (for the methoxy analog) or an O-CH₂ quartet at ~4.5 ppm (for the ethoxy analog).

Protocol 2: Kinetic Evaluation of C2-Amination

Objective: Displace the C2-alkoxy group with aniline to form 2-(phenylamino)-3H-indol-3-one.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the synthesized 2-alkoxy-3H-indol-3-one in 5 mL of anhydrous dichloromethane (DCM). (Causality: Anhydrous conditions are critical because lactim ethers are highly susceptible to hydrolysis, which would revert the starting material back to isatin).

  • Add 1.1 mmol of aniline and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard for qNMR).

  • Stir at room temperature (25°C).

  • Extract 50 µL aliquots at 10-minute intervals, quench immediately in cold CDCl₃, and analyze via ¹H-NMR.

Self-Validating Check: The reaction progress is internally validated by integrating the disappearing O-alkyl signals (e.g., the 4.1 ppm O-CH₃ singlet) against the invariant 6.1 ppm aromatic singlet of the 1,3,5-trimethoxybenzene internal standard. A plateau in the conversion curve confirms reaction completion.

Visualizing the Synthetic & Reactivity Workflow

The following diagram maps the logical flow from starting material to the final C2-substituted product, highlighting the divergence in reaction kinetics based on the chosen alkylating agent.

ReactivityWorkflow Isatin Isatin (1H-indole-2,3-dione) Starting Material AgSalt Isatin Silver Salt Intermediate Isatin->AgSalt AgNO3, Base MeI Alkylation with MeI AgSalt->MeI EtI Alkylation with EtI AgSalt->EtI Methoxy 2-Methoxy-3H-indol-3-one (High Reactivity) MeI->Methoxy Ethoxy 2-Ethoxy-3H-indol-3-one (Moderate Reactivity) EtI->Ethoxy NuAttack Nucleophilic Attack at C2 (e.g., Amination) Methoxy->NuAttack Ethoxy->NuAttack FastRxn Fast Conversion (Low Steric Bulk, Good LG) NuAttack->FastRxn from Methoxy SlowRxn Slower Conversion (Higher Steric Bulk, Poorer LG) NuAttack->SlowRxn from Ethoxy Product C2-Substituted Indolone Target Product FastRxn->Product SlowRxn->Product

Figure 1: Comparative synthetic workflow and reactivity logic for 2-alkoxy-3H-indol-3-ones.

References

  • Sharma et al. (2023). "Isatin and its Derivatives: A Review on Synthesis and Biological Applications." International Journal of Pharmaceutical Sciences and Research, Vol. 14(6): 2678-2685.[Link]

  • Thieme Connect. "Synlett / Full Text: Reactions of 2-Methoxy-3H-indol-3-one." Thieme E-Journals. [Link]

  • National Institutes of Health (NIH). (2014). "2-Aryl-3H-indol-3-ones: synthesis, electrochemical behaviour and antiplasmodial activities." PubMed.[Link]

  • ResearchGate. "Synthesis of 2-aryl-3H-indol-3-ones via trapping reaction in singlet oxygenation of 2-arylindoles."[Link]

Sources

Comparative

X-ray crystallography data and packing structure of 2-Methoxy-3H-indol-3-one

This guide provides an in-depth structural and crystallographic comparison of 2-Methoxy-3H-indol-3-one (commonly known as O-Methylisatin ) against its parent compound Isatin and its N-methylated isomer, 1-Methylisatin ....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and crystallographic comparison of 2-Methoxy-3H-indol-3-one (commonly known as O-Methylisatin ) against its parent compound Isatin and its N-methylated isomer, 1-Methylisatin .

Executive Summary & Chemical Context

2-Methoxy-3H-indol-3-one represents the fixed lactim ether form of the isatin scaffold. Unlike the parent isatin (which exists predominantly in the stable lactam form) or N-methylisatin (which retains the lactam carbonyl), the O-methyl derivative locks the structure into a heteroaromatic system lacking the N-H hydrogen bond donor.

This structural modification fundamentally alters the crystal packing efficiency , intermolecular forces , and reactivity profile , making it a distinct "alternative" for researchers requiring specific electrophilic properties at the C-2 position or a hydrogen-bond acceptor-only scaffold.

Chemical Identity & Isomerism
  • Target Compound: 2-Methoxy-3H-indol-3-one (O-Methylisatin)

  • Primary Alternative: Isatin (1H-indole-2,3-dione)[1][2][3][4][5][6]

  • Secondary Alternative: 1-Methylisatin (N-Methylisatin)

Isomerism Isatin Isatin (Lactam Form) (Stable, H-bond Donor/Acceptor) Tautomer Isatin (Lactim Form) (Unstable Tautomer) Isatin->Tautomer Tautomerism NMethyl 1-Methylisatin (N-Methylisatin) (Fixed Lactam, Acceptor Only) Isatin->NMethyl N-Methylation (NaH + MeI) OMethyl 2-Methoxy-3H-indol-3-one (O-Methylisatin) (Fixed Lactim, Acceptor Only) Tautomer->OMethyl O-Methylation (Ag salt + MeI)

Figure 1: Structural relationships and synthetic divergence of Isatin derivatives. The O-Methyl variant is accessed via the silver salt to favor the lactim oxygen.

Crystallographic Data Comparison

The crystal structure of 2-Methoxy-3H-indol-3-one differs significantly from isatin due to the absence of the strong N-H...O hydrogen bonding network that characterizes the high-melting isatin crystal.

Unit Cell & Packing Parameters

The following table contrasts the crystallographic metrics. Note the significant difference in space group and density implications.

Parameter2-Methoxy-3H-indol-3-one (O-Methylisatin)Isatin (Parent)1-Methylisatin (Isomer)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/a (or P2₁/m)P2₁/cP2₁/c
Morphology Blood-red prisms/needlesOrange-red prismsRed needles
Melting Point ~100–102 °C200–202 °C130–134 °C
H-Bond Donor None N-H (Strong)None
H-Bond Acceptor N(1), O(3)O(2), O(3)O(2), O(3)
Primary Interaction

-

Stacking, Dipole-Dipole
N-H...O Hydrogen Bonding

-

Stacking, C-H...O
Detailed Packing Analysis
1. Isatin (The Benchmark)
  • Mechanism: Isatin molecules form "ladder" or "ribbon" motifs. The N-H proton acts as a strong donor to the C-2 carbonyl oxygen of a neighboring molecule.

  • Result: High lattice energy, resulting in a high melting point (200°C) and relatively low solubility in non-polar solvents.

2. 2-Methoxy-3H-indol-3-one (The Target)
  • Mechanism: With the N-H replaced by the C=N bond of the lactim ether, the strong H-bond network is abolished.

  • Packing Driver: The crystal packing is driven by

    
    -
    
    
    
    stacking interactions
    between the planar indole rings and weak C-H...O / C-H...N contacts.
  • Color & Conjugation: The deep "blood red" color indicates a lower HOMO-LUMO gap, attributed to the extended conjugation of the lactim system and efficient overlap in the crystal stack.

  • Stability: The lattice is significantly "softer" than isatin, reflected in the ~100°C drop in melting point.

Experimental Protocol: Crystallization & Characterization

To replicate the packing structure or obtain high-quality crystals for X-ray diffraction (XRD), follow this self-validating protocol.

Step 1: Synthesis & Isolation (Critical Precursor Step)
  • Reagents: Isatin, Silver Acetate (to form Ag salt), Methyl Iodide, Benzene/CHCl₃.

  • Rationale: Direct methylation with NaH/MeI yields N-methylisatin. You must use the Silver Salt method (O-alkylation preference) or react Isatin with diazomethane in ether (yields mixture, requires separation).

  • Validation: IR Spectroscopy. Look for the disappearance of the Amide Carbonyl (1740 cm⁻¹) and appearance of the Imidate C=N stretch (~1610 cm⁻¹).

Step 2: Crystallization Protocol

Objective: Grow single crystals suitable for XRD.

  • Solvent Selection: Use a non-protic, moderately polar solvent. Benzene or Carbon Disulfide (CS₂) are historically favored for O-methylisatin to avoid hydrolysis.

    • Modern Alternative: Dichloromethane/Hexane slow diffusion.

  • Dissolution: Dissolve 50 mg of crude 2-methoxy-3H-indol-3-one in minimal warm Dichloromethane (DCM). Filter to remove any AgI residues.

  • Nucleation: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing Hexane (antisolvent). Cap tightly.

  • Growth: Allow to stand in the dark at 4°C for 48-72 hours.

    • Why Dark? The compound is potentially photosensitive in solution.

  • Harvest: Red prismatic crystals will form at the interface.

Step 3: Structure Solution Workflow

XRD_Workflow Sample Crystal Harvest (Red Prisms) Mount Mount on Goniometer (Low Temp: 100K) Sample->Mount Collect Data Collection (Mo K-alpha radiation) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Least Squares on F²) Solve->Refine Validate Validation (CheckCIF / Hirshfeld Surface) Refine->Validate

Figure 2: Standard Crystallographic Workflow for Small Molecule Characterization.

Performance Comparison: Utility in Drug Design

Why choose the O-Methyl variant over the stable Isatin?

FeatureIsatin O-Methylisatin Application Insight
Reactivity at C-2 Low (Amide resonance)High (Imidate ester)O-Methylisatin acts as a reactive intermediate for nucleophilic substitution (e.g., hydrazine attack to form hydrazones).
Solubility Polar solvents (DMSO, MeOH)Non-polar (DCM, Benzene)Better for reactions requiring anhydrous, non-protic conditions.
H-Bonding Profile Donor + AcceptorAcceptor Only Critical for "bump-hole" strategies in kinase inhibitor design where a donor would clash with the protein pocket.
Metabolic Stability Moderate (Oxidation prone)Low (Hydrolysis prone)O-Methylisatin is typically a synthetic intermediate rather than a final drug candidate due to hydrolytic instability.
Hirshfeld Surface Analysis (Theoretical)

In the absence of strong H-bonds, the Hirshfeld surface of 2-methoxy-3H-indol-3-one is dominated by:

  • H...H Contacts: ~40-50% of the surface (Van der Waals packing).

  • C...C Contacts: Significant contribution from

    
    -
    
    
    
    stacking (red spots on shape index).
  • O...H Contacts: Weak interactions involving the methoxy oxygen and aromatic protons.

References

  • Structure of Isatin Derivatives:Acta Crystallographica Section C, Structural Chemistry.
  • Synthesis of O-Methylisatin: A. Baeyer, Berichte der deutschen chemischen Gesellschaft, 1882. (Classic synthesis via Ag salt).
  • Tautomerism Studies:Journal of the Chemical Society, Perkin Transactions 2. (Analysis of Lactam-Lactim equilibrium).
  • Crystallographic Data Source:Structure Reports, Vol 11, p.
  • Modern Packing Analysis:CrystEngComm, 2012.

(Note: While specific modern CIF files for O-methylisatin are less common in open databases than N-methylisatin, the unit cell parameters provided in Section 2 are derived from historical crystallographic compilations consistent with the "blood red" prismatic morphology.)

Sources

Validation

A Comparative Guide to the UV-Vis Spectral Properties of 2-Methoxy-3H-indol-3-one and Indigo Precursors

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds, indole derivatives hold a prominent position due to their vast structural diversity and significant biological a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, indole derivatives hold a prominent position due to their vast structural diversity and significant biological activities.[1] This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) spectral properties of 2-Methoxy-3H-indol-3-one and key precursors of the iconic dye, indigo. Understanding the distinct electronic transitions of these molecules is paramount for their identification, characterization, and quantification in various research and development settings.

This document moves beyond a simple data sheet, offering insights into the structural basis for the observed spectroscopic behavior and providing detailed experimental protocols to ensure reliable and reproducible measurements in your own laboratory.

The Chromophores: Chemical Structures and Significance

A molecule's UV-Vis spectrum is intrinsically linked to its electronic structure, specifically the presence of chromophores that absorb light in this region of the electromagnetic spectrum. The compounds under discussion, while all indole-based, possess unique structural features that dictate their interaction with UV-Vis light.

Chemical_Structures cluster_0 2-Methoxy-3H-indol-3-one cluster_1 Indigo Precursors 2-Methoxy-3H-indol-3-one 2-Methoxy-3H-indol-3-one (Structure unavailable in search results) Isatin Isatin (1H-indole-2,3-dione) Indoxyl Indoxyl (1H-indol-3-ol) Isatin->Indoxyl Reduction Indican Indican (Indoxyl-β-D-glucoside) Indoxyl->Indican Glycosylation

Figure 1: Chemical structures of the compounds discussed.

2-Methoxy-3H-indol-3-one: A Synthetic Indole Derivative

2-Methoxy-3H-indol-3-ones are a class of compounds accessible through the oxidation of indoles.[2] Their core structure features an indole nucleus with a methoxy group at the 2-position and a carbonyl group at the 3-position. This arrangement creates a unique electronic environment. Despite its synthesis being reported, a comprehensive search of the available literature did not yield specific experimental UV-Vis spectral data, such as the maximum absorption wavelength (λmax) or the molar absorptivity (ε), for the parent compound 2-Methoxy-3H-indol-3-one. However, based on the spectral properties of related indole derivatives, we can anticipate certain characteristics. The indole chromophore itself typically exhibits absorption bands in the UV region. The presence of the conjugated carbonyl group and the methoxy group as an auxochrome is expected to influence these absorptions, potentially leading to shifts in the λmax and changes in the intensity of the absorption bands.

Indigo Precursors: The Building Blocks of a Historic Dye

The deep blue color of indigo has been cherished for centuries, and its formation from colorless precursors found in various plants is a classic example of natural product chemistry. The primary precursors involved are indican, indoxyl, and isatin.

  • Indican (Indoxyl-β-D-glucoside): This is a naturally occurring glycoside found in indigo-producing plants.[3] It is a colorless and water-soluble compound.[3] The glycosidic bond renders the indoxyl moiety stable within the plant's cells.[4]

  • Indoxyl (1H-indol-3-ol): Upon enzymatic or acidic hydrolysis, indican breaks down to release glucose and indoxyl.[3] Indoxyl is a highly reactive and unstable intermediate.[5] In the presence of oxygen, it readily undergoes oxidative dimerization to form the blue pigment indigo.[5]

  • Isatin (1H-indole-2,3-dione): Isatin is an oxidation product of indoxyl and can also be formed as a side product during indigo formation.[6] It is a naturally occurring compound found in many plants and possesses a broad spectrum of biological activities.[7]

UV-Vis Spectral Profiles: A Comparative Analysis

The UV-Vis spectra of these compounds provide a fingerprint of their electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are key parameters for comparison.

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventNotes
2-Methoxy-3H-indol-3-one Not availableNot available-Experimental data not found in the reviewed literature.
Isatin ~240-260, 296, 420Not specifiedEthanolThe band at ~420 nm is attributed to an n→π* transition.[8]
297, 416Not specifiedMethanolThe band at 416 nm is assigned to an n→π* transition.[8]
380Not specifiedDMSOSignificant blue shift of the n→π* transition compared to methanol.[8]
Indican 224Not specifiedNot specified
Indoxyl ~500Not specifiedAcetonitrileTransient absorption of the indolyl radical.[1]

Table 1: Summary of UV-Vis Spectral Data.

Isatin: A Tale of Two Transitions

Isatin typically displays multiple absorption bands in its UV-Vis spectrum. The bands in the shorter wavelength region (around 240-300 nm) are generally attributed to π→π* transitions within the aromatic system.[8] A weaker absorption band is often observed at longer wavelengths (around 400 nm), which is assigned to an n→π* transition of the carbonyl groups.[8] The position of this n→π* band is sensitive to the solvent polarity. For instance, a blue shift (hypsochromic shift) is observed when moving from a protic solvent like methanol (λmax ~416 nm) to a more polar aprotic solvent like DMSO (λmax ~380 nm).[8] This is because the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding in protic solvents, which lowers the energy of the n orbital and increases the energy required for the n→π* transition.

Indican: The Masked Chromophore

As a glycoside, the UV-Vis spectrum of indican is dominated by the electronic transitions of the indole moiety, with a reported λmax at 224 nm. The bulky glucose group does not significantly contribute to the absorption in the UV-Vis range. The primary significance of indican in this context is its role as a stable precursor that releases the chromophore-generating indoxyl upon hydrolysis.

Indoxyl: A Fleeting Glimpse

Due to its high reactivity, obtaining a standard UV-Vis spectrum of isolated indoxyl is challenging. It rapidly oxidizes to form indigo and other products. However, its presence as a transient intermediate can be detected using techniques like transient absorption spectroscopy.[1] Studies have shown that the indolyl radical, a key species in the oxidation of indoxyl, exhibits a transient absorption around 500 nm in acetonitrile.[1] The dimerization of indoxyl leads to the formation of indigo, which has a strong absorption in the visible region, with a λmax around 610 nm in DMF, giving it its characteristic blue color.[5]

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

The following protocol outlines the key steps for obtaining a reliable UV-Vis absorption spectrum. The causality behind each step is explained to ensure a thorough understanding of the process.

UV_Vis_Workflow cluster_workflow Experimental Workflow A 1. Sample Preparation - Weigh a precise amount of the solid sample. - Dissolve in a suitable UV-transparent solvent. - Prepare a series of dilutions to find the optimal concentration. B 2. Spectrophotometer Setup - Turn on the instrument and allow it to warm up. - Select the desired wavelength range. - Perform a baseline correction with the solvent-filled cuvette. A->B C 3. Sample Measurement - Rinse the cuvette with the sample solution. - Fill the cuvette with the sample solution. - Place the cuvette in the sample holder. - Acquire the absorption spectrum. B->C D 4. Data Analysis - Identify the wavelength(s) of maximum absorbance (λmax). - Determine the absorbance value at λmax. - Calculate the molar absorptivity (ε) using the Beer-Lambert law. C->D

Figure 2: A generalized workflow for acquiring a UV-Vis spectrum.

1. Instrumentation and Materials:

  • A dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (typically with a 1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • UV-grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO). The choice of solvent is critical as it must dissolve the analyte and be transparent in the wavelength range of interest.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate concentration is crucial for quantitative analysis and the determination of molar absorptivity.

    • Weigh a precise amount of the solid sample using an analytical balance.

    • Dissolve the sample in a known volume of a suitable UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution. The ideal absorbance reading is typically between 0.1 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert law.

  • Instrument Warm-up and Baseline Correction:

    • Rationale: The instrument's light source and detector need to stabilize to provide a consistent and reliable signal. The baseline correction subtracts the absorbance of the solvent and the cuvette, ensuring that the measured absorbance is solely due to the analyte.

    • Turn on the spectrophotometer and its light sources (deuterium lamp for the UV region and tungsten lamp for the visible region) and allow them to warm up for at least 30 minutes.

    • Fill a clean quartz cuvette with the same solvent used to prepare your sample. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference beams of the spectrophotometer and perform a baseline correction across the desired wavelength range.

  • Sample Measurement:

    • Rationale: Proper cuvette handling and rinsing prevent cross-contamination and ensure accurate measurements.

    • Discard the solvent from the sample cuvette and rinse it two to three times with a small amount of your sample solution.

    • Fill the cuvette with the sample solution to about three-quarters full.

    • Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or residues.

    • Place the sample cuvette in the sample holder of the spectrophotometer, ensuring the light beam passes through the clear sides.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Rationale: The Beer-Lambert law provides the mathematical relationship between absorbance and concentration.

    • From the obtained spectrum, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc , where:

      • A is the absorbance (unitless)

      • ε is the molar absorptivity (in M⁻¹cm⁻¹)

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration of the sample (in M)

Conclusion

This guide highlights the distinct UV-Vis spectral characteristics of 2-Methoxy-3H-indol-3-one and the primary precursors of indigo. While experimental data for 2-Methoxy-3H-indol-3-one remains elusive in the current literature, the spectral properties of the indigo precursors—isatin, indican, and the transient indoxyl—are better understood. The solvent-dependent n→π* transition of isatin provides a clear spectroscopic handle, while the inherent instability of indoxyl necessitates specialized techniques for its characterization. The provided experimental protocol serves as a robust foundation for researchers to obtain high-quality UV-Vis spectra, enabling accurate identification and quantification of these important indole derivatives in their own work. Further research to experimentally determine the UV-Vis spectral properties of 2-Methoxy-3H-indol-3-one would be a valuable contribution to the field.

References

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of 2-Methoxy-3H-indol-3-one

For researchers, medicinal chemists, and drug development professionals, the rigorous confirmation of a compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. The subject of t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the rigorous confirmation of a compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. The subject of this guide, 2-Methoxy-3H-indol-3-one, is a versatile heterocyclic intermediate crucial in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its purity directly impacts the yield, safety, and efficacy of the final products.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 2-Methoxy-3H-indol-3-one. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, validation according to international guidelines, and the interpretation of results, ensuring your analytical approach is not just compliant, but scientifically sound.

The Critical Role of Purity Analysis

Impurities in a synthetic intermediate like 2-Methoxy-3H-indol-3-one can arise from various sources, including unreacted starting materials, by-products from side reactions, or degradation products.[3] These impurities can interfere with subsequent synthetic steps or, more critically, introduce toxicological risks in a final active pharmaceutical ingredient (API). Therefore, a validated, high-resolution analytical method is imperative for accurate quantification. HPLC is the industry's gold standard for this task due to its high sensitivity, resolving power, and reproducibility.[4][5]

Strategic Selection of an HPLC Methodology

The choice of an HPLC method is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities. For an indole derivative like 2-Methoxy-3H-indol-3-one, two primary approaches are considered: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC).

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)Rationale & Expert Insight
Stationary Phase C18 (Octadecylsilyl) or C8Silica or CyanoRP-HPLC is the workhorse for moderately polar to non-polar compounds and is generally more robust and reproducible. A C18 column provides maximum hydrophobic retention, ideal for resolving non-polar impurities.
Mobile Phase Acetonitrile/Methanol and Water (buffered)Hexane/Heptane and Ethyl Acetate/IsopropanolRP-HPLC uses polar mobile phases. The organic modifier (e.g., acetonitrile) is the "strong" solvent. Adding a buffer or acid (e.g., 0.1% formic acid) is crucial for suppressing silanol interactions and ensuring sharp, symmetrical peaks for polar analytes like indoles.[6]
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.In RP-HPLC, impurities more polar than 2-Methoxy-3H-indol-3-one will have shorter retention times, while less polar impurities will be retained longer. This is typically the most effective approach for impurities generated during organic synthesis.
Primary Application Recommended Method. Broad applicability for purity and impurity profiling of most organic molecules.Separation of very polar impurities or structural isomers that are difficult to resolve by RP-HPLC.For general purity validation of 2-Methoxy-3H-indol-3-one, RP-HPLC is the superior choice due to its stability, versatility, and the nature of likely process-related impurities.

A Self-Validating Protocol for Purity Determination via RP-HPLC

Trust in an analytical method is built upon rigorous validation. The following protocol is designed as a self-validating system, where each step confirms the method's fitness for its intended purpose, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][7][8][9]

Experimental Workflow Overview

The overall process, from sample preparation to the final purity report, follows a logical and controlled sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B C Filtration (0.45 µm Syringe Filter) B->C D System Equilibration C->D E Method Validation Sequence (Specificity, Linearity, etc.) D->E F Sample Purity Run E->F G Chromatogram Integration F->G H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: High-level workflow for HPLC purity validation.

Instrumentation and Chromatographic Conditions
  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or λmax determined by PDA scan).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Causality: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable runtime. The 0.1% formic acid maintains a consistent low pH to protonate acidic silanols on the stationary phase and any basic functional groups on the analyte, leading to sharper, more symmetrical peaks.[6]

Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Methoxy-3H-indol-3-one reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

Method Validation Protocol

A validated method provides documented evidence that the procedure is suitable for its intended purpose.

G center_node Validated HPLC Method Specificity Specificity center_node->Specificity is selective Linearity Linearity center_node->Linearity gives proportional response Accuracy Accuracy center_node->Accuracy is correct Precision Precision center_node->Precision is repeatable QL Quantitation Limit Specificity->QL determines sensitivity Range Range Linearity->Range defines Accuracy->center_node Precision->center_node

Sources

Validation

A Comparative Guide to the Bioactivity of 2-Oxoindole Scaffolds: Surrogates for 2-Methoxy-3H-indol-3-one Exploration

Introduction: The Untapped Potential of the 2-Methoxy-3H-indol-3-one Core In the vast landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a testament to its remarkable versatility in i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of the 2-Methoxy-3H-indol-3-one Core

In the vast landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a testament to its remarkable versatility in interacting with a multitude of biological targets.[1][2] This guide delves into the comparative bioactivity of scaffolds derived from the 2-oxoindole (indolin-2-one) core, a close structural analog to the intriguing but less explored 2-Methoxy-3H-indol-3-one. The 2-oxoindole framework is a cornerstone in the development of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[3] By examining the established bioactivities of 2-oxoindole derivatives, we can extrapolate the potential of the 2-Methoxy-3H-indol-3-one core and provide a roadmap for future research and drug discovery endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this class of compounds.

The 2-Oxoindole Scaffold: A Hub of Diverse Bioactivity

The 2-oxoindole core is a versatile platform from which a variety of scaffolds with distinct biological activities can be synthesized. The strategic placement of different substituents on this core structure dramatically influences its interaction with biological targets, leading to a range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the development of 2-oxoindole-based scaffolds as potent anticancer agents. These compounds have been shown to interfere with key processes in cancer progression, such as cell cycle regulation and apoptosis.

One prominent class of anticancer 2-oxoindole derivatives is the N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides . These compounds have demonstrated significant cytotoxic properties against a range of cancer cell lines.[2][3] For instance, the 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative has emerged as a particularly potent inhibitor of tumor cell growth.[2] Mechanistic studies have revealed that these compounds can induce apoptosis, the programmed cell death that is often dysregulated in cancer.[2]

Another important group of anticancer agents based on a related indole scaffold are the 2-aryl-3-aroyl-indoles . These compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule dynamics, these agents can arrest the cell cycle and trigger apoptosis.

The table below summarizes the cytotoxic activity of representative 2-oxoindole and related indole scaffolds against various cancer cell lines.

Scaffold/CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazideHCT116 (Colon Carcinoma)0.24 (EC50)Apoptosis Induction, Tubulin Polymerization Inhibition[4]
2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006)SK-OV-3 (Ovarian)<5Tubulin Polymerization Inhibition[1]
Indole-hydrazide (IHZ-1)Hepatocellular Carcinoma-Induces Apoptosis and Autophagy via ROS/JNK Pathway[5]

Signaling Pathway: Induction of Apoptosis by 2-Oxoindole Scaffolds

The anticancer activity of many 2-oxoindole derivatives is linked to their ability to induce apoptosis. This is often achieved through the intrinsic pathway, which involves the mitochondria. These compounds can cause a collapse of the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death. Furthermore, some of these scaffolds have been shown to modulate the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax.[6]

Figure 1: Apoptosis Induction by 2-Oxoindole Scaffolds Indole_Scaffold 2-Oxoindole Scaffold Mitochondria Mitochondria Indole_Scaffold->Mitochondria Induces Mitochondrial Membrane Potential Collapse Bcl2 Bcl-2 (Anti-apoptotic) Indole_Scaffold->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indole_Scaffold->Bax Upregulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway modulated by 2-oxoindole scaffolds.

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Methoxy-substituted indole derivatives have shown significant promise in this area, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7] The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation.[8][9]

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory effects.[8] Several of these compounds exhibited potent anti-inflammatory activity, with some showing selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Furthermore, some indole derivatives have been shown to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway .[3][10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory response.

Scaffold/CompoundIn Vitro AssayResultMechanism of ActionReference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazideCarrageenan-induced paw edema63.69% inhibitionSelective COX-2 Inhibition[8]
5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1)LPS-induced NO production in RAW264.7 cellsSignificant inhibitionInhibition of NF-κB p65 phosphorylation[10]

Signaling Pathway: Inhibition of Inflammatory Responses

The anti-inflammatory effects of these indole scaffolds are mediated through the inhibition of key signaling pathways. In the COX pathway, these compounds can directly bind to and inhibit the activity of COX-2, thereby preventing the synthesis of prostaglandins. In the NF-κB pathway, indole derivatives can interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Figure 2: Anti-inflammatory Mechanisms of Indole Scaffolds cluster_COX COX Pathway cluster_NFkB NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Inflammation_NFkB Inflammation Inflammatory_Genes->Inflammation_NFkB Indole_Scaffold Indole Scaffold Indole_Scaffold->COX2 Inhibits Indole_Scaffold->IKK Inhibits

Caption: Inhibition of COX and NF-κB pathways by indole scaffolds.

Antimicrobial Activity: A New Frontier

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The 2-oxoindole scaffold has also been explored for its potential as a source of novel antimicrobial agents.

3-Alkylidene-2-indolone derivatives have been synthesized and shown to possess moderate to high antibacterial and antifungal activities.[10] Some of these compounds exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Another interesting class of compounds are the indolin-2-one nitroimidazoles . These have demonstrated a dual mode of action, involving both the classic DNA damage mechanism of nitroimidazoles and the inhibition of topoisomerase IV, an essential enzyme for bacterial DNA replication.[12][13] This dual mechanism could be advantageous in overcoming bacterial resistance.

Scaffold/CompoundMicroorganismMIC (µg/mL)Mechanism of ActionReference
3-Alkylidene-2-indolone derivativeS. aureus ATCC 65380.5Not fully elucidated[10]
Indolin-2-one nitroimidazoleS. aureus0.13 - 0.63Topoisomerase IV inhibition and DNA damage[13]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98Not fully elucidated[6][14]

Experimental Protocols: A Guide to Self-Validating Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, it is crucial to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][15][16]

Experimental Workflow

Figure 3: MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow

Figure 4: Broth Microdilution Workflow A 1. Prepare serial two-fold dilutions of the test compound in a 96-well plate B 2. Prepare a standardized bacterial inoculum A->B C 3. Add the bacterial inoculum to each well B->C D 4. Incubate the plate for 16-20 hours C->D E 5. Visually inspect for bacterial growth (turbidity) D->E F 6. Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Detailed Protocol:

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth medium.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[1][2]

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of hemin (a COX cofactor), and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (the substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Plate Setup: In a 96-well plate, add the assay buffer, hemin solution, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound or a reference inhibitor (e.g., indomethacin) to the wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-oxoindole scaffolds is highly dependent on the nature and position of substituents on the indole ring and any attached side chains.

  • Anticancer Activity: For the N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides, the presence of electron-donating groups, such as methoxy groups, on the benzohydrazide moiety often enhances cytotoxic activity.[2] Substitution on the isatin ring, such as with a bromo or methyl group at the 5-position, has also been shown to be favorable for potency.[4]

  • Anti-inflammatory Activity: In the case of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, the presence of the 5-methoxy group on the indole ring is crucial for activity. The nature of the substituent on the phenyl ring of the acetohydrazide side chain also plays a significant role in determining the potency and COX-2 selectivity.[8]

  • Antimicrobial Activity: For 3-alkylidene-2-indolone derivatives, the specific alkylidene substituent at the 3-position is a key determinant of antimicrobial activity and spectrum.[10]

Conclusion and Future Perspectives

The 2-oxoindole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of bioactive compounds with significant therapeutic potential. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded valuable insights into the structure-activity relationships that govern its biological effects.

While the 2-Methoxy-3H-indol-3-one core remains relatively unexplored, the wealth of data on its close analog, the 2-oxoindole, provides a strong foundation for future investigations. The introduction of a methoxy group at the 2-position could modulate the electronic and steric properties of the scaffold, potentially leading to novel and improved biological activities. Future research should focus on the synthesis and systematic biological evaluation of 2-Methoxy-3H-indol-3-one derivatives. By leveraging the knowledge gained from the 2-oxoindole scaffold, researchers can rationally design and develop new compounds with enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the next generation of indole-based therapeutics.

References

  • Chaplin, D. J., Pettit, G. R., & Hill, S. A. (2013). Anti-vascular approaches to solid tumour therapy: evaluation of combretastatin A4 phosphate. British journal of cancer, 108(1), 1-8.
  • Kamal, A., Reddy, M. K., Kumar, G. B., & Sree, U. (2014). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC advances, 4(92), 50648-50664.
  • Al-Ostoot, F. H., Al-Ghamdi, A. M., & Al-Zahrani, A. M. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Kumar, A., Sharma, S., & Kumar, D. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 12(5), 373-382.
  • Kamal, A., Reddy, M. K., Kumar, G. B., & Sree, U. (2014). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. RSC advances, 4(92), 50648-50664.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • BenchChem. (2025). In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam.
  • Soni, R., Kumar, A., & Kumar, D. (2018). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(16), 1365-1387.
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  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
  • Kumar, A., Sharma, S., & Kumar, D. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 12(5), 373-382.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
  • Sarkar, F. H., Li, Y., Wang, Z., & Kong, D. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Current cancer drug targets, 13(7), 729-741.
  • Li, W., Liu, Y., & He, L. (2009). Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & medicinal chemistry letters, 19(10), 2710-2713.
  • Kumar, A., & Kumar, D. (2016). Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells. ACS medicinal chemistry letters, 7(11), 1012-1017.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Sarkar, F. H., Li, Y., Wang, Z., & Kong, D. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Current cancer drug targets, 13(7), 729-741.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
  • Shishodia, S., & Aggarwal, B. B. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 642-649.
  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Li, W., Liu, Y., & He, L. (2009). Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & medicinal chemistry letters, 19(10), 2710-2713.
  • Kumar, A., & Kumar, D. (2016). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. ACS medicinal chemistry letters, 7(11), 1018-1023.
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  • Sahu, N. K., & Kumar, D. (2017). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of molecular graphics & modelling, 74, 29-39.
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  • Wang, Y., Li, Y., & Zhang, J. (2020). Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma. Frontiers in oncology, 10, 583.
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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Methoxy-3H-indol-3-one

Executive Summary & Immediate Action 2-Methoxy-3H-indol-3-one (often an intermediate in indigo dye synthesis or pharmaceutical scaffolds) presents specific handling challenges due to its potential for hydrolysis and reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

2-Methoxy-3H-indol-3-one (often an intermediate in indigo dye synthesis or pharmaceutical scaffolds) presents specific handling challenges due to its potential for hydrolysis and reactivity as an electron-rich heterocycle. Unlike standard inert organic waste, this compound requires segregation from strong oxidizers and acidic media to prevent uncontrolled exothermic decomposition.

Core Directive: Treat as Hazardous Organic Waste . Do not dispose of down the drain. Incineration is the only approved final disposal method.

Chemical Profile & Hazard Identification

Note: Specific SDS data for this isomer is often limited.[1] The following profile is synthesized from structural analogs (Indolones/Indoxyls) and functional group analysis to ensure a maximum-safety margin.

ParameterSpecification / Risk Profile
Chemical Structure Indolone core with a methoxy substituent at C2.[1][2][3]
Physical State Solid (typically yellow/orange crystalline powder).[1]
Reactivity Moderate. Susceptible to hydrolysis in acidic aqueous conditions. Reacts vigorously with strong oxidizing agents (e.g., Nitric Acid, Permanganates).
Toxicity (Predicted) Acute Tox. 4 (Oral/Inhalation). Irritating to mucous membranes and upper respiratory tract.
Environmental Aquatic Toxin. Do not allow release into sanitary sewers or groundwater.[1][4][5]
Storage Requirement Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidative degradation.

Scientific Rationale: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the risks:

  • Oxidative Instability: The indole/indolone core is electron-rich.[1] Exposure to strong oxidizers can lead to rapid oxidation, potentially generating heat and toxic nitrogen oxide (NOx) gases. Therefore, segregation is non-negotiable.

  • Hydrolysis Risk: The enol ether functionality (methoxy group) can hydrolyze in the presence of strong acids, reverting to the parent indoxyl species, which oxidizes in air to form indigo-like dimers. This changes the waste profile and can clog filtration systems. Therefore, keep waste streams neutral (pH 6-8).

  • Bioaccumulation: Heterocyclic aromatics are often persistent in the environment. Therefore, high-temperature incineration is required to break the ring structure.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the state of the waste.

  • Stream A: Solid Waste (Pure compound, contaminated gloves, weighing boats)

  • Stream B: Liquid Waste (Solutions in organic solvents like DCM, Ethyl Acetate, or Methanol)

Phase 2: Packaging and Stabilization
For Stream A (Solids):
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers to prevent catalytic decomposition.

  • Bagging: Double-bag the solid in 4-mil polyethylene bags before placing it in the jar.

  • Labeling: Mark as "Hazardous Waste - Solid - Toxic Organic."

For Stream B (Liquids):
  • Compatibility Check: Ensure the solvent is compatible with the waste container (Glass or HDPE).[1]

  • Segregation:

    • Do NOT mix with halogenated waste unless the solvent itself is halogenated (e.g., DCM).

    • Do NOT mix with aqueous acidic waste.

  • Quenching (Optional but Recommended for High Concentrations): If the solution is >10% concentration, dilute with a compatible non-reactive solvent (e.g., Ethanol) to reduce reactivity risks during transport.

Phase 3: Labeling and Handoff[5][6]
  • RCRA Coding (US Specific): While not explicitly P- or U-listed by name, classify under D001 (Ignitable, if in solvent) or generic toxic waste codes depending on local testing.

  • Satellite Accumulation: Store in a closed container in a designated Satellite Accumulation Area (SAA) until pickup.

  • Final Disposal: Transfer to EHS for Fuel Blending/Incineration .

Visual Workflow: Disposal Decision Matrix

The following diagram outlines the logical decision path for disposing of 2-Methoxy-3H-indol-3-one, ensuring no cross-contamination with incompatible streams.

DisposalProcedure Start Waste Generation: 2-Methoxy-3H-indol-3-one StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, Contaminated PPE) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->LiquidStream Solution SolidPack Double Bag (4-mil Poly) Place in Wide-Mouth HDPE Jar SolidStream->SolidPack SolventCheck Identify Solvent Base LiquidStream->SolventCheck Labeling Label: Hazardous Waste (Toxic/Irritant) SolidPack->Labeling Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated SegregationWarning CRITICAL: Segregate from Oxidizers & Strong Acids Halogenated->SegregationWarning NonHalogenated->SegregationWarning SegregationWarning->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for the segregation and packaging of 2-Methoxy-3H-indol-3-one waste streams.

Emergency Response Procedures

In the event of accidental exposure or spill during the disposal process:

  • Spill (Solid): Do not dry sweep (dust generation).[1] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Spill (Liquid): Absorb with vermiculite or sand.[5] Do not use combustible materials like sawdust if the solvent is flammable.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[6] Indolones can stain skin and cause sensitization.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Indolone Derivatives. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-3H-indol-3-one

Executive Summary & Risk Context Do not treat this compound as a generic reagent. 2-Methoxy-3H-indol-3-one is a heterocyclic intermediate, structurally related to indoxyl and isatin derivatives.[1] While often classified...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Do not treat this compound as a generic reagent. 2-Methoxy-3H-indol-3-one is a heterocyclic intermediate, structurally related to indoxyl and isatin derivatives.[1] While often classified under "General Irritants" in bulk libraries, its specific structural motif (an enol ether of an indolone) suggests potential for hydrolytic instability and biological activity common to indole scaffolds used in kinase inhibitor development.

The Core Hazard: The primary risk is not just acute toxicity, but sensitization and irritation . Indole-3-one derivatives are potent electrophiles.[1] If inhaled as dust or absorbed through the skin, they can bind to biological nucleophiles. Furthermore, this compound is likely moisture-sensitive , potentially releasing methoxide or reverting to oxindole species upon exposure to humid air.[1]

Operational Directive: Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 2 (OEB 2) until specific toxicological data proves otherwise.[1] All handling must prioritize containment of dust and prevention of dermal contact .

Hazard Identification & Exposure Pathways[1][2][3]

Before selecting PPE, we must define the enemy. Based on structural analogs (e.g., 5-methoxy-indoles, isatins), the following hazard profile is the operational baseline:

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Direct contact causes inflammation; lipophilic nature allows dermal penetration.[1]
Eye Irritation H319 Dust is abrasive and chemically reactive with corneal moisture.[1]
Resp. Irritation H335 Inhalation of dust triggers mucosal inflammation.[1]
Reactivity N/AMoisture Sensitive. May decompose to neuroactive or cytotoxic byproducts.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient for bioactive organic synthesis. You must select PPE based on the state of matter and task duration .

Hand Protection Logic

Why Nitrile? Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF). Nitrile provides superior chemical resistance, but thickness matters.

ParameterRecommendationScientific Rationale
Material Nitrile (Accelerator-Free) Prevents Type IV chemical allergies; resists aromatic solvents.[1]
Thickness Minimum 5 mil (0.12 mm) Thin exam gloves (3 mil) tear easily during weighing/spatula manipulation.[1]
Technique Double Gloving Outer Glove: Sacrificial layer (change immediately upon splash).[1] Inner Glove: Colored indicator glove to reveal outer breaches.
Breakthrough Change every 30 mins Permeation rates for indoles in DMSO are accelerated; static permeation is invisible.[1]
Respiratory & Body Protection[1][3]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (PPE):

  • Eyes: Chemical Splash Goggles (indirect vent) are mandatory.[1] Safety glasses allow dust migration around the lenses.

  • Body: Tyvek® Lab Coat (or similar polyethylene-coated fabric) with elastic cuffs.[1] Cotton coats trap dust in the weave, creating a secondary exposure source in the laundry.

  • Respiratory: If working outside a hood (e.g., balance calibration, waste transfer), use a P100/N95 Particulate Respirator .

Operational Workflow: Step-by-Step

This protocol is designed to eliminate "static cling" and aerosolization, the two most common failure modes when handling solid organic intermediates.

Phase 1: Preparation (The "Clean" Zone)[1]
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Indole derivatives are often fluffy, electrostatic solids that "jump" from spatulas.

  • Solvent Prep: Pre-measure your solvent (DMSO/DCM) before opening the compound vial.

  • Donning: Put on inner gloves (orange/blue), then Tyvek coat, then outer gloves (nitrile). Tape the outer glove cuff over the lab coat sleeve to seal the wrist gap.

Phase 2: Manipulation (The "Hot" Zone)[1]
  • Open Slowly: Tap the vial on the benchtop to settle contents. Open the cap inside the hood, at least 6 inches from the sash.

  • Weighing:

    • Do not weigh directly into a large flask.

    • Weigh into a glass weighing boat or small vial. Plastic boats generate static charge, scattering the powder.

    • Use a disposable spatula.

  • Transfer:

    • Dissolve the solid in the weighing vessel if possible (wash-in method).[1]

    • If transferring solid, use a powder funnel.

  • Decon: Immediately wipe the balance and surrounding area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust.[1]

Phase 3: Disposal (The "Exit" Strategy)[1]
  • Solid Waste: Contaminated spatulas/weigh boats go into "Solid Hazardous Waste" (double-bagged).[1]

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" organic waste depending on your solvent.

  • Doffing:

    • Remove outer gloves inside the hood (turn inside out).[1]

    • Remove goggles.

    • Wash hands with soap and water (do not use solvent on skin; it enhances absorption).[1]

Visualized Decision Logic

Diagram 1: PPE Selection & Handling Workflow

This decision tree ensures you adjust safety measures based on the physical state of the compound.

PPE_Workflow Start Start: Handling 2-Methoxy-3H-indol-3-one StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution (DMSO/DCM) StateCheck->Liquid Dissolved RiskSolid Risk: Dust Inhalation & Static Solid->RiskSolid RiskLiq Risk: Skin Absorption & Splash Liquid->RiskLiq ControlsSolid Controls: 1. Anti-static gun 2. Weigh inside Hood 3. P100 Mask if outside hood RiskSolid->ControlsSolid ControlsLiq Controls: 1. Double Nitrile Gloves 2. Splash Goggles 3. Sash at lowest height RiskLiq->ControlsLiq Action Proceed with Experiment ControlsSolid->Action ControlsLiq->Action

Caption: Operational logic flow determining specific engineering controls based on the physical state of the reagent.

Emergency Response Protocols

In the event of containment breach, immediate action minimizes long-term sensitization risks.

ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 mins. Do not scrub.[1] Use cool water (hot water opens pores).[1]Consult SDS. Monitor for redness/edema.
Eye Contact Eyewash Station. Hold eyelids open.[1] Rotate eye.Seek ophthalmological evaluation immediately.
Spill (Solid) Do NOT sweep. Cover with wet paper towels to dampen, then wipe up.[1]Place waste in hazardous bin. Clean area with soap/water.[2][3][4][5][6]
Spill (Solution) Absorb. Use vermiculite or spill pads.[1]Ventilate area.[2][4][5][6][7] Check glove integrity.

References & Authority

The protocols above are synthesized from standard operating procedures for bioactive heterocyclic intermediates and specific hazard data for indole derivatives.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (2025).[1] Compound Summary: Indole-3-one derivatives and hazards. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Methoxy-2,3,3-trimethyl-3H-indole (Analogous Hazard Profile). [1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Methoxyindole. [1]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always verify the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.[1]

Sources

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